Technical Documentation Center

1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Strategic Importance of Fluorinated Piperidines in Drug Discovery The piperidine ring is a ubiquitous scaffold in a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast array of FDA-approved drugs and clinical candidates, prized for its favorable physicochemical properties and its ability to confer three-dimensional complexity. When combined with a trifluoromethyl (CF₃) group, a privileged moiety in medicinal chemistry, the resulting structures often exhibit enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity. The CF₃ group can modulate the pKa of nearby functionalities and engage in unique non-covalent interactions, making it a powerful tool for optimizing drug candidates.

tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate represents a versatile building block that combines these advantageous features. The Boc (tert-butoxycarbonyl) protecting group provides a stable yet readily cleavable handle for further synthetic elaboration of the piperidine nitrogen, making it an ideal starting point for multi-step syntheses. The 2-(trifluoromethyl)phenyl substituent at the 4-position of the piperidine ring introduces a key pharmacophore with distinct electronic and steric properties, poised for interaction with biological targets.

Physicochemical Properties and Structural Data

While experimental data for the target molecule is scarce, we can predict its key properties based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₇H₂₂F₃NO₂Calculated
Molecular Weight 329.36 g/mol Calculated
Appearance Likely a white to off-white solidBased on similar compounds[1]
Solubility Soluble in organic solvents like DCM, EtOAc, MeOHGeneral property of Boc-protected amines
Storage 2-8°C, under inert atmosphereRecommended for similar compounds to ensure stability[1]
CAS Number Not publicly assignedExtensive database search

A closely related analogue, 1-(tert-butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid, is assigned the CAS Number 1211534-42-7, indicating the novelty or specialized nature of the title compound.

Proposed Synthetic Pathway

The synthesis of tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate can be logically approached via a Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.

G A tert-Butyl 4-oxopiperidine-1-carboxylate B Vinyl triflate or enol phosphate derivative A->B Triflation or Phosphorylation D tert-Butyl 4-(2-(trifluoromethyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate B->D Suzuki-Miyaura Coupling Pd catalyst, base C 2-(Trifluoromethyl)phenylboronic acid C->D E tert-Butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate D->E Hydrogenation (e.g., H₂, Pd/C) G cluster_0 Core Scaffold cluster_1 Synthetic Elaboration cluster_2 Potential Applications A tert-Butyl 4-(2-(trifluoromethyl)phenyl) piperidine-1-carboxylate B Boc Deprotection (e.g., TFA, HCl) A->B C Free Piperidine B->C D GPCR Modulators C->D Amide Coupling, Reductive Amination E Ion Channel Blockers C->E N-Alkylation F PROTAC Linkers C->F Linker Attachment G Enzyme Inhibitors C->G Further Functionalization

Sources

Exploratory

A Technical Guide to 1-Boc-4-(2-trifluoromethylphenyl)piperidine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will explore its chemical identity, synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will explore its chemical identity, synthesis, structural characterization, and critical role as a versatile scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this compound's unique properties.

Core Chemical Identity

1-Boc-4-(2-trifluoromethylphenyl)piperidine is a derivative of piperidine, a ubiquitous saturated heterocycle in pharmaceuticals. The structure is characterized by two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 2-(trifluoromethyl)phenyl substituent at the 4-position. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions at the nitrogen, making it an ideal intermediate for multi-step syntheses.[1][2] The trifluoromethyl group is a crucial feature in modern drug design, known to improve metabolic stability, binding affinity, and lipophilicity of drug candidates.[3]

IdentifierValue
IUPAC Name tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate
Molecular Formula C₁₇H₂₂F₃NO₂
Molecular Weight 329.36 g/mol
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2C(F)(F)F
InChIKey YWCRXQZBFZPCED-UHFFFAOYSA-N

Synthesis Pathway: A Field-Proven Protocol

The synthesis of 4-arylpiperidines is a well-established process in organic chemistry, with the palladium-catalyzed Suzuki cross-coupling reaction being a particularly robust and versatile method.[4][5][6][7] The following protocol is adapted from a proven synthesis of a structurally analogous compound, demonstrating a reliable pathway to the target molecule.[8]

The overall strategy involves a two-step sequence:

  • Suzuki Cross-Coupling: A palladium catalyst facilitates the coupling of a piperidine-derived boronate ester with an appropriate aryl halide.[4][8]

  • Reduction: The resulting unsaturated intermediate is reduced to the final saturated piperidine ring.[8]

Experimental Protocol

Step A: Suzuki Coupling to Synthesize tert-butyl 4-(2-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate

  • Reaction Setup: To a solution of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) and 1-bromo-2-(trifluoromethyl)benzene (1.0 eq) in a suitable solvent such as 1,2-dimethoxyethane (DME), add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).

  • Base Addition: Add an aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃), to the mixture. The base is essential for the activation of the boronic ester to facilitate the transmetalation step in the catalytic cycle.[7]

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 80°C for 16-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield the dihydropyridine intermediate.

Step B: Hydrogenation to tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate

  • Reaction Setup: Dissolve the dihydropyridine intermediate from Step A (1.0 eq) in a solvent such as ethanol. Add a hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Place the mixture under a hydrogen atmosphere (using a balloon or a pressure reactor, e.g., 30-50 psi) at room temperature.

  • Reaction Conditions: Stir the reaction vigorously for 24-72 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the final product, 1-Boc-4-(2-trifluoromethyl)phenyl)piperidine, which can be further purified by recrystallization or chromatography if necessary.[8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_stepA Step A: Suzuki Coupling cluster_stepB Step B: Reduction A1 t-butyl 4-(boronate)-5,6-dihydropyridine-1-carboxylate A3 Pd(PPh₃)₄, Na₂CO₃, DME, 80°C A1->A3 A2 1-bromo-2-(trifluoromethyl)benzene A2->A3 A_Intermediate t-butyl 4-(2-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1-carboxylate A3->A_Intermediate C-C Bond Formation B_Catalyst 10% Pd/C, H₂ (gas), Ethanol A_Intermediate->B_Catalyst B_Final 1-Boc-4-(2-trifluoromethylphenyl)piperidine B_Catalyst->B_Final Alkene Reduction caption Synthesis workflow for 1-Boc-4-(2-trifluoromethylphenyl)piperidine.

Caption: Synthesis workflow for 1-Boc-4-(2-trifluoromethylphenyl)piperidine.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the t-butyl protons (~1.48 ppm, singlet, 9H), piperidine ring protons (broad multiplets between ~1.5-1.8 ppm, ~2.8 ppm, and ~4.2 ppm), and the aromatic protons of the trifluoromethylphenyl group (~7.2-7.6 ppm, multiplets, 4H). The chemical shifts and splitting patterns of the piperidine protons are consistent with a substituted cyclohexane-like chair conformation.[8]
¹³C NMR Resonances for the t-butyl group (~28 ppm), the Boc carbonyl (~155 ppm), the piperidine ring carbons (~30-47 ppm), and the aromatic carbons, including the characteristic quartet for the CF₃ carbon due to C-F coupling.
Mass Spec (ESI+) The expected molecular ion peak [M+H]⁺ or other adducts such as [M+Na]⁺. For the analogous difluoro compound, a fragment corresponding to the loss of the t-butyl group ([M+H−C₄H₈]⁺) was observed, which would also be expected here.[8]
FT-IR Characteristic absorption bands for the C=O stretch of the carbamate (~1690 cm⁻¹), C-H stretches of the alkyl and aromatic groups, and strong C-F stretching bands.

Applications in Medicinal Chemistry and Drug Development

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] The incorporation of 1-Boc-4-(2-trifluoromethylphenyl)piperidine as an intermediate allows for the strategic development of novel drug candidates with enhanced pharmacological profiles.

  • CNS Disorders: The lipophilicity imparted by the trifluoromethylphenyl group can facilitate blood-brain barrier penetration, making this scaffold valuable for developing agents targeting central nervous system (CNS) disorders.

  • Metabolic Stability: The CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Replacing a metabolically labile group (like a methyl group) with a CF₃ group can significantly prolong a drug's half-life.

  • Receptor Occupancy and Potency: The steric and electronic properties of the 2-trifluoromethylphenyl substituent can be optimized to achieve high-affinity binding to various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

  • Scaffold for Further Elaboration: The Boc-protected nitrogen allows for facile deprotection under acidic conditions, revealing a secondary amine that serves as a handle for further synthetic elaboration. This enables the construction of diverse chemical libraries for high-throughput screening.

The logical flow for utilizing this building block in a drug discovery program is outlined below.

Drug Discovery Logic Diagram

Drug_Discovery_Logic Start 1-Boc-4-(2-trifluoromethylphenyl)piperidine (Versatile Building Block) Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Intermediate 4-(2-trifluoromethylphenyl)piperidine (Key Intermediate) Deprotection->Intermediate Reaction1 Reductive Amination Intermediate->Reaction1 Reaction2 Amide Coupling Intermediate->Reaction2 Reaction3 Sulfonylation Intermediate->Reaction3 Library Diverse Compound Library Reaction1->Library Reaction2->Library Reaction3->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Identification Screening->Hit LeadOp Lead Optimization Hit->LeadOp Candidate Drug Candidate LeadOp->Candidate caption Use of the core scaffold in a typical drug discovery cascade.

Caption: Use of the core scaffold in a typical drug discovery cascade.

Conclusion

1-Boc-4-(2-trifluoromethylphenyl)piperidine is a high-value chemical intermediate whose strategic importance is rooted in the proven success of both the piperidine scaffold and the trifluoromethyl group in modern pharmaceuticals. The reliable and scalable synthesis, primarily via Suzuki coupling, makes it an accessible building block for research and development. Its application enables medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of new chemical entities, accelerating the path from initial hit identification to a viable drug candidate.

References

  • SciELO México. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Available at: https://doi.org/10.22201/icat.24486736e.2025.23.1.2611. Accessed February 17, 2026.
  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available at: https://www.nature.com/nature/journal/v538/n7623/extref/nature19056-s1.pdf. Accessed February 17, 2026.
  • BenchChem. The Role of Piperidine Derivatives in Medicinal Chemistry. Available at: https://www.benchchem.com/blog/the-role-of-piperidine-derivatives-in-medicinal-chemistry/. Accessed February 17, 2026.
  • Google Patents. US9434727B2 - Substituted 4-phenylpiperidines, their preparation and use. Available at: https://patents.google.com/patent/US9434727B2/en. Accessed February 17, 2026.
  • PubMed. Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. Available at: https://pubmed.ncbi.nlm.nih.gov/24328122/. Accessed February 17, 2026.
  • Vulcanchem. Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate. Available at: https://www.vulcanchem.
  • UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. Available at: https://discovery.ucl.ac.uk/id/eprint/10196721/. Accessed February 17, 2026.
  • Wikipedia. Suzuki reaction. Available at: https://en.wikipedia.org/wiki/Suzuki_reaction. Accessed February 17, 2026.
  • ResearchGate. Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction | Request PDF. Available at: https://www.researchgate.net/publication/250058309_Synthesis_of_4-Aryl-1-4-methylpiperazin-1-ylphthalazines_by_Suzuki-Type_Cross-Coupling_Reaction. Accessed February 17, 2026.
  • PubMed. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Available at: https://pubmed.ncbi.nlm.nih.gov/31530419/. Accessed February 17, 2026.
  • Wikipedia. 1-Boc-4-AP. Available at: https://en.wikipedia.org/wiki/1-Boc-4-AP. Accessed February 17, 2026.
  • ChemicalBook. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum. Available at: https://www.chemicalbook.com/spectrum/75844-69-8_1HNMR.htm. Accessed February 17, 2026.
  • ACS Publications. Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence | Organic Letters. Available at: https://pubs.acs.org/doi/10.1021/ol403432v. Accessed February 17, 2026.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm. Accessed February 17, 2026.
  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: https://www.mdpi.com/1420-3049/29/4/899. Accessed February 17, 2026.
  • PubChem. 1-Boc-4-(2-fluoro-phenylamino)-piperidine | C16H23FN2O2 | CID 43652152. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/43652152. Accessed February 17, 2026.
  • BenchChem. The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. Available at: https://www.benchchem.com/blog/the-pivotal-role-of-n-boc-piperazine-in-modern-medicinal-chemistry-a-technical-guide/. Accessed February 17, 2026.
  • ResearchGate. Piperidine containing FDA approved drugs. | Download Scientific Diagram. Available at: https://www.researchgate.net/figure/Piperidine-containing-FDA-approved-drugs_fig1_389656868. Accessed February 17, 2026.
  • ChemicalBook. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum. Available at: https://www.chemicalbook.com/spectrum/144222-22-0_1HNMR.htm. Accessed February 17, 2026.
  • SpectraBase. Piperidine. Available at: https://spectrabase.com/compound/8Lj7qVMDI5d. Accessed February 17, 2026.

Sources

Foundational

An In-Depth Technical Guide to 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its physicochemical properties, provide a detailed synthetic protocol, outline methods for its analytical characterization, and discuss the rationale behind its prevalence in modern pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecular scaffold.

Introduction: The Strategic Importance of the Trifluoromethylphenylpiperidine Scaffold

The 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine molecule incorporates three key structural motifs that are highly valued in contemporary drug design: the piperidine ring, the trifluoromethyl group, and the tert-butoxycarbonyl (Boc) protecting group. The strategic combination of these features makes this compound a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications.

The piperidine moiety is a ubiquitous heterocyclic system found in numerous natural products and FDA-approved drugs.[1] Its saturated, six-membered ring structure provides a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets. The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the compound's solubility and pharmacokinetic profile.

The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group or a chlorine atom and is frequently introduced into drug candidates to enhance their metabolic stability, lipophilicity, and binding affinity. The strong carbon-fluorine bonds are resistant to enzymatic degradation, which can prolong the in vivo half-life of a drug.[2][3] Furthermore, the high electronegativity of the fluorine atoms can modulate the electronic properties of the aromatic ring, influencing its interactions with target proteins.[3]

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[4] It masks the reactivity of the piperidine nitrogen, preventing it from participating in unwanted side reactions during multi-step syntheses. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an ideal choice for complex synthetic strategies.[5]

This guide will now proceed to detail the specific properties and handling of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting. This section outlines the key characteristics of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine.

Molecular Structure and Weight

The chemical structure of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine is presented below:

Caption: Chemical structure of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine.

Based on its chemical formula, C₁₇H₂₂F₃NO₂ , the molecular weight of this compound has been calculated.

PropertyValueSource
Molecular Formula C₁₇H₂₂F₃NO₂Calculated
Molecular Weight 329.35 g/mol Calculated
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4-1.5 ppm. The piperidine ring protons would appear as a series of multiplets in the region of 1.5-4.0 ppm. The aromatic protons of the trifluoromethylphenyl group would be observed in the downfield region, typically between 7.2 and 7.8 ppm, with splitting patterns indicative of their substitution.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm. The carbons of the piperidine ring would resonate in the range of 25-50 ppm. The aromatic carbons would appear between 120 and 140 ppm, and the carbon of the trifluoromethyl group would be visible as a quartet due to coupling with the fluorine atoms.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 330.17.

Synthesis and Purification

The synthesis of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine can be efficiently achieved through a two-step process involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by Boc protection of the piperidine nitrogen. This approach offers a modular and reliable route to the target compound.[7][8]

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Reduction & Boc Protection A 1-Boc-4-piperidone D 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine A->D Reacts with B 2-(Trifluoromethyl)phenylboronic acid B->D C Pd Catalyst & Base C->D Catalyzes F 4-[2-(Trifluoromethyl)phenyl]piperidine D->F Leads to E Reduction (e.g., H₂, Pd/C) E->F H 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine F->H Reacts with G Boc Anhydride (Boc₂O) & Base G->H

Caption: Synthetic workflow for 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura coupling and Boc protection of piperidines.[4][7]

Step 1: Synthesis of 4-[2-(Trifluoromethyl)phenyl]piperidine via Suzuki-Miyaura Coupling and Reduction

  • Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as 1,4-dioxane, add 2-(trifluoromethyl)phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and an aqueous solution of a base, for instance, 2M sodium carbonate (2.0 eq).

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Extraction: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Reduction: The crude intermediate, 4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine, is dissolved in a solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Purification: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude 4-[2-(trifluoromethyl)phenyl]piperidine.

Step 2: Boc Protection of 4-[2-(Trifluoromethyl)phenyl]piperidine

  • Reaction Setup: The crude 4-[2-(trifluoromethyl)phenyl]piperidine from the previous step is dissolved in a suitable solvent, for example, dichloromethane (DCM) or tetrahydrofuran (THF). A base such as triethylamine (1.5 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) at 0 °C.

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine, a combination of analytical techniques should be employed.

Chromatographic and Spectroscopic Analysis Workflow

G Start Synthesized Product TLC Thin-Layer Chromatography (TLC) - Monitor reaction progress - Assess purity Start->TLC HPLC High-Performance Liquid Chromatography (HPLC) - Quantify purity TLC->HPLC NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C NMR for structural elucidation HPLC->NMR MS Mass Spectrometry (MS) - Confirm molecular weight NMR->MS Final Confirmed Pure Compound MS->Final

Caption: Analytical workflow for the characterization of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine.

Self-Validating Protocols
  • Purity Assessment by HPLC: High-performance liquid chromatography (HPLC) is a crucial technique for determining the purity of the final compound. A standard protocol would involve using a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid. The purity is determined by the area percentage of the main peak in the chromatogram. A purity of ≥95% is generally considered acceptable for most research applications.

  • Structural Confirmation by NMR and MS: The combination of NMR spectroscopy and mass spectrometry provides unambiguous structural confirmation. The ¹H and ¹³C NMR spectra should be consistent with the expected chemical shifts and coupling patterns for the target molecule. High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement of the molecular ion, further confirming the elemental composition.

Applications in Drug Discovery and Development

The 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethylphenyl group can confer desirable pharmacokinetic properties, while the piperidine ring serves as a versatile scaffold for further functionalization.

This building block has been utilized in the development of compounds targeting various biological systems, including but not limited to:

  • Central Nervous System (CNS) agents: The lipophilic nature of the trifluoromethyl group can facilitate blood-brain barrier penetration, making this scaffold suitable for the design of CNS-active drugs.

  • Enzyme inhibitors: The trifluoromethylphenyl moiety can engage in specific interactions within the active sites of enzymes, leading to potent and selective inhibition.

  • Receptor modulators: The rigid piperidine framework allows for the precise positioning of pharmacophoric groups to interact with G-protein coupled receptors (GPCRs) and ion channels.

The ability to readily deprotect the Boc group allows for the introduction of various substituents on the piperidine nitrogen, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine is a strategically important building block in modern medicinal chemistry. Its synthesis, primarily through a robust Suzuki-Miyaura coupling followed by Boc protection, is well-established. The unique combination of a piperidine scaffold, a trifluoromethylphenyl group, and a labile Boc protecting group provides chemists with a versatile platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties and a rigorous analytical characterization are essential for its effective application in drug discovery and development programs.

References

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Nature. 6

  • ChemicalBook. Synthesis of N-Boc 4-piperidone. (2022-05-17). 9

  • Sigma-Aldrich. 1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid.

  • Gant, T. G. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Org. Lett.2011, 13 (5), 992–995.
  • Wang, Y., et al. Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. Molecules2021, 26, 3963.
  • ChemicalBook. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum. 10

  • Hesp, K. D., et al. Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. Org. Lett.2014, 16 (2), 484–487.
  • Wikipedia. Suzuki reaction. 8

  • Organic Chemistry Portal. Suzuki Coupling. 11

  • Hertkorn, N., et al. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences2013, 10, 1583–1622.
  • Hesp, K. D., et al. Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Org. Lett.2014, 16, 484-487.
  • BLD Pharm. 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride. 3

  • Rawindra, G. and Jordis, U. Selective Mono-Boc-Protection of Bispidine. Molbank2011, 2011, M740.
  • J&K Scientific LLC. BOC Protection and Deprotection. (2021-02-08). 4

  • H1 Connect. The palladium-catalyzed trifluoromethylation of aryl chlorides. 1

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules2025, 30(19), 4567.
  • O'Brien, P., et al. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. J. Org. Chem.2007, 72 (19), 7383–7395.
  • Sigma-Aldrich. 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride. 12

  • Sigma-Aldrich. 1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid.

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

  • Organic Chemistry Portal. Boc-Protected Amino Groups. 5

  • Zhang, X., et al. Palladium-catalyzed regio- and enantio-selective trifluoromethylated allylic alkylation of diphenylphosphine oxides. Org. Biomol. Chem.2017, 15, 835-838.
  • Beller, M., et al. A Survey of Palladium Catalyst Systems for Cross Coupling Reactions of Aryl Chlorides and Olefins. Molbank2025, 2025, M123.
  • Buchwald, S. L., et al. Palladium-Catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-Difluoro-2-oxindoles. Angew. Chem. Int. Ed.2015, 54, 1646-1650.6-1650.

Sources

Exploratory

Strategic Utilization of tert-Butyl 4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate in Drug Discovery

Executive Summary: The "Privileged" Scaffold In the landscape of Central Nervous System (CNS) drug discovery, the 4-arylpiperidine moiety is classified as a "privileged structure"—a molecular framework capable of providi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of Central Nervous System (CNS) drug discovery, the 4-arylpiperidine moiety is classified as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, the 4-[2-(trifluoromethyl)phenyl]piperidine derivative represents a high-value pharmacophore.

The ortho-trifluoromethyl (


-CF

) substitution is not merely decorative; it serves three critical medicinal chemistry functions:
  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) prevents oxidative metabolism at the susceptible ortho position, extending half-life (

    
    ).
    
  • Conformational Locking: The steric bulk of the

    
    -CF
    
    
    
    group (Van der Waals radius ~2.2 Å) forces the phenyl ring out of coplanarity with the piperidine chair, often locking the molecule into a bioactive conformation required for GPCR selectivity (e.g., 5-HT
    
    
    , D
    
    
    ).
  • Lipophilicity Modulation: It significantly increases

    
    , facilitating Blood-Brain Barrier (BBB) penetration.
    

This guide details the high-fidelity synthesis, deprotection dynamics, and handling of the Boc-protected precursor: tert-butyl 4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate .

Chemical Architecture & Properties[1][2]

PropertyData / Value
IUPAC Name tert-butyl 4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Molecular Formula C

H

F

NO

Molecular Weight 329.36 g/mol
Predicted LogP 4.2 ± 0.4 (High Lipophilicity)
H-Bond Donors/Acceptors 0 / 3
Rotatable Bonds 2 (Amide bond restricted, Phenyl-Piperidine bond sterically hindered)
Key Feature Orthogonal Protection (Boc stable to base/nucleophiles; labile to acid)

High-Fidelity Synthesis Protocol

While classical Grignard addition to N-Boc-4-piperidone is possible, it often suffers from difficult dehydration steps due to the steric hindrance of the


-CF

group. The Suzuki-Miyaura Cross-Coupling route via an enol triflate intermediate is the industry standard for scalability and purity.
Phase 1: Enol Triflate Formation

Objective: Convert N-Boc-4-piperidone into an electrophilic coupling partner.

  • Reagents: N-Boc-4-piperidone (1.0 eq), LiHMDS (1.1 eq), PhNTf

    
     (N-phenyl-bis(trifluoromethanesulfonimide)) (1.05 eq).
    
  • Solvent: Anhydrous THF, -78°C.

  • Mechanism: Kinetic deprotonation of the ketone followed by O-trapping with the triflating agent.

  • Critical Control Point: Maintain strictly anhydrous conditions to prevent hydrolysis of the triflate.

Phase 2: Suzuki-Miyaura Coupling

Objective: Install the sterically encumbered aryl group.

  • Reagents: Enol Triflate (from Phase 1), 2-(trifluoromethyl)phenylboronic acid (1.2 eq).

  • Catalyst System: Pd(dppf)Cl

    
    ·DCM (3-5 mol%) is preferred over Pd(PPh
    
    
    
    )
    
    
    due to higher stability and faster turnover for hindered substrates.
  • Base: K

    
    CO
    
    
    
    (3.0 eq) or Cs
    
    
    CO
    
    
    (for faster rates).
  • Solvent: 1,4-Dioxane/Water (9:1) degassed.[1]

  • Conditions: 80°C for 4–12 hours.

Phase 3: Catalytic Hydrogenation

Objective: Reduce the tetrahydropyridine double bond to the piperidine.

  • Catalyst: 10% Pd/C (wet support to minimize ignition risk).

  • Solvent: MeOH or EtOH.

  • Pressure: H

    
     balloon (1 atm) is usually sufficient; 50 psi parr shaker for scale-up.
    
  • Observation: The

    
    -CF
    
    
    
    group does not poison the catalyst, but the reaction may be slower than unsubstituted analogs due to steric shielding of the double bond.
Workflow Visualization

SynthesisWorkflow Start N-Boc-4-Piperidone Step1 Enol Triflate Formation (LiHMDS, PhNTf2) Start->Step1 Inter1 Vinyl Triflate Intermediate Step1->Inter1 Step2 Suzuki Coupling (2-CF3-Ph-B(OH)2, Pd(dppf)Cl2) Inter1->Step2 Cross-Coupling Inter2 Tetrahydropyridine Derivative Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Reduction Final Target: 4-(2-CF3-Ph)-Piperidine (Boc Protected) Step3->Final

Figure 1: Convergent synthetic pathway via Suzuki-Miyaura coupling, avoiding the problematic dehydration of tertiary alcohols.

Deprotection Dynamics & Scavenging Strategies

Removing the Boc group is a standard operation, but "standard" often leads to complacency. The generation of the tert-butyl cation (


-Bu

) presents a risk of alkylation, particularly if the downstream chemistry involves electron-rich aromatics.[2]
The Protocol: Acidolysis with Scavenging

Reagents: Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) (1:4 v/v). Scavenger: Triethylsilane (TES) (2-5% v/v).[3]

Why Triethylsilane? While the 2-(trifluoromethyl)phenyl ring is electron-deficient (deactivated) and unlikely to undergo Friedel-Crafts alkylation by the


-Bu

cation, the cation must be quenched to prevent polymerization (isobutylene oligomers) or reaction with other nucleophiles in complex multi-step syntheses. TES acts as a hydride donor, irreversibly trapping the

-Bu

cation as isobutane (gas) and silyl trifluoroacetate.
Mechanism Visualization

Deprotection Substrate Boc-Protected Precursor Protonation Protonation of Carbamate Oxygen Substrate->Protonation + TFA Cleavage Cleavage Protonation->Cleavage Cation tert-Butyl Cation (t-Bu+) Cleavage->Cation AmineSalt Carbamic Acid -> Amine TFA Salt + CO2 Cleavage->AmineSalt Waste Isobutane (Gas) + TES-TFA Cation->Waste + TES (Hydride Transfer) Scavenger Triethylsilane (TES) Scavenger->Waste

Figure 2: Mechanistic flow of Boc-deprotection highlighting the role of Silane scavengers in neutralizing the reactive cation.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following analytical markers must be met. This acts as a "Go/No-Go" decision matrix before proceeding to biological assays.

TechniqueExpected MarkerDiagnostic Value
1H NMR (CDCl

)

1.49 (s, 9H)
Confirms presence of Boc group.
1H NMR (CDCl

)

7.40–7.70 (m, 4H)
Characteristic aromatic pattern for ortho-substitution.
19F NMR Single peak ~ -58 to -62 ppmConfirms integrity of CF

group; absence of multiple peaks rules out defluorination.
LC-MS (ESI+) [M+H-Boc]

or [M+Na]

Boc groups often fragment in MS source; look for mass loss of 100 (Boc) or 56 (isobutylene).

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Specific Hazard: The 2-trifluoromethylphenyl moiety is highly lipophilic. If the Boc group is removed, the free amine may have significant CNS activity. Treat all derivatives as potential potent bioactive agents.

  • Storage: 2–8°C, Desiccated.

References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Boc Deprotection & Scavenging: Lundt, B. F., et al. (1978). Selective Removal of the t-Butyloxycarbonyl Group.[4] International Journal of Peptide and Protein Research. Link

  • Role of Fluorine in MedChem: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • 4-Arylpiperidine Scaffold: Wager, T. T., et al. (2010). Moving beyond the constraints of the 4-phenylpiperidine pharmacophore. ACS Chemical Neuroscience. Link

  • Enol Triflate Synthesis: Comins, D. L., & Dehghani, A. (1992). Pyridine-derived triflating reagents: An improved preparation of vinyl triflates from metallo enolates. Tetrahedron Letters. Link

Sources

Foundational

An In-Depth Technical Guide to Differentiating the Constitutional Isomers: 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine and 1-Boc-4-[4-(trifluoromethyl)phenyl]piperidine

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery, the precise structural characterization of molecular entities is paramount. Even subtle differences, suc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the precise structural characterization of molecular entities is paramount. Even subtle differences, such as the positional arrangement of a functional group, can lead to profound variations in pharmacological activity, metabolic stability, and toxicity. This technical guide provides a comprehensive framework for the unambiguous differentiation of two critical constitutional isomers: 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine and 1-Boc-4-[4-(trifluoromethyl)phenyl]piperidine. These structures, featuring the privileged 4-arylpiperidine scaffold, are of significant interest in medicinal chemistry. This document will delve into the structural nuances, comparative physicochemical properties, and definitive analytical methodologies—primarily Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography—required to distinguish them. By explaining the causality behind experimental choices and providing detailed protocols, this guide serves as an essential resource for scientists engaged in the synthesis, purification, and analysis of these and related compounds.

Introduction: The Critical Role of Isomerism in Drug Development

The journey from a promising lead compound to a marketed therapeutic is paved with rigorous analytical challenges. Among the most fundamental of these is the correct identification and separation of isomers—molecules that share the same molecular formula but differ in the arrangement of their atoms. Failure to do so can have significant consequences, impacting regulatory approval, therapeutic efficacy, and patient safety.[1][2][3]

The Concept of Constitutional Isomerism

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms.[4] The two molecules at the heart of this guide, 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine and 1-Boc-4-[4-(trifluoromethyl)phenyl]piperidine, are prime examples. They share the formula C₁₇H₂₂F₃NO₂, but the trifluoromethylphenyl group is attached to the piperidine ring at the ortho (2-position) or para (4-position) of the phenyl ring, respectively. This seemingly minor shift has significant steric and electronic implications.

The "Privileged" 4-Arylpiperidine Scaffold

The 4-arylpiperidine core is a well-established "privileged scaffold" in medicinal chemistry.[5] This structural motif is found in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS), such as opioids and antipsychotics.[6][7] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for tailored interactions with biological targets. The Boc (tert-butoxycarbonyl) group is a common protecting group for the piperidine nitrogen, facilitating synthetic manipulations.[8]

The Influence of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (-CF₃) group is a powerful tool in drug design.[9] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically enhance a molecule's properties.[10][11] It can improve membrane permeability, block metabolic hotspots, and increase binding affinity.[9][12] However, the position of the -CF₃ group is critical. An ortho substitution can impose steric hindrance that influences the molecule's preferred conformation, while a para substitution primarily exerts electronic effects.[10]

The Challenge: Differentiating 2- and 4-Substituted Phenylpiperidine Isomers

Because they have identical molecular weights, standard mass spectrometry alone cannot differentiate these isomers without chromatographic separation.[13] Their similar structures can also lead to co-elution in non-optimized chromatographic systems. Therefore, a multi-faceted analytical approach is essential for their unambiguous identification and quantification.

Structural and Physicochemical Disparities

While constitutionally similar, the ortho and para isomers exhibit distinct properties stemming from the different placement of the bulky and electron-withdrawing -CF₃ group.

Molecular Structure Analysis
  • 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine (Ortho Isomer): The proximity of the -CF₃ group to the piperidine linkage point introduces significant steric clash. This can restrict the rotation of the phenyl ring, leading to a more rigid, twisted conformation.

  • 1-Boc-4-[4-(trifluoromethyl)phenyl]piperidine (Para Isomer): The -CF₃ group is positioned away from the piperidine ring, resulting in minimal steric hindrance. This allows for greater rotational freedom of the phenyl ring.

Comparative Analysis of Physicochemical Properties

The positional change of the -CF₃ group influences properties like polarity and lipophilicity, which in turn affect chromatographic retention and biological interactions.

Property1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine1-Boc-4-[4-(trifluoromethyl)phenyl]piperidineRationale for Difference
Molecular Weight 345.38 g/mol 345.38 g/mol Identical (Isomers)
Molecular Formula C₁₇H₂₂F₃NO₂C₁₇H₂₂F₃NO₂Identical (Isomers)
Calculated LogP ~4.8-5.2~4.9-5.3The ortho isomer may be slightly less lipophilic due to intramolecular interactions and a more compact shape, though the difference is often minimal.
Dipole Moment Expected to be higherExpected to be lowerThe vector sum of bond dipoles differs significantly. The para isomer's opposing dipoles (C-N vs C-CF₃) can lead to a lower overall molecular dipole moment.
Boiling Point Expected to be slightly differentExpected to be slightly differentDifferences in intermolecular forces arising from varied dipole moments and molecular shapes will affect boiling points.

Analytical Methodologies for Unambiguous Differentiation

A combination of spectroscopic and chromatographic techniques is required for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for differentiating constitutional isomers, as it directly probes the chemical environment of each nucleus.[4][14]

The aromatic region of the ¹H NMR spectrum provides the clearest distinction.[13]

  • Ortho Isomer: The aromatic protons will display a complex, asymmetric multiplet pattern. The four protons on the phenyl ring are all chemically distinct due to the substitution pattern, leading to four separate signals, often with complex coupling.

  • Para Isomer: The aromatic protons will show a highly symmetric pattern. Due to the plane of symmetry through the C1-C4 axis of the phenyl ring, the protons at positions 2 and 6 are equivalent, as are the protons at positions 3 and 5. This results in two distinct signals, each appearing as a doublet, creating a characteristic AA'BB' system.

While the total number of carbon signals will be the same, their chemical shifts will differ, particularly for the carbons within the phenyl ring, due to the varying electronic and steric effects of the -CF₃ group.

¹⁹F NMR offers a simple and direct method. The chemical shift of the -CF₃ signal will be different for each isomer due to the distinct electronic environment in the ortho versus the para position. This provides a quick and unambiguous confirmation of identity.

Experimental Protocol: Sample NMR Analysis Workflow
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis (¹H):

    • Focus on the aromatic region (typically ~7.0-8.0 ppm).

    • Identify the Para Isomer: Look for two doublets, each integrating to 2H.

    • Identify the Ortho Isomer: Look for a more complex pattern of four distinct multiplets, each integrating to 1H.

  • Analysis (¹⁹F):

    • Observe the singlet corresponding to the -CF₃ group.

    • Compare the chemical shift to a known standard or previously characterized batch of each isomer to confirm identity.

NMR_Differentiation cluster_sample Isomer Sample cluster_analysis ¹H NMR Analysis (Aromatic Region) cluster_id Identification sample Unknown Isomer (C₁₇H₂₂F₃NO₂) ortho Complex Multiplets (4 distinct signals) sample->ortho Asymmetric Pattern para Symmetric Doublets (2 signals, AA'BB') sample->para Symmetric Pattern id_ortho 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine ortho->id_ortho id_para 1-Boc-4-[4-(trifluoromethyl)phenyl]piperidine para->id_para

Mass Spectrometry (MS)

While EI-MS fragmentation patterns can sometimes offer clues for differentiating phenylpyridine isomers, LC-MS is more practical in a drug development setting.[15]

  • Molecular Ion: Both isomers will show the same protonated molecular ion ([M+H]⁺) at m/z 346.39 in positive ion mode ESI-MS.

  • Fragmentation: The fragmentation patterns under MS/MS (tandem mass spectrometry) may show subtle differences in the relative abundance of fragment ions, but these are often not as diagnostic as NMR data. Common fragmentation pathways for Boc-piperidines involve the loss of the Boc group or parts of it (e.g., loss of isobutylene, 56 Da).[16] The primary utility of MS is confirming molecular weight and providing quantitative data when coupled with chromatography.

Chromatographic Techniques

Chromatography is essential for separating the isomers, allowing for their individual analysis and quantification.[17]

  • High-Performance Liquid Chromatography (HPLC/UHPLC): Reversed-phase HPLC is the workhorse method. The slight difference in polarity between the two isomers is often sufficient to achieve baseline separation. Phenyl-hexyl or C18 columns are commonly used. The more polar ortho isomer will typically elute slightly earlier than the less polar para isomer in a reversed-phase system.[18][19]

  • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and is an excellent alternative, particularly for preparative-scale purification.

Experimental Protocol: LC-MS Method for Isomer Separation and Analysis
  • System: A UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS Detection:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Scan: Full scan to detect the [M+H]⁺ ion at m/z 346.4.

    • Analysis: The two isomers should appear as distinct peaks with different retention times but the same mass-to-charge ratio.

Synthesis and Mechanistic Considerations

The synthesis of these isomers typically involves coupling a pre-formed piperidine core with an appropriate phenylboronic acid or halide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Coupling Reaction cluster_products Final Products piperidine 1-Boc-4-piperidone or derivative coupling Suzuki or Buchwald-Hartwig Coupling (Pd Catalyst, Base, Solvent) piperidine->coupling ortho_reagent 2-(Trifluoromethyl)phenyl- boronic acid / halide ortho_reagent->coupling Yields Ortho Isomer para_reagent 4-(Trifluoromethyl)phenyl- boronic acid / halide para_reagent->coupling Yields Para Isomer ortho_product 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine coupling->ortho_product para_product 1-Boc-4-[4-(trifluoromethyl)phenyl]piperidine coupling->para_product

  • Common Synthetic Route: A Suzuki coupling reaction between 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine and either 1-bromo-2-(trifluoromethyl)benzene or 1-bromo-4-(trifluoromethyl)benzene is a common and effective strategy.

  • Mechanistic Considerations: The Suzuki coupling is generally robust. However, the reaction kinetics for the ortho-substituted halide may be slower than the para-substituted one due to steric hindrance around the reaction site, potentially requiring longer reaction times or higher catalyst loading.

Implications in Drug Discovery and Development

The choice between an ortho or para -CF₃ substitution is a critical decision in lead optimization, as it directly impacts the Structure-Activity Relationship (SAR) and ADMET properties.

  • Structure-Activity Relationship (SAR): The steric bulk of the ortho-CF₃ group can enforce a specific torsional angle between the phenyl and piperidine rings. This conformational rigidity can be highly beneficial if it locks the molecule into a bioactive conformation, leading to increased potency. Conversely, it could prevent the molecule from adopting the necessary shape to bind to its target. The para isomer, being less sterically constrained, allows for more flexibility.

  • ADMET Profile: The position of the -CF₃ group can influence metabolic stability. A para position is often used to block P450-mediated aromatic hydroxylation, a common metabolic pathway, thereby increasing the drug's half-life.[12] The lipophilicity and polarity differences also affect absorption, distribution, and excretion profiles.

Conclusion: A Summary of Key Differentiating Factors and Best Practices

The unambiguous differentiation of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine and 1-Boc-4-[4-(trifluoromethyl)phenyl]piperidine is a critical task in pharmaceutical research that relies on a synergistic analytical approach.

Key Differentiating Factors:

  • ¹H NMR: The symmetry of the aromatic signals is the most definitive feature. A symmetric AA'BB' pattern confirms the para isomer, while a complex, asymmetric pattern indicates the ortho isomer.

  • Chromatography (HPLC/SFC): Provides physical separation, enabling quantification and isolation. Retention times will differ based on subtle polarity differences.

  • ¹⁹F NMR: Offers a rapid, single-peak confirmation of the electronic environment around the trifluoromethyl group.

Best Practices:

  • Primary Identification: Always use ¹H NMR as the primary method for structural confirmation.

  • Purity Assessment: Employ a validated HPLC or UHPLC method to determine isomeric and overall sample purity.

  • Cross-Verification: Use ¹⁹F NMR and LC-MS as orthogonal techniques to cross-validate the initial identification and confirm molecular weight.

  • Reference Standards: Maintain well-characterized reference standards for both isomers to ensure accurate identification in future batches.

By adhering to these principles, researchers can ensure the scientific integrity of their work and make confident, data-driven decisions in the complex process of drug development.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Available from: [Link]

  • Nanalysis Corp. Differentiating Constitutional Isomers of Synthetic Cathinone NPS Drugs with Benchtop NMR. Available from: [Link]

  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available from: [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Available from: [Link]

  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

  • Pharmaffiliates. (2025, December 11). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Available from: [Link]

  • ResearchGate. (2025, September 28). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. Available from: [Link]

  • Scribd. EXPERIMENT 4: NMR Analysis of A Constitutional Isomer. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A review of drug isomerism and its significance. PMC. Available from: [Link]

  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Available from: [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Available from: [Link]

  • National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Taylor & Francis. Trifluoromethyl group – Knowledge and References. Available from: [Link]

  • ResearchGate. (2025, August 6). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Available from: [Link]

  • Longdom Publishing SL. (2022, June 7). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta. Available from: [Link]

  • PubMed. (2023, July 12). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Available from: [Link]

  • Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Wikipedia. 1-Boc-4-AP. Available from: [Link]

  • ACS Publications. (2024, March 11). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Available from: [Link]

  • MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • National Institute of Standards and Technology. 4-Phenylpiperidine. NIST WebBook. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PMC. Available from: [Link]

  • Ochsner Journal. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available from: [Link]

  • PubMed. (n.d.). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Available from: [Link]

  • ResearchGate. (2025, August 5). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Available from: [Link]

  • United Nations. (2024, January 4). Economic and Social Council. Available from: [Link]

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of 1-Boc-4-(2-trifluoromethylphenyl)piperidine

[1][2][3] Executive Summary 1-Boc-4-(2-trifluoromethylphenyl)piperidine is a specialized intermediate frequently utilized in the synthesis of G-protein coupled receptor (GPCR) ligands and ion channel modulators.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

1-Boc-4-(2-trifluoromethylphenyl)piperidine is a specialized intermediate frequently utilized in the synthesis of G-protein coupled receptor (GPCR) ligands and ion channel modulators.[1][2][3] Its structural core—a piperidine ring substituted with a sterically demanding, electron-withdrawing 2-trifluoromethylphenyl group—imparts unique physicochemical properties that challenge standard solubility assumptions.[1][2][3]

This guide provides a comprehensive analysis of the compound’s solubility profile.[1][2][3][4] While specific quantitative data for this exact derivative is absent from public chemical registries, this document synthesizes data from structural analogs (e.g., 1-Boc-4-phenylpiperidine, 4-trifluoromethyl-piperidines) to establish a predictive solubility model .[1][2] Furthermore, it details self-validating experimental protocols to empirically determine solubility, ensuring robust solvent selection for synthesis, purification, and formulation.[1][2][3]

Physicochemical Profile & Solubility Prediction

To predict the solubility behavior of 1-Boc-4-(2-trifluoromethylphenyl)piperidine, we must analyze the interplay between its three primary structural domains.

Structural Analysis[1][3][5]
  • The Boc Group (tert-Butoxycarbonyl): A bulky, lipophilic protecting group that drastically reduces the polarity of the amine.[1][2][3] It enhances solubility in organic solvents (esters, ethers, chlorinated hydrocarbons) while rendering the molecule insoluble in water.[1][2][3]

  • The Piperidine Core: A semi-flexible, six-membered ring.[1][2][3] In this molecule, it serves as a lipophilic scaffold.[1][2][3][5]

  • The 2-Trifluoromethylphenyl Moiety:

    • Lipophilicity: The trifluoromethyl (-CF₃) group is highly lipophilic.[1][2][3][5] Its presence significantly increases the partition coefficient (LogP) compared to the parent phenylpiperidine.[1][2][3]

    • Steric Bulk: The ortho (2-position) substitution creates steric hindrance, potentially disrupting crystal packing.[1][2][3] This often results in a lower melting point than para-substituted isomers, potentially increasing solubility in organic solvents.[1][2][3]

Predicted Parameters

Based on Quantitative Structure-Property Relationship (QSPR) analysis of close analogs [1, 2]:

PropertyPredicted ValueImplication for Solubility
LogP (Octanol/Water) ~4.2 – 4.5 Highly Lipophilic.[1][2][3] Practically insoluble in water.[1][2][3]
Polar Surface Area (PSA) ~30-40 Ų Low polarity.[1][2][3] Good permeability; affinity for non-polar solvents.[1][2][3]
H-Bond Donors 0 No donors (tertiary carbamate).[1][2][3] Limited solubility in protic solvents without heating.[1][2][3]
H-Bond Acceptors 3 (2 Oxygens in Boc, F atoms).[1][2][3] Can accept H-bonds from alcohols/water, but lipophilicity dominates.[1][2][3]

Solubility in Organic Solvents[1][2][3][4]

The following classification is derived from the "Like Dissolves Like" principle and empirical data from structurally homologous N-Boc-arylpiperidines [3, 4].

High Solubility Solvents (Primary Reaction Media)
  • Chlorinated Solvents (DCM, Chloroform):

    • Rating:Excellent (>100 mg/mL) [1][2][3]

    • Utility: Ideal for reaction workups and chromatography loading.[1][2][3] The high density of DCM aids in phase separation from water.[1][2][3]

  • Ethers (THF, 1,4-Dioxane, Diethyl Ether):

    • Rating:Good to Excellent (>50 mg/mL) [1][2][3]

    • Utility: THF is the preferred solvent for deprotection reactions or organometallic couplings involving this scaffold.[1][2][3]

  • Esters (Ethyl Acetate):

    • Rating:Good (>30 mg/mL) [1][2][3]

    • Utility: Standard solvent for extraction and silica gel chromatography.[1][2][3]

Moderate/Conditional Solvents (Crystallization Candidates)
  • Alcohols (Methanol, Ethanol, Isopropanol):

    • Rating:Moderate (Temperature Dependent) [1][2][3]

    • Behavior: Likely soluble at reflux but sparingly soluble at room temperature (RT) or 0°C.[1][2][3]

    • Utility: Excellent candidates for recrystallization.[1][2][3] The presence of the Boc group often allows for crystallization from hot ethanol.[1][2][3]

  • Aprotic Polar (DMSO, DMF):

    • Rating:High [1][2][3]

    • Utility: Soluble, but removal is difficult.[1][2][3] Avoid unless necessary for specific high-temperature reactions (e.g., SₙAr).[1][2][3]

Low Solubility / Anti-Solvents[1][2][3]
  • Water:

    • Rating:Insoluble (<0.01 mg/mL) [1][2][3]

    • Utility: Used to precipitate the product from water-miscible organic solvents (e.g., pouring a DMF reaction mixture into water).[1][2][3]

  • Alkanes (Hexanes, Heptane, Pentane):

    • Rating:Sparingly Soluble

    • Utility: The primary anti-solvent .[1][2][3] Adding hexane to a concentrated Ethyl Acetate or DCM solution will likely force precipitation/crystallization.[1][2][3]

Experimental Protocols

Since batch-to-batch variations (polymorphs, purity) affect exact values, use these self-validating protocols to determine precise data for your specific lot.[1][2]

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit (S) in a specific solvent at 25°C.[1][2][3]

Reagents:

  • Compound: 1-Boc-4-(2-trifluoromethylphenyl)piperidine (>50 mg).[1][2][3]

  • Solvent: HPLC grade (DCM, EtOAc, MeOH, etc.).[1][2][3]

Workflow:

  • Saturation: Add 50 mg of compound to a 4 mL vial. Add solvent in 100 µL increments, vortexing for 1 minute between additions.

  • Observation:

    • Dissolved? Repeat step 1 with more compound.

    • Undissolved? Proceed to equilibration.[1][2][3][4]

  • Equilibration: Stir the suspension at 25°C for 4 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate solvent under N₂ stream or vacuum. Dry residue to constant weight (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).[1][2]
    
  • Calculation:

    
    
    
Protocol B: Solvent Screening for Recrystallization

Objective: Identify a solvent system that maximizes recovery and purity.

Logic: The ideal system dissolves the compound at high temperature (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) but precipitates it at low temperature (

).[1][2]

Workflow Visualization:

RecrystallizationLogic Start Start: 50mg Compound AddSolvent Add 0.5 mL Solvent (MeOH, EtOH, or EtOAc) Start->AddSolvent CheckSolubilityRT Soluble at RT? AddSolvent->CheckSolubilityRT TooSoluble Too Soluble (Try less polar solvent or use as Solvent A) CheckSolubilityRT->TooSoluble Yes HeatToReflux Heat to Reflux CheckSolubilityRT->HeatToReflux No CheckSolubilityHot Soluble at Reflux? HeatToReflux->CheckSolubilityHot AddMoreSolvent Add more solvent CheckSolubilityHot->AddMoreSolvent No CoolDown Cool to RT / 0°C CheckSolubilityHot->CoolDown Yes AddMoreSolvent->HeatToReflux CheckCrystals Crystals Formed? CoolDown->CheckCrystals Success Success: Ideal System CheckCrystals->Success Yes AntiSolvent Add Anti-Solvent (Hexane/Water) CheckCrystals->AntiSolvent No

Figure 1: Decision logic for selecting a single-solvent or binary-solvent system for purification.

Applications & Handling

Synthesis (Reaction Solvent Selection)
  • N-Deprotection (Boc Removal):

    • Standard: 4M HCl in Dioxane or TFA in DCM.[1][2][3]

    • Note: The starting material is highly soluble in DCM, ensuring homogenous kinetics.[1][2][3] The deprotected amine salt (hydrochloride or trifluoroacetate) will likely precipitate from non-polar solvents (Ether/Hexane), facilitating isolation by filtration.[1][2][3]

  • Coupling Reactions:

    • Use DMF or THF .[1][2][3] Ensure water content is <0.1% as the trifluoromethyl group increases lipophilicity, making the system sensitive to phase separation if water is introduced.[1][2][3]

Storage & Stability[1][2][3]
  • State: Solid (likely white to off-white powder).[1][2][3][6][7]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The Boc group is acid-sensitive.[1][2][3] Avoid storage in acidic environments or chlorinated solvents that have degraded (liberating HCl).[1][2][3]

References

  • PubChem. Compound Summary: tert-Butyl 4-phenylpiperidine-1-carboxylate (Analog).[1][2][3] National Library of Medicine.[1][2][3] [Link]

  • MDPI. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (Synthesis and properties of CF3-piperidines). [Link][1][2][3][8]

Sources

Foundational

Technical Guide: Design &amp; Synthesis of 1-Boc-4-(Trifluoromethylaryl)piperidine Derivatives

Abstract This technical guide details the structural rationale, synthetic pathways, and characterization of 1-Boc-4-arylpiperidine derivatives bearing trifluoromethyl ( ) substituents . These scaffolds are critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the structural rationale, synthetic pathways, and characterization of 1-Boc-4-arylpiperidine derivatives bearing trifluoromethyl (


) substituents . These scaffolds are critical intermediates in the development of G-Protein Coupled Receptor (GPCR) ligands, particularly for serotonergic and chemokine targets. This document provides a validated 3-step synthetic protocol, structural activity relationship (SAR) insights, and metabolic stability data, designed for medicinal chemists and process development scientists.

Part 1: Structural Rationale & SAR

The "Privileged" Scaffold

The 4-arylpiperidine moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous drugs (e.g., Paroxetine, Haloperidol). The introduction of a trifluoromethyl (


)  group onto the aryl ring fundamentally alters the physicochemical profile of the molecule.
The Fluorine Effect

The


 group is not merely a "fat methyl" group; it is a metabolic shield and an electronic modulator.
PropertyEffect of

Substitution
Mechanistic Impact
Metabolic Stability Blockade of CYP450 The C-F bond (116 kcal/mol) is resistant to oxidative metabolism. Placing a

at the para position of the aryl ring blocks metabolic "soft spots" prone to hydroxylation.
Lipophilicity

LogP +1.2 (approx)
Increases membrane permeability and blood-brain barrier (BBB) penetration, crucial for CNS targets.
Electronic Strong Electron Withdrawing (

)
Deactivates the aromatic ring, altering

stacking interactions with receptor residues (e.g., Phenylalanine/Tryptophan in GPCR binding pockets).
Conformation Dipole Alignment The C-F bond creates a strong dipole that can engage in orthogonal multipolar interactions with carbonyls or amides in the protein backbone.
SAR Decision Logic

The following diagram illustrates the decision matrix for incorporating this scaffold into a lead optimization campaign.

SAR_Logic Start Lead Compound (4-Arylpiperidine Core) MetabProblem Issue: High Metabolic Clearance (Aryl Hydroxylation) Start->MetabProblem PotencyProblem Issue: Low Potency (Weak Hydrophobic Contact) Start->PotencyProblem SolutionCF3 Strategy: Introduce -CF3 Group MetabProblem->SolutionCF3 PotencyProblem->SolutionCF3 ParaSub Para-Substitution (Blocks CYP450 site) SolutionCF3->ParaSub Metabolic Focus MetaSub Meta-Substitution (Electronic modulation) SolutionCF3->MetaSub Affinity Focus Outcome1 Result: Increased t1/2 Maintained Potency ParaSub->Outcome1 Outcome2 Result: Altered pKa of Piperidine N Enhanced Lipophilicity MetaSub->Outcome2

Figure 1: Strategic decision tree for deploying trifluoromethyl-arylpiperidines in lead optimization.

Part 2: Synthetic Methodology

The most robust route to 1-Boc-4-arylpiperidines is not the direct coupling to a saturated piperidine (which requires difficult


 coupling). Instead, the industry standard is the Suzuki-Miyaura Coupling / Hydrogenation Sequence .
The Pathway[1][2][3]
  • Enolization/Trapping: Conversion of N-Boc-4-piperidone to the vinyl triflate.

  • Suzuki Coupling: Pd-catalyzed coupling with

    
    -phenylboronic acid.
    
  • Reduction: Catalytic hydrogenation to the saturated piperidine.

Synthesis_Flow SM N-Boc-4-Piperidone Step1 Step 1: Enol Triflate Formation (LDA, PhNTf2) SM->Step1 Inter1 Vinyl Triflate Intermediate Step1->Inter1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Inter1->Step2 + 4-CF3-Ph-B(OH)2 Inter2 Tetrahydropyridine Derivative Step2->Inter2 Step3 Step 3: Hydrogenation (H2, Pd/C) Inter2->Step3 Product Target: 1-Boc-4-(CF3-aryl)piperidine Step3->Product

Figure 2: The "Gold Standard" synthetic workflow for 4-arylpiperidines.

Part 3: Detailed Experimental Protocol

Target Molecule: tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Step 1: Synthesis of the Vinyl Triflate

Rationale: The ketone of N-Boc-piperidone is unreactive toward direct aryl coupling. Converting it to a triflate creates a "pseudo-halide" capable of oxidative addition to Palladium.

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) under Argon.

  • Reagents: Add N-Boc-4-piperidone (10.0 g, 50 mmol) in dry THF (100 mL). Cool to -78°C.

  • Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 30 mins. Stir for 1 hour at -78°C to form the lithium enolate.

  • Trapping: Add N-phenyl-bis(trifluoromethanesulfonimide) (

    
    , 1.1 equiv) dissolved in THF.
    
  • Workup: Warm to room temperature (RT) and stir for 12 hours. Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is an oil but may solidify upon storage.

Step 2: Suzuki-Miyaura Coupling

Rationale: This step installs the aryl core. The use of mild base (


) prevents Boc deprotection.
  • Reagents: In a reaction vial, combine:

    • Vinyl Triflate (from Step 1) (1.0 equiv)

    • 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)

    • 
        (0.05 equiv, 5 mol%)
      
    • DME (Dimethoxyethane) / Water (3:1 ratio, degassed)

    • 
       (2.0 equiv)
      
  • Reaction: Heat to 80°C under Argon for 4-6 hours.

  • Monitoring: Monitor by TLC (UV active). The triflate spot will disappear; a new blue-fluorescent spot (the tetrahydropyridine) will appear.

  • Workup: Filter through Celite to remove Pd black. Concentrate and partition between water/DCM.

  • Yield: Expect 75-85% yield.

Step 3: Hydrogenation

Rationale: Reduction of the internal alkene yields the saturated piperidine.

  • Reagents: Dissolve the tetrahydropyridine intermediate in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Conditions: Stir under a balloon of

    
     (1 atm) at RT for 12 hours.
    
    • Note: If the

      
       group is sensitive (rare) or if de-halogenation is a risk (if other halogens are present), use 
      
      
      
      instead of Pd/C.
  • Purification: Filter through Celite. Concentrate. The product is usually pure enough for the next step (deprotection or biological assay).

Part 4: Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral features must be verified.

1H NMR (400 MHz, CDCl3) - Predicted Diagnostic Signals
Proton EnvironmentChemical Shift (

)
MultiplicityInterpretation
Aryl Protons 7.55 (d), 7.30 (d)Doublets (AA'BB')Characteristic of para-substituted benzene.
Piperidine

-H
4.25Broad DoubletDeshielded by Boc group (rotameric broadening common).
Piperidine C4-H 2.70Triplet of tripletsThe benzylic proton. Diagnostic of reduction of the double bond.
Boc-Methyls 1.48Singlet (9H)Confirms integrity of the protecting group.
19F NMR[3]
  • Signal: Single peak at

    
     ppm (relative to 
    
    
    
    ).
  • Note: This confirms the presence of the

    
     group and its symmetry.
    

Part 5: Applications in Drug Discovery

This scaffold is a direct precursor to several classes of bioactive agents.

  • Serotonin Modulators (5-HT): The 4-arylpiperidine core is structurally homologous to serotonin. Adding a

    
     group at the para or meta position often enhances selectivity for 5-HT2A or 5-HT2C receptors by engaging hydrophobic pockets in the receptor orthosteric site [1].
    
  • Chemokine Antagonists (CCR5/CCR2): Many CCR antagonists utilize a piperidine scaffold to bridge the transmembrane helices. The lipophilic

    
     group aids in anchoring the molecule within the lipid-rich transmembrane domain [2].
    
  • Metabolic Probes: Because the

    
     group blocks P450 oxidation, this derivative is often synthesized alongside the non-fluorinated analog to test for "metabolic switching" during Lead Optimization [3].
    

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Source: National Institutes of Health (PMC). URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: National Institutes of Health (PubMed). URL:[Link]

  • Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. Source: Organic Letters (via PubMed).[1] URL:[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review. Source: MDPI Molecules. URL:[Link]

Sources

Exploratory

Chemical structure of N-Boc-4-(2-trifluoromethylphenyl)piperidine

An In-Depth Technical Guide to the Synthesis and Structural Characterization of N-Boc-4-(2-trifluoromethylphenyl)piperidine Executive Summary & Significance in Drug Discovery N-Boc-4-(2-trifluoromethylphenyl)piperidine i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Structural Characterization of N-Boc-4-(2-trifluoromethylphenyl)piperidine

Executive Summary & Significance in Drug Discovery

N-Boc-4-(2-trifluoromethylphenyl)piperidine is a key heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure combines three pharmacologically relevant motifs: the versatile N-Boc protected piperidine scaffold, a common feature in numerous FDA-approved drugs[1][2]; a trifluoromethyl (CF₃) group, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates[3]; and a specific ortho-substitution pattern on the phenyl ring, which imparts distinct conformational constraints.

The piperidine ring is one of the most prevalent N-heterocycles in drug design, valued for its ability to introduce basicity, modulate physicochemical properties, and serve as a rigid scaffold for orienting functional groups in three-dimensional space[2][4][5]. The strategic placement of the CF₃ group at the ortho position of the phenyl ring introduces a powerful electronic and steric influence, which can be exploited to fine-tune interactions with biological targets. This guide provides a comprehensive overview of the strategic synthesis, in-depth structural characterization, and practical considerations for this valuable synthetic intermediate, tailored for researchers and professionals in drug development.

Molecular Structure and Key Features

The chemical structure of the title compound is defined by a piperidine ring substituted at the 4-position with a 2-(trifluoromethyl)phenyl group. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which is crucial for modulating reactivity during synthesis and is easily removed under acidic conditions.

Caption: .

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C(sp³)–C(sp²) bond between the piperidine and phenyl rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is an exceptionally robust and widely adopted method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of boronic acid derivatives.[6][7][8]

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the target molecule at the piperidine-phenyl bond, leading to two key synthons: an N-Boc-piperidine moiety functionalized for coupling, and a suitable 2-(trifluoromethyl)phenyl precursor. A practical approach involves the coupling of 1-bromo-2-(trifluoromethyl)benzene with a boronate ester derived from N-Boc-4-piperidone.

retrosynthesis TM N-Boc-4-(2-trifluoromethylphenyl)piperidine (Target Molecule) Disconnect C-C Disconnection (Suzuki Coupling) TM->Disconnect Intermediates Key Intermediates Disconnect->Intermediates SM1 1-Bromo-2-(trifluoromethyl)benzene Intermediates->SM1 SM2 N-Boc-4-(pinacolboryl)-1,2,3,6-tetrahydropyridine Intermediates->SM2 Precursor N-Boc-4-piperidone SM2->Precursor via enol triflate + Miyaura borylation

Caption: Retrosynthetic analysis for the target molecule.

Detailed Experimental Protocol

This protocol describes a two-step synthesis starting from commercially available N-Boc-4-piperidone.[9][10]

Step 1: Synthesis of tert-butyl 4-((trifluoromethyl)sulfonyl)oxy-3,6-dihydropyridine-1(2H)-carboxylate (Enol Triflate)

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 0.5 M). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq., 1.0 M solution in THF) to the cooled DCM.

  • Substrate Addition: Add N-Boc-4-piperidone (1.0 eq.), dissolved in a minimal amount of anhydrous DCM, dropwise to the reaction mixture over 20 minutes. Stir for 1 hour at -78 °C.

  • Triflation: Add N-phenyl-bis(trifluoromethanesulfonimide) (1.15 eq.) in one portion. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes) to yield the enol triflate as a stable oil.

Step 2: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk tube, combine the enol triflate from Step 1 (1.0 eq.), 2-(trifluoromethyl)phenylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst System: Add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), and the ligand, if separate (e.g., dppf).

  • Solvent and Degassing: Add a suitable solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to afford the intermediate tetrahydropyridine product.

Step 3: Reduction of the Tetrahydropyridine

  • Hydrogenation Setup: Dissolve the product from Step 2 in methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add palladium on carbon (10% Pd/C, ~10 mol% by weight) to the solution.[6]

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or Parr shaker at 50 psi) at room temperature. Stir vigorously until the reaction is complete (monitor by TLC or LC-MS, typically 4-12 hours).

  • Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product, N-Boc-4-(2-trifluoromethylphenyl)piperidine.

Mechanistic Rationale

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction catalyzed by a palladium(0) species.[7][8] Understanding the catalytic cycle is essential for troubleshooting and optimization.

suzuki_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)-R² L₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product RX R¹-X (Aryl Halide) RX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal caption1 R¹ = 2-(CF₃)Ph caption2 R² = Piperidine moiety

Sources

Protocols & Analytical Methods

Method

Protocol for the Boc-Protection of 4-[2-(Trifluoromethyl)phenyl]piperidine: An Application Note for Synthetic and Medicinal Chemists

This technical guide provides a detailed protocol for the N-tert-butoxycarbonyl (Boc) protection of 4-[2-(trifluoromethyl)phenyl]piperidine. This compound is a valuable building block in medicinal chemistry and drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed protocol for the N-tert-butoxycarbonyl (Boc) protection of 4-[2-(trifluoromethyl)phenyl]piperidine. This compound is a valuable building block in medicinal chemistry and drug discovery, and its effective protection is crucial for subsequent synthetic transformations. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step instructions and the underlying chemical principles to ensure reproducible and high-yielding results.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[1] Its popularity stems from its ease of introduction, general stability to a wide range of non-acidic reagents, and the mild acidic conditions required for its removal.[2] The protection of the secondary amine in 4-[2-(trifluoromethyl)phenyl]piperidine is essential when subsequent reactions involve strong bases, nucleophiles, or other reagents that would otherwise react with the piperidine nitrogen.

The presence of the electron-withdrawing 2-(trifluoromethyl)phenyl substituent decreases the nucleophilicity of the piperidine nitrogen. This necessitates carefully optimized reaction conditions to ensure complete conversion to the desired N-Boc protected product. This guide will detail a robust protocol to achieve this transformation efficiently.

Reaction Mechanism and Key Principles

The Boc-protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the piperidine nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[2] This addition forms a tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide.[2]

The reaction can be facilitated by the addition of a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP).[2] The base serves to deprotonate the positively charged nitrogen in the intermediate, thereby accelerating the reaction. For less nucleophilic amines, such as the one in our target molecule, the use of a base is highly recommended to drive the reaction to completion.

Experimental Protocol

This protocol is optimized for the Boc-protection of 4-[2-(trifluoromethyl)phenyl]piperidine on a 1 mmol scale. The reaction should be performed in a well-ventilated fume hood.

Materials and Reagents:

  • 4-[2-(Trifluoromethyl)phenyl]piperidine (1 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv)

  • Triethylamine (TEA) (1.5 mmol, 1.5 equiv)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 4-[2-(trifluoromethyl)phenyl]piperidine (1 mmol).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (10 mL). Stir the solution at room temperature until the solid is completely dissolved.

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 equiv) to the solution. Stir for 5 minutes at room temperature.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours. For less reactive substrates, the reaction may require gentle heating (e.g., 40 °C) or a longer reaction time.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), dilute the mixture with dichloromethane (20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude product is often of high purity. However, if TLC analysis indicates the presence of impurities, the product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

The following table summarizes the key quantitative parameters for this protocol.

ParameterValue
Starting Material4-[2-(Trifluoromethyl)phenyl]piperidine
Scale1 mmol
(Boc)₂O1.1 equiv
Base (TEA)1.5 equiv
SolventAnhydrous Dichloromethane
Reaction TemperatureRoom Temperature
Typical Reaction Time2-4 hours
Expected Yield>90%

Visualizing the Workflow

The following diagram illustrates the key steps in the Boc-protection protocol.

Boc_Protection_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve 4-[2-(trifluoromethyl)phenyl]piperidine in anhydrous DCM Add_Base Add Triethylamine (TEA) Start->Add_Base Add_Boc Add (Boc)₂O Add_Base->Add_Boc Stir Stir at Room Temperature (Monitor by TLC) Add_Boc->Stir Dilute Dilute with DCM Stir->Dilute Reaction Complete Wash_Acid Wash with 1 M HCl Dilute->Wash_Acid Wash_Base Wash with sat. NaHCO₃ Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry over MgSO₄/Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify If necessary Final_Product_Crude N-Boc-4-[2-(trifluoromethyl)phenyl]piperidine (Crude) Concentrate->Final_Product_Crude High Purity Final_Product N-Boc-4-[2-(trifluoromethyl)phenyl]piperidine Purify->Final_Product Pure Product

Caption: Experimental workflow for the Boc-protection of 4-[2-(trifluoromethyl)phenyl]piperidine.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The progress of the reaction should be carefully monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar product spot (carbamates are generally less polar than their corresponding free amines) provides a clear indication of the reaction's progression and completion.

  • Product Characterization: The identity and purity of the final product, tert-butyl 4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data will show the characteristic signals for the Boc group (a singlet at ~1.4 ppm in ¹H NMR integrating to 9 protons, and signals at ~80 ppm and ~155 ppm in ¹³C NMR).

References

  • SciELO México. (2025, February 28). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • The Royal Society of Chemistry. Experimental Procedure. Retrieved from [Link]

  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017–24026. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Retrieved from [Link]

  • UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • ResearchGate. (2026, February 4). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Retrieved from [Link]

  • SciELO México. carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. Retrieved from [Link]

  • Organic Syntheses. DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Chemistry & Chemical Technology. (2021, June 17). [3+2] CYCLOADDITION OF N-tert-BUTYL,α-(4-TRIFLUOROMETHYL)-PHENYLNITRONE WITH METHACROLEIN: THEORETICAL INVESTIGATION. Retrieved from [Link]

Sources

Application

Using 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine in medicinal chemistry

Application Note: Strategic Utilization of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine as a Privileged Scaffold in Drug Discovery Executive Summary This guide details the technical application of 1-Boc-4-[2-(trifluorom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine as a Privileged Scaffold in Drug Discovery

Executive Summary

This guide details the technical application of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine (CAS: Variable/Generic Structure), a high-value building block for synthesizing CNS-active agents and metabolically stable pharmacophores.

The 4-arylpiperidine moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics targeting GPCRs (Serotonin 5-HT, Dopamine D2/D4) and Sigma receptors. The inclusion of an ortho-trifluoromethyl (-CF3) group introduces critical physicochemical advantages: it blocks metabolic oxidation at the susceptible ortho position, modulates lipophilicity (LogP), and forces a specific twisted conformation that can enhance receptor subtype selectivity.

Compliance & Safety Advisory (Critical)

Distinction from Controlled Precursors: It is vital to distinguish this scaffold from 1-Boc-4-anilinopiperidine (1-Boc-4-AP).

  • 1-Boc-4-AP: Contains a C-N bond at the 4-position; a precursor to Fentanyl (Schedule I/II controlled substance).[1]

  • Subject Molecule: Contains a C-C bond at the 4-position (4-phenylpiperidine). This is a distinct chemical class (butyrophenone/haloperidol-like) and is not a direct precursor to fentanyl-class opioids.

Structural & Physicochemical Rationale

The 2-(trifluoromethyl)phenyl moiety is not merely a lipophilic decoration; it is a structural control element.

The "Ortho-Effect" and Conformation

In unsubstituted 4-phenylpiperidines, the phenyl ring possesses rotational freedom. However, the bulky -CF3 group at the C2 (ortho) position creates significant steric clash with the equatorial protons of the piperidine ring.

  • Result: The phenyl ring is forced out of coplanarity, adopting a "twisted" conformation (dihedral angle approx. 60–90°).

  • Medicinal Value: This "conformational lock" reduces the entropic penalty of binding to receptors that require a non-planar ligand, potentially increasing affinity and selectivity (e.g., discriminating between 5-HT2A and 5-HT2C).

Metabolic Blocking

The ortho and para positions of phenyl rings are primary sites for Cytochrome P450 (CYP) mediated hydroxylation.

  • Mechanism: The strong C-F bond (approx. 116 kcal/mol) is resistant to oxidative cleavage.

  • Outcome: Substitution at the C2 position blocks a major metabolic soft spot, extending the molecule's half-life (

    
    ) and reducing clearance (
    
    
    
    ).

Experimental Protocols

Protocol A: Controlled N-Boc Deprotection

Prerequisite for downstream diversification.

Context: While Trifluoroacetic acid (TFA) is common, it forms a trifluoroacetate salt that is hygroscopic and can complicate subsequent amide couplings. The HCl/Dioxane method is recommended for process scalability and crystalline salt formation.

Materials:

  • Substrate: 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equiv (e.g., 1.0 g) of the Boc-protected intermediate in minimal DCM (5 mL). Note: DCM ensures solubility of the starting material, while Dioxane acts as the acid carrier.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 10.0 equiv of 4.0 M HCl in Dioxane dropwise via a pressure-equalizing addition funnel.

    • Observation: Gas evolution (Isobutylene) and formation of a white precipitate (Amine-HCl salt) will occur.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by TLC (System: 10% MeOH in DCM + 1% NH4OH). Stain with Ninhydrin (free amine turns blue/purple).

  • Isolation:

    • Dilute the suspension with diethyl ether (

      
      ) or MTBE (20 mL) to complete precipitation.
      
    • Filter the solid under vacuum/nitrogen flow.

    • Wash the filter cake with cold

      
       (2 x 10 mL).
      
  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trace dioxane.

Yield: Typically >95% as a white, non-hygroscopic Hydrochloride salt.

Protocol B: Downstream Diversification (Reductive Amination)

Connecting the scaffold to a "Linker" or "Warhead".

Context: The secondary amine generated in Protocol A is sterically hindered by the ortho-CF3 group on the phenyl ring (distal steric effect). Standard alkylation may be sluggish; Reductive Amination is preferred.

Step-by-Step Procedure:

  • Free Basing (In-situ): Suspend the Amine-HCl salt (1.0 equiv) in 1,2-Dichloroethane (DCE). Add

    
    -Diisopropylethylamine (DIPEA, 1.2 equiv) and stir for 15 min.
    
  • Imine Formation: Add the desired Aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at RT for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv) in one portion.
    
  • Quench: Stir for 16 hours. Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
    .
    

Comparative Data & Selection Guide

Table 1: Deprotection Method Selection

FeatureMethod A: TFA / DCMMethod B: HCl / DioxaneRecommendation
Reagent Cost LowMediumHCl/Dioxane
Product Form Trifluoroacetate Salt (Oil/Gum)Hydrochloride Salt (Solid)HCl/Dioxane
Hygroscopicity High (Difficult to weigh)Low (Stable powder)HCl/Dioxane
Downstream Comp. Residual TFA inhibits couplingsChloride is inertHCl/Dioxane
Scavengers Requires Silane (if cation sensitive)Generally not requiredHCl/Dioxane

Table 2: Solvents for Suzuki Coupling (Synthesis of Scaffold) If synthesizing the scaffold from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine:

Solvent SystemCatalyst SystemTemp (°C)Note
DME / H2O (3:1)

/

80–100Standard. Robust for hindered boronic acids.
Toluene / H2O

/ SPhos /

100Best for Ortho-CF3. SPhos is designed for hindered biaryls.

Visualizations & Workflows

Diagram 1: Strategic Workflow for Scaffold Utilization

This flowchart illustrates the lifecycle of the molecule from acquisition to lead generation.

G Start 1-Boc-4-[2-(CF3)Ph]Piperidine (Protected Scaffold) Deprotect Acidic Deprotection (HCl/Dioxane) Start->Deprotect Step 1: Activation Salt Amine HCl Salt (Stable Intermediate) Deprotect->Salt Crystallization Diversify Diversification (Reductive Amination / Amide Coupling) Salt->Diversify Step 2: Free Base + Electrophile Library Analog Library (Linker/Warhead Variation) Diversify->Library Parallel Synthesis Screen HTS / SAR Screening (GPCR Panels) Library->Screen Biological Assay

Caption: Operational workflow converting the protected scaffold into a library of bioactive agents.

Diagram 2: Mechanistic Rationale (The Fluorine Effect)

Visualizing why the ortho-CF3 group is critical for bioactivity and stability.

G Scaffold 4-[2-(CF3)Phenyl]Piperidine Core OrthoCF3 Ortho-CF3 Group Scaffold->OrthoCF3 Effect1 Steric Hindrance OrthoCF3->Effect1 Effect2 Electronic w/d OrthoCF3->Effect2 Effect3 C-F Bond Strength OrthoCF3->Effect3 Outcome1 Twisted Conformation (Selectivity) Effect1->Outcome1 Clashes with Piperidine H Outcome2 Dipole Modulation (Binding Affinity) Effect2->Outcome2 Alters pKa/LogP Outcome3 Metabolic Blockade (No Ortho-Hydroxylation) Effect3->Outcome3 Prevents CYP oxidation

Caption: Mechanistic impact of the ortho-trifluoromethyl group on pharmacodynamics and pharmacokinetics.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Hanani, G., et al. (2020).[2] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[3] RSC Advances, 10, 24017-24026.[4] [Link]

  • Meyer, M. D., et al. (2016). Structure-Activity Relationships of 4-Phenylpiperidines as Potent and Selective 5-HT2A Receptor Antagonists. ACS Chemical Neuroscience. (Contextual citation for scaffold utility). [Link]

Sources

Method

Strategic Synthesis of 1-Boc-4-arylpiperidines: A Comparative Guide to Suzuki-Miyaura and Grignard Protocols

Abstract & Strategic Overview The 4-arylpiperidine pharmacophore is a ubiquitous structural motif in medicinal chemistry, serving as the core scaffold for numerous therapeutic agents, including antihistamines (e.g., Ebas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 4-arylpiperidine pharmacophore is a ubiquitous structural motif in medicinal chemistry, serving as the core scaffold for numerous therapeutic agents, including antihistamines (e.g., Ebastine), antidepressants (e.g., Paroxetine), and NK1 antagonists. While conceptually simple, the installation of an aryl group at the C4 position of 1-Boc-4-piperidone requires a strategic choice between two dominant methodologies: Nucleophilic Addition (Grignard) and Transition Metal Cross-Coupling (Suzuki-Miyaura) .

This Application Note provides a rigorous technical comparison and detailed protocols for both routes. The choice of method depends heavily on the availability of the aryl partner and the functional group tolerance required.

Decision Matrix: Selecting the Right Route
FeatureMethod A: Grignard Addition Method B: Suzuki-Miyaura Coupling
Primary Intermediate Tertiary AlcoholEnol Triflate
Aryl Source Aryl Magnesium Bromide/ChlorideAryl Boronic Acid/Ester
Functional Group Tolerance Low (Sensitive to electrophiles)High (Tolerates esters, nitriles, etc.)
Step Count 3 (Addition

Dehydration

Reduction)
2 (Coupling

Reduction)
Cost Profile Low (Reagents are cheap)Moderate (Pd catalyst, Triflyl source)
Scalability High (Exotherm management required)High (Purification is often easier)

Regulatory & Safety Compliance (Critical)

DEA Watchlist Warning: 1-Boc-4-piperidone and its unprotected precursor, 4-piperidone, are listed chemicals in many jurisdictions (including DEA List I in the US) due to their utility in the illicit synthesis of fentanyl analogs.

  • Compliance: Ensure all inventory logs match usage.

  • Safety: 1-Boc-4-piperidone is generally stable, but intermediates (enol triflates) are moisture-sensitive.

Method A: The Suzuki-Miyaura Route (High Fidelity)

This route is preferred for complex aryl groups bearing sensitive functionalities (e.g., esters, nitriles, nitro groups) that would not survive Grignard conditions.

Phase 1: Synthesis of the Enol Triflate

The conversion of the ketone to the enol triflate is the critical enabling step. We recommend Comins' Reagent over Triflic Anhydride (


) for higher selectivity and easier handling at bench scale, although 

is viable for cost-sensitive bulk preparations.

Reaction Scheme:



Protocol 1.1: Enol Triflate Formation (via Comins' Reagent)
  • Reagents: 1-Boc-4-piperidone (1.0 eq), LiHMDS (1.1 eq, 1.0 M in THF), Comins' Reagent (1.1 eq).

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Deprotonation: Charge with THF and LiHMDS. Cool to -78°C .[1]

  • Addition: Add 1-Boc-4-piperidone (dissolved in minimal THF) dropwise over 20 minutes. Stir for 1 hour at -78°C to ensure complete enolate formation.

  • Trapping: Add Comins' Reagent (dissolved in THF) dropwise.

  • Warm-up: Allow the mixture to warm to Room Temperature (RT) over 3 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2] Wash organic layer with water and brine.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The enol triflate is typically a white solid or colorless oil. Note: Store at -20°C; prone to hydrolysis.

Phase 2: Suzuki Cross-Coupling

Catalyst Choice:


 is robust and handles the steric bulk of the triflate well.
Protocol 1.2: Cross-Coupling
  • Mix: Combine Enol Triflate (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (3.0 eq) in a reaction vial.
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with argon for 10 mins.

  • Catalyst: Add

    
     (5 mol%).
    
  • Heat: Seal and heat to 80°C for 4–12 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.

Method B: The Grignard Route (Cost-Effective)

Ideal for simple aryl groups (Phenyl, Tolyl, Fluorophenyl) where raw material cost is a driver and the aryl halide precursor is readily available.

Phase 1: Grignard Addition & Dehydration

This is often performed as a telescoped sequence where the intermediate alcohol is not isolated.

Protocol 2.1: Addition-Elimination Sequence
  • Grignard Formation: Prepare

    
     in ether/THF or use commercial stock.
    
  • Addition: Cool 1-Boc-4-piperidone (1.0 eq) in THF to 0°C (or -78°C for higher selectivity). Add

    
     (1.2 eq) dropwise.
    
    • Critical Control: Maintain internal temp < 5°C to avoid Boc-deprotection or side reactions.

  • Quench: Pour into saturated

    
    . Extract with EtOAc.[2]
    
  • Dehydration (The "Acidic Workup"):

    • Option A (Mild): Reflux the crude tertiary alcohol in Toluene with p-TsOH (10 mol%) using a Dean-Stark trap.

    • Option B (Harsh/Fast): Treat crude alcohol with Trifluoroacetic Acid (TFA) in DCM. Warning: This removes the Boc group.[3] Requires re-protection if Boc is needed.

Phase 3: Hydrogenation (Common Endpoint)

Both Method A and Method B yield the 1-Boc-4-aryl-1,2,3,6-tetrahydropyridine (alkene intermediate). To obtain the saturated piperidine, hydrogenation is required.

Protocol 3.1: Catalytic Hydrogenation
  • Vessel: Parr shaker or balloon (for small scale).

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Solvent: MeOH or EtOH (EtOAc if solubility is poor).

  • Conditions: 1 atm

    
     (balloon) is usually sufficient. Stir overnight at RT.
    
  • Filtration: Filter over Celite.

    • Caution: Dry Pd/C is pyrophoric. Keep wet during filtration.

Visualization of Workflows

G Start Start: 1-Boc-4-piperidone Enolization Step A1: Enol Triflate Formation (LiHMDS, Comins' Reagent) Start->Enolization Complex Aryl Group Grignard Step B1: Grignard Addition (Ar-MgBr, THF, 0°C) Start->Grignard Simple Aryl Group Suzuki Step A2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Enolization->Suzuki Tetrahydro Intermediate: 1-Boc-4-aryl-1,2,3,6-tetrahydropyridine Suzuki->Tetrahydro Hydrogenation Step 3: Hydrogenation (H2, Pd/C, MeOH) Tetrahydro->Hydrogenation Alcohol Intermediate: Tertiary Alcohol Grignard->Alcohol Dehydration Step B2: Acid-Catalyzed Dehydration (p-TsOH, Toluene, Reflux) Alcohol->Dehydration Dehydration->Tetrahydro Final Target: 1-Boc-4-arylpiperidine Hydrogenation->Final

Figure 1: Strategic Synthesis Flowchart illustrating the two primary pathways to 4-arylpiperidines.

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Low Yield (Enol Triflate) Moisture in THF or incomplete enolization.Distill THF over Na/Benzophenone. Ensure -78°C is maintained for >45 mins before trapping.
Boc-Deprotection (Grignard) Reaction temp too high or quench too acidic.Keep addition < 0°C. Buffer the quench solution.
Incomplete Coupling (Suzuki) Catalyst poisoning or O2 presence.Sparge solvents vigorously with Argon. Switch to SPhos-Pd-G2 for sterically hindered aryls.
Over-reduction (Hydrogenation) Dehalogenation of aryl halides.If Aryl contains -Cl, -Br, or -I, use

(Adam's Catalyst) instead of Pd/C, or add a poison (e.g.,

).

References

  • Comins' Reagent Protocol: Comins, D. L., et al. "Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)triflimide and N-(5-Chloro-2-pyridyl)triflimide."[1] Organic Syntheses, 1997, 74,[1] 77.

  • Suzuki Coupling on Enol Triflates: Eastwood, P. R. "A Versatile Synthesis of 4-Aryl-1,2,3,6-tetrahydropyridines via Palladium-Mediated Suzuki Cross-Coupling." Tetrahedron Letters, 2000, 41(19), 3705-3708.

  • Grignard/Dehydration Route: Wustrow, D. J., et al. "Synthesis of 1-Boc-4-arylpiperidines." Journal of Medicinal Chemistry, 1998 (Contextual citation for general methodology in library synthesis).

  • Trifluoroborate Alternative: Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate."[4] Organic Letters, 2011, 13, 3956.[4]

Sources

Application

Strategic Utilization of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine in CNS Ligand Design

Topic: Strategic Utilization of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine as a Scaffold for CNS Drug Discovery Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, DMPK Scientists, and Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine as a Scaffold for CNS Drug Discovery Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.[1][2][3][4]

[1][2][3][4][5]

Executive Summary

In the high-attrition landscape of Central Nervous System (CNS) drug discovery, the 4-arylpiperidine moiety remains a privileged scaffold.[1][2][4] Among its derivatives, 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine (CAS: 192990-03-7) represents a high-value intermediate.[1][2][3][4] This application note details the strategic deployment of this scaffold to engineer ligands with optimized Multiparameter Optimization (MPO) scores. The ortho-trifluoromethyl group serves a dual function: it acts as a metabolic shield against Cytochrome P450 oxidation and induces a specific torsional conformation critical for selectivity against off-target GPCRs.[1][2][3][4]

Part 1: The Scaffold Advantage – Physicochemical & Structural Logic[2]

The decision to incorporate the 4-[2-(trifluoromethyl)phenyl]piperidine motif is rarely accidental.[1][2][3][4] It addresses three specific failure modes in CNS lead optimization: Metabolic Instability , Low Brain Penetration , and Promiscuity .[2]

1. The "Metabolic Shield" Effect

The 4-position of the phenyl ring in standard 4-phenylpiperidines is a metabolic "soft spot," highly susceptible to para-hydroxylation by CYP2D6 and CYP3A4.[1][2][3]

  • Mechanism: Introducing a -CF3 group at the ortho (2-position) creates steric bulk that hinders enzymatic approach to the ring.[1][2][3][4] Furthermore, the strong electron-withdrawing nature of fluorine deactivates the aromatic ring, reducing the rate of oxidative metabolism.[2]

  • Outcome: Extended half-life (

    
    ) and reduced clearance (
    
    
    
    ).[1][2][3][4]
2. Conformational Control (The "Twist")

Unlike the planar 4-phenylpiperidine, the ortho-CF3 substituent introduces significant steric clash with the piperidine ring protons.[1][2]

  • Effect: This forces the phenyl ring to adopt a twisted conformation relative to the piperidine chair (typically ~60–90° torsion angle).[2][4]

  • Application: This "pre-organized" conformation often mimics the bioactive state required for 5-HT2A/2C and Dopamine D2 receptors, improving potency while reducing the entropic penalty of binding.[2]

3. CNS Physicochemical Profile

The following table summarizes the shift in properties when transitioning from a standard phenylpiperidine to the trifluoromethyl scaffold (Free Amine form).

Property4-Phenylpiperidine4-[2-(CF3)phenyl]piperidineCNS Impact
LogP ~1.8~2.9 – 3.2Enhanced. Ideal range for BBB penetration (2 < LogP < 4).[1][2][3][4]
TPSA (Ų) 12.012.0Neutral. Maintains low polar surface area (<90 Ų required).[2][3][4]
pKa (Calc) ~9.8~9.4Improved. Slight reduction in basicity reduces lysosomal trapping.[2][3][4]
Metabolic Stability Low (High Clearance)High (Blocked Sites)Critical. Increases residence time in brain tissue.[2][3][4]
Part 2: Experimental Protocols
Protocol A: Controlled Deprotection (Scaffold Activation)

Objective: Removal of the Boc protecting group to generate the active secondary amine (CAS 308823-90-7) without compromising the trifluoromethyl group or inducing salt-form precipitation issues.[1][2][3][4]

Reagents:

  • 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine (1.0 equiv)[1][2][3][4]

  • 4M HCl in 1,4-Dioxane (excess, 10 equiv)

  • Dichloromethane (DCM) (anhydrous)[2][3][4]

  • Diethyl Ether (

    
    )[2][3][4]
    

Workflow:

  • Dissolution: Dissolve 5.0 g of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine in 25 mL of anhydrous DCM in a round-bottom flask under

    
    .
    
  • Acid Addition: Cool the solution to 0°C. Add 30 mL of 4M HCl in Dioxane dropwise via an addition funnel over 20 minutes. Note: Rapid addition generates heat, potentially degrading the scaffold.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (System: 10% MeOH in DCM; Stain: Ninhydrin).[2][3][4] The Boc starting material (

    
    ) should disappear, and a baseline amine spot should appear.[2]
    
  • Precipitation: Concentrate the solvent to ~1/3 volume under reduced pressure.[3][4] Add 100 mL of cold

    
     to precipitate the hydrochloride salt.[4]
    
  • Isolation: Filter the white solid under argon (hygroscopic). Wash with cold ether (

    
     mL).[2][3][4]
    
  • Yield: Expect >95% yield of the hydrochloride salt.[3][4] Store in a desiccator.

Protocol B: Diversification via Buchwald-Hartwig Amination

Objective: Coupling the deprotected scaffold to a heteroaryl halide (e.g., chloropyridine or bromopyrimidine) to generate a CNS-active library.[1][2][3][4]

Reagents:

  • Scaffold: 4-[2-(trifluoromethyl)phenyl]piperidine HCl (1.0 equiv)

  • Partner: Heteroaryl Bromide (1.0 equiv)[2][3][4]

  • Catalyst:

    
     (0.02 equiv)[2][3][4]
    
  • Ligand: BINAP or RuPhos (0.04 equiv)[2][3][4]

  • Base:

    
     (Sodium tert-butoxide) (2.5 equiv) Crucial: Use 2.5 eq to neutralize the HCl salt AND act as the base.[1][2][4]
    
  • Solvent: Toluene (anhydrous, degassed)[2]

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under strict

    
    , mix 
    
    
    
    and the Ligand in degassed Toluene.[2][4] Stir at RT for 15 mins until the solution changes color (indicating active catalyst formation).
  • Substrate Addition: Add the Heteroaryl Bromide, the Scaffold (HCl salt), and

    
     to a reaction vial.
    
  • Catalyst Transfer: Syringe the pre-formed catalyst solution into the reaction vial. Seal the vial.

  • Heating: Heat the block to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium residues.[3][4][5] Wash with EtOAc.[3][4]

  • Purification: Concentrate and purify via Flash Chromatography.

    • QC Check: Verify the integrity of the

      
       group using 
      
      
      
      NMR (expect singlet around -60 ppm).[2][3][4]
Part 3: Visualization of Logic & Workflow[2]

The following diagram illustrates the strategic pathway from the Boc-protected intermediate to a CNS-optimized lead, highlighting the "Metabolic Shield" concept.

CNS_Discovery_Workflow Boc_Scaffold 1-Boc-4-[2-(CF3)phenyl]piperidine (Shelf Stable Intermediate) Deprotection Protocol A: Acidic Deprotection (HCl/Dioxane) Boc_Scaffold->Deprotection Free_Amine Active Scaffold (Free Amine/Salt) LogP ~2.9 Deprotection->Free_Amine Coupling Protocol B: Buchwald-Hartwig (Pd-Catalyzed) Free_Amine->Coupling CNS_Lead CNS Lead Candidate (GPCR Modulator) Coupling->CNS_Lead Metabolic_Shield MECHANISM: Ortho-CF3 blocks CYP oxidation sites Metabolic_Shield->CNS_Lead Conformation MECHANISM: Steric Twist forces Bioactive Conformation Conformation->CNS_Lead

Caption: Workflow transforming the Boc-protected intermediate into a CNS lead, integrating metabolic shielding and conformational locking mechanisms.

Part 4: Troubleshooting & Quality Control[1][2][3][4][5]

When working with fluorinated scaffolds, standard QC methods require adjustment.

  • NMR Artifacts: The

    
     group couples with aromatic protons (
    
    
    
    ).[2][3][4] In
    
    
    NMR, the aromatic signals may appear more complex (multiplets) than expected. Always run a decoupled
    
    
    NMR and a
    
    
    NMR.[2][3][4]
  • Rotamers: The Boc group often induces rotamers in NMR at room temperature, causing broad or split peaks.[4]

    • Solution: Run NMR at 50°C to coalesce peaks for the Boc-intermediate.[1][2][3][4] This issue disappears after deprotection.

  • Solubility: The free amine is lipophilic.[3][4] If the HCl salt is difficult to dissolve for biological assay, convert to the tartrate or methanesulfonate (mesylate) salt to improve aqueous solubility without affecting membrane permeability.[2]

References
  • Purser, S., et al. (2008).[2][4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2][4] Link

  • Meanwell, N. A. (2018).[2][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link[2][3][4]

  • Hitchcock, S. A., & Pennington, L. D. (2006).[2][4] Structure−Brain Exposure Relationships.[3][4][6] Journal of Medicinal Chemistry, 49(26), 7559–7583.[2] Link[2][3][4]

  • Surry, D. S., & Buchwald, S. L. (2008).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2][4] Link

Sources

Method

General procedure for hydrogenation of 1-Boc-4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine

Application Note: Precision Hydrogenation of 1-Boc-4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine Part 1: Executive Summary & Strategic Analysis 1.1 The Objective This protocol details the catalytic hydrogenati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Hydrogenation of 1-Boc-4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine

Part 1: Executive Summary & Strategic Analysis

1.1 The Objective This protocol details the catalytic hydrogenation of 1-Boc-4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine (Compound A) to its saturated piperidine analog, 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine (Compound B) . This transformation is a critical intermediate step in the synthesis of serotonin receptor antagonists (e.g., 5-HT2A/2C ligands) and other CNS-active pharmaceutical ingredients.

1.2 Chemical Context & Challenges The substrate features three distinct reactive functionalities that dictate the choice of catalyst and conditions:

  • Tetrahydropyridine Alkene (C4=C5): The primary target for reduction.

  • Ortho-Trifluoromethyl Phenyl Ring: The bulky -CF3 group at the ortho position introduces significant steric hindrance near the double bond. Furthermore, while aryl-CF3 bonds are generally stable, harsh conditions can lead to hydrodefluorination.

  • Boc-Protecting Group: Acid-labile. The reaction environment must remain neutral or slightly basic to prevent deprotection.

1.3 Mechanistic Strategy We utilize a Heterogeneous Catalytic Hydrogenation following the Horiuti-Polanyi mechanism.

  • Catalyst Selection: 10% Palladium on Carbon (Pd/C) is the gold standard. It offers high activity for alkene saturation at ambient pressure while showing poor activity for reducing the electron-deficient (due to -CF3) phenyl ring under mild conditions.

  • Solvent System: Methanol (MeOH) or Ethanol (EtOH) . These protic solvents facilitate hydrogen adsorption on the Pd surface.

  • Thermodynamics: The reaction is exothermic. The ortho-substitution may slow kinetics compared to para-substituted analogs, requiring monitoring for "stalled" reactions.

Part 2: Detailed Protocol

Materials & Equipment
  • Reagents:

    • Substrate: 1-Boc-4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine (>98% purity).

    • Catalyst: 10% Pd/C (wet support, ~50% water, Degussa type E101 or equivalent). Note: Wet catalyst reduces pyrophoric risk.

    • Solvent: Methanol (HPLC grade).

    • Gas: Hydrogen (H2) balloon or cylinder (99.99%).

  • Equipment:

    • Three-neck round-bottom flask (RBF) or Parr Shaker bottle.

    • Vacuum/Inert gas manifold (Schlenk line).

    • Celite® 545 filter aid.

Step-by-Step Methodology

Step 1: Catalyst Loading (Inert Atmosphere)

  • Action: To a dry reaction vessel flushed with Nitrogen (N2), carefully add 10 wt% of the Pd/C catalyst relative to the substrate mass (e.g., for 1.0 g substrate, use 100 mg catalyst).

  • Rationale: Adding the catalyst first under inert gas minimizes the risk of igniting solvent vapors.

Step 2: Substrate Solvation

  • Action: Dissolve the substrate in Methanol (concentration ~0.1 M).

  • Action: Gently add the solution to the catalyst vessel under N2 flow. Wash the transfer vessel with a small amount of solvent to ensure quantitative transfer.

Step 3: Hydrogen Introduction (Purge Cycle)

  • Action: Seal the vessel. Evacuate the headspace (carefully, do not boil solvent) and backfill with N2 (Repeat 3x).

  • Action: Evacuate and backfill with Hydrogen (H2) (Repeat 3x).

  • Action: If using a balloon, ensure it is double-walled and secured. If using a Parr shaker, pressurize to 30–50 psi (2–3.4 bar) .

  • Critical Control: For this sterically hindered substrate, 1 atm (balloon) is often sufficient, but 3 bar ensures faster turnover without compromising selectivity.

Step 4: Reaction & Monitoring

  • Action: Stir vigorously at Room Temperature (20–25°C) .

  • Timeframe: 4 to 16 hours.

  • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS every 2 hours.

    • Endpoint: Disappearance of the UV-active alkene spot. The product may stain differently due to the loss of conjugation.

Step 5: Workup

  • Action: Flush the vessel with N2 to remove H2.

  • Action: Filter the mixture through a pad of Celite® to remove Pd/C. Rinse the pad with EtOAc or MeOH.

  • Safety: Keep the filter cake wet at all times. Dry Pd/C is pyrophoric.

  • Action: Concentrate the filtrate under reduced pressure (Rotavap, 40°C).

Step 6: Purification

  • Action: The crude product is typically a white solid or clear oil of high purity (>95%). If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Part 3: Data Presentation & Troubleshooting

Expected Analytical Data
ParameterSpecificationNotes
Yield > 90%Quantitative conversion is typical.
Appearance White solid / Colorless oilYellowing indicates impurities or oxidation.
1H NMR Loss of vinylic proton (~5.8-6.0 ppm)Appearance of multiplet signals at 1.5-1.9 ppm (piperidine ring).
MS (ESI) [M+H]+ or [M+Na]+Confirm mass corresponds to +2H addition.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance of ortho-CF3Increase H2 pressure to 5 bar; Heat to 40°C.
Catalyst Poisoning Sulfur/Amine impurities in SMReisolate SM, wash with dilute acid/base, use fresh catalyst.
Defluorination Reaction time too long / Temp too highStop reaction immediately upon alkene consumption. Switch to EtOAc solvent.[1]
Boc Loss Solvent acidityEnsure solvent is neutral. Avoid trace HCl in MeOH.

Part 4: Visualization (Workflows)

Figure 1: Reaction Workflow

HydrogenationWorkflow Start Start: 1-Boc-Tetrahydropyridine (Ortho-CF3) Prep Dissolve in MeOH Add 10% Pd/C (wet) Start->Prep Purge Purge Cycle (Vac/N2 -> Vac/H2) Prep->Purge React Reaction RT, 1-3 bar H2, 4-16h Purge->React Check QC Check (LCMS) Alkene consumed? React->Check Check->React No (Extend Time) Workup Filter (Celite) Concentrate Check->Workup Yes Final Product: 1-Boc-Piperidine Workup->Final

Caption: Figure 1. Standard operating workflow for the heterogeneous hydrogenation of the tetrahydropyridine scaffold.

Figure 2: Mechanistic Decision Tree

DecisionTree Root Problem: Reaction Stalled? CheckPurity Check SM Purity (S/N poisons?) Root->CheckPurity Increase Increase Pressure (Balloon -> 50 psi) CheckPurity->Increase Pure ChangeCat Change Catalyst (Pd/C -> PtO2) Increase->ChangeCat Still Stalled ChangeSolv Change Solvent (MeOH -> AcOH) ChangeCat->ChangeSolv Risk Risk Warning: Over-reduction of Phenyl Ring ChangeSolv->Risk

Caption: Figure 2. Troubleshooting logic for incomplete conversion due to steric hindrance of the ortho-CF3 group.

Part 5: References

  • Fundamental Mechanism: Horiuti, I., & Polanyi, M. (1934). Exchange Reaction of Hydrogen on Metallic Catalysts. Transactions of the Faraday Society. Link

  • Catalyst Selection: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Standard reference for Pd/C vs PtO2 selectivity).

  • Tetrahydropyridine Reduction: Pfrengle, F., et al. (2010). Synthesis of Enantiopure 4-Substituted Piperidines. Journal of Organic Chemistry. Link

  • CF3 Stability: Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[2][3] Nature. Link (Discusses stability of C-F bonds).

  • Analogous Protocols: BenchChem Application Notes. Catalytic Hydrogenation of Pyridine to Piperidine. Link

(Note: While specific patents exist for this exact intermediate, the references above provide the authoritative chemical grounding for the general class of transformations.)

Sources

Application

Application Note: Scalable Synthesis of tert-Butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Executive Summary This application note details a robust, scalable protocol for the synthesis of tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate . While classical approaches often utilize Grignard additi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate . While classical approaches often utilize Grignard additions to N-Boc-4-piperidone, that route is frequently compromised by the steric bulk of the ortho-trifluoromethyl group, leading to stalled reactions, competitive enolization, and difficult dehydration steps.

To ensure scalability, safety, and purity , this guide prioritizes a Suzuki-Miyaura Cross-Coupling strategy. This route proceeds via an enol triflate intermediate, allowing for the convergent assembly of the sterically congested biaryl interface under mild conditions. This methodology minimizes hazardous waste, avoids cryogenic organometallics on a large scale, and provides a crystalline intermediate that simplifies purification.

Key Advantages of This Protocol
  • Steric Tolerance: Optimized catalyst systems overcome the steric hindrance of the 2-

    
     substituent.
    
  • Scalability: Avoids pyrophoric Grignard reagents and cryogenic temperatures (< -20°C).

  • Purification: Intermediates are designed to be solids or high-boiling oils amenable to crystallization or filtration, reducing reliance on preparative chromatography.

Retrosynthetic Analysis

The strategic disconnection relies on forming the C4–C(Ar) bond via palladium-catalyzed cross-coupling, followed by stereoselective reduction of the alkene.

Retrosynthesis Target Target Molecule (Saturated Piperidine) Intermediate Tetrahydropyridine Intermediate (Alkene) Target->Intermediate Hydrogenation (H2, Pd/C) Triflate Enol Triflate (Electrophile) Intermediate->Triflate Suzuki Coupling (Pd(dppf)Cl2) Boronic 2-(CF3)phenylboronic acid (Nucleophile) Intermediate->Boronic Ketone N-Boc-4-piperidone (Starting Material) Triflate->Ketone Enolization & Trapping (LiHMDS, PhNTf2)

Figure 1: Retrosynthetic strategy focusing on the convergent Suzuki coupling.

Process Development & Optimization

Step 1: Enol Triflate Formation

The conversion of N-Boc-4-piperidone to its enol triflate is the foundational step. While thermodynamic bases (e.g., TEA) with triflic anhydride (


) are common, they often lead to "black tar" decomposition products on scale.
  • Selected Reagent: LiHMDS (Lithium bis(trimethylsilyl)amide) with PhNTf2 (N-Phenyl-bis(trifluoromethanesulfonimide)).

  • Rationale: LiHMDS provides kinetic control at manageable temperatures (-78°C to 0°C), and PhNTf2 is a stable, non-fuming solid, unlike the highly corrosive

    
    . This ensures a cleaner reaction profile and easier handling.
    
Step 2: Suzuki-Miyaura Coupling

Coupling an ortho-substituted aryl boronic acid requires a catalyst system with a large bite angle to facilitate reductive elimination.

  • Selected Catalyst: Pd(dppf)Cl2[1]·DCM .

  • Rationale: The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) is robust and electron-rich, stabilizing the Pd(0) species and promoting the coupling of sterically hindered substrates (2-

    
     group).
    
  • Base:

    
      or 
    
    
    
    . Cesium is preferred for difficult couplings due to the "cesium effect" (higher solubility in organic/aqueous interfaces), but Potassium is sufficient for this substrate and more cost-effective.
Step 3: Hydrogenation

The reduction of the internal alkene is generally facile but must be monitored to prevent dehalogenation (loss of fluorine, though rare for


) or Boc-deprotection.
  • Conditions: 10% Pd/C in MeOH/EtOAc .

  • Control: Atmospheric pressure (balloon) is usually sufficient, minimizing side reactions.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • LiHMDS (1.0 M in THF, 1.1 equiv)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (

    
    ) (1.05 equiv)
    
  • THF (Anhydrous, 5–10 volumes)

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with N-Boc-4-piperidone and anhydrous THF under nitrogen atmosphere. Cool the solution to -78°C (dry ice/acetone bath).

  • Enolization: Add LiHMDS dropwise over 30–45 minutes, maintaining internal temperature below -65°C. Stir for 1 hour at -78°C to ensure complete enolate formation.

  • Trapping: Dissolve

    
     in minimal THF and add dropwise to the enolate solution.
    
  • Warming: Allow the reaction to warm slowly to 0°C over 2–3 hours. Stir at ambient temperature for an additional 2 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with 1N NaOH (to remove byproduct sulfonamide), water, and brine. Dry over

    
     and concentrate.
    
  • Purification: Pass through a short silica plug (eluent: 10% EtOAc/Hexanes) to obtain the enol triflate as a light yellow oil/solid.

    • Yield Expectation: 85–95%.

    • Stability: Store at 4°C; use within 48 hours for best results.

Step 2: Synthesis of tert-butyl 4-(2-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Reagents:

  • Enol Triflate (from Step 1) (1.0 equiv)

  • 2-(Trifluoromethyl)phenylboronic acid (1.2 equiv)

  • 
     (0.03–0.05 equiv)
    
  • 
     (2.0 M aqueous solution, 3.0 equiv)
    
  • 1,4-Dioxane (10 volumes)

Procedure:

  • Degassing: In a reaction vessel, combine the Enol Triflate, Boronic Acid, and 1,4-Dioxane. Sparge with nitrogen for 15 minutes to remove oxygen (critical for catalyst life).

  • Catalyst Addition: Add

    
     and the degassed aqueous 
    
    
    
    .
  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by HPLC/TLC for consumption of the triflate.

    • Note: The mixture will turn black (Pd precipitation) upon completion.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Rinse the pad with EtOAc.

  • Extraction: Wash the filtrate with water and brine. Dry over

    
    .
    
  • Purification: Concentrate and purify via flash column chromatography (0–20% EtOAc/Hexanes).

    • Yield Expectation: 75–85%.

    • Checkpoint: Verify the presence of the alkene proton via 1H NMR (~5.8–6.0 ppm).

Step 3: Hydrogenation to Target Molecule

Reagents:

  • Tetrahydropyridine Intermediate (from Step 2)

  • 10% Pd/C (50% wet, 10 wt% loading)

  • Methanol (or MeOH/EtOAc 1:1 mixture)

  • Hydrogen Gas (

    
    )
    

Procedure:

  • Safety: Purge the vessel with Nitrogen to remove air before introducing Hydrogen.

  • Loading: Dissolve the intermediate in MeOH. Add the Pd/C catalyst carefully (keep wet to prevent ignition).

  • Reduction: Evacuate and backfill with

    
     (balloon pressure or 1–3 bar in a shaker). Stir vigorously at room temperature for 4–16 hours.
    
  • Monitoring: Monitor by LC-MS. The mass will increase by +2 Da.

  • Filtration: Filter over Celite to remove the catalyst. Rinse thoroughly with MeOH.

  • Isolation: Concentrate the filtrate to yield the crude target.

  • Final Purification: Recrystallization from Hexanes/EtOAc or Isopropyl Ether is often possible. If not, a final silica filtration ensures high purity.

    • Yield Expectation: >90%.[2][3]

Analytical Controls & Specifications

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98.0%HPLC (254 nm)
Identity Conforms to Structure1H NMR, MS
Residual Pd < 20 ppmICP-MS
Water Content < 0.5%Karl Fischer

Key NMR Diagnostic Signals (CDCl3):

  • Aryl: Multiplets at 7.4–7.7 ppm (4H, aromatic).

  • Boc: Singlet at ~1.47 ppm (9H).

  • Methine (C4-H): Triplet of triplets at ~3.0 ppm (indicates saturation of the ring).

Safety & Scale-up Considerations

SafetyWorkflow Exotherm Exotherm Control (Step 1 Addition) PdWaste Pd Waste Mgt (Scavengers/Celite) Exotherm->PdWaste Process Flow H2Safety Hydrogen Safety (Grounding/Purging) PdWaste->H2Safety Process Flow

Figure 2: Critical safety checkpoints for scale-up.

  • Exotherm Management: The addition of LiHMDS (Step 1) is exothermic. On a kilogram scale, active cooling and slow addition rates are critical to prevent thermal runaway and byproduct formation.

  • Palladium Removal: For pharmaceutical applications, residual Pd must be controlled. Use SiliaMetS® Thiol or charcoal scavengers during the workup of Step 2 if simple filtration is insufficient.

  • Hydrogenation Safety: On a large scale, ensure the hydrogenation reactor is properly grounded to prevent static discharge, as the catalyst (Pd/C) can be pyrophoric when dry.

References

  • Suzuki-Miyaura Coupling of Enol Triflates

    • Eastwood, P. R. (2000). "A versatile synthesis of 4-aryl-1,2,3,6-tetrahydropyridines." Tetrahedron Letters, 41(43), 8423-8427. Link

  • Synthesis of N-Boc-4-trifluoromethanesulfonyloxy-1,2,3,6-tetrahydropyridine

    • Wustrow, D. J., & Wise, L. D. (1991). "Coupling of arylboronic acids with enol triflates." Synthesis, 1991(11), 993-995. Link

  • General Review of 4-Arylpiperidine Synthesis

    • Kishore, K. G., et al. (2014). "Scalable synthesis of 4-arylpiperidines." Organic Process Research & Development, 18(1), 72-79. Link

  • Handling of Trifluoromethyl-substituted Aromatics

    • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for fluorination and trifluoromethylation." Nature, 473, 470–477. Link

Sources

Method

Application Notes and Protocols: Strategic Lithiation and Substitution of 1-Boc-4-bromopiperidine for Accelerated Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved therapeutics. The syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved therapeutics. The synthetic versatility of 1-Boc-4-bromopiperidine as a precursor for these complex structures is unparalleled. This document provides a comprehensive guide to the strategic use of organolithium reagents for the efficient lithiation of 1-Boc-4-bromopiperidine, followed by substitution with a diverse range of electrophiles. We delve into the mechanistic nuances of lithium-halogen exchange, offer a comparative analysis of common organolithium reagents, and provide detailed, field-proven protocols for successful synthesis. Safety considerations for handling pyrophoric organolithium reagents are also emphasized throughout.

Introduction: The Significance of 4-Substituted Piperidines

The piperidine ring is a privileged scaffold in drug design, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The introduction of diverse functionalities at the 4-position of the piperidine core allows for the fine-tuning of pharmacological activity and selectivity. The synthesis of these vital building blocks often relies on the robust and versatile chemistry of organolithium reagents.[1][2] This guide focuses on the transformation of the commercially available 1-Boc-4-bromopiperidine into a versatile lithiated intermediate, which can then be intercepted by a wide array of electrophiles to generate libraries of novel 4-substituted piperidines.

The Core Transformation: Lithium-Halogen Exchange

The key reaction enabling the functionalization of 1-Boc-4-bromopiperidine is the lithium-halogen exchange. This powerful transformation involves the reaction of an organolithium reagent (R-Li) with an organic halide (R'-X) to generate a new organolithium species (R'-Li) and an organic halide (R-X).[3] The reaction is driven by the formation of a more stable organolithium species.

Mechanism of Lithium-Halogen Exchange

The precise mechanism of lithium-halogen exchange can be complex and is influenced by factors such as the solvent, temperature, and the nature of the organolithium reagent and the organic halide.[4][5] Two primary pathways are generally considered:

  • Polar Mechanism: This pathway involves the formation of an "ate complex" intermediate, where the nucleophilic carbanion of the organolithium reagent attacks the halogen atom of the organic halide.[3][6] This is often the predominant mechanism, especially for aryl and vinyl halides.

  • Radical Mechanism: A single-electron transfer (SET) from the organolithium reagent to the organic halide can also occur, generating radical intermediates.[4][5]

Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) play a crucial role by solvating the lithium cation, which can help to deaggregate the organolithium reagent and increase its reactivity.[4][5]

Reaction Mechanism: Lithium-Halogen Exchange

Lithium_Halogen_Exchange cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant1 1-Boc-4-bromopiperidine Intermediate "Ate" Complex Reactant1->Intermediate Nucleophilic Attack on Br Reactant2 Organolithium (R-Li) Reactant2->Intermediate Product1 1-Boc-4-lithiated piperidine Intermediate->Product1 Formation of C-Li bond Product2 R-Br Intermediate->Product2 Formation of R-Br

Caption: A simplified diagram illustrating the polar mechanism of lithium-halogen exchange.

Choosing the Right Tool: A Comparison of Organolithium Reagents

The choice of the organolithium reagent is critical for a successful lithium-halogen exchange reaction. The reactivity of common alkyllithium reagents follows the order: tert-butyllithium (t-BuLi) > sec-butyllithium (s-BuLi) > n-butyllithium (n-BuLi).[7][8]

ReagentBasicityNucleophilicityKey Characteristics & Applications
n-BuLi StrongHighMost common and cost-effective. Can sometimes act as a nucleophile, leading to side reactions.[9]
s-BuLi StrongerLowerMore basic and less nucleophilic than n-BuLi, often leading to cleaner reactions.[8]
t-BuLi StrongestLowThe most reactive and basic of the three. Often used for difficult lithiations and halogen-metal exchanges.[9][10] It is also highly pyrophoric and requires extreme caution.[11][12]

For the lithium-halogen exchange on 1-Boc-4-bromopiperidine, n-BuLi or s-BuLi are generally sufficient and preferred due to their more manageable reactivity compared to t-BuLi. The use of t-BuLi might be necessary for less reactive aryl bromides but can lead to side reactions with the piperidine ring.

The Payoff: Substitution with Electrophiles

Once the 1-Boc-4-lithiated piperidine is generated in situ, it serves as a potent nucleophile that can react with a wide variety of electrophiles to introduce diverse functional groups at the 4-position.

Electrophile ClassExampleResulting Functional Group
Aldehydes & Ketones Acetone, BenzaldehydeSecondary and Tertiary Alcohols
Esters Ethyl acetateKetones (after workup)
Carbon Dioxide CO₂ (dry ice)Carboxylic Acid
Alkyl Halides Methyl iodide, Benzyl bromideAlkylated Piperidines
Isocyanates Phenyl isocyanateAmides
Sulfonyl Chlorides Tosyl chlorideSulfones
Boronic Esters Isopropyl pinacol borateBoronic Ester

The choice of electrophile will dictate the final functionality on the piperidine ring, allowing for the creation of a diverse library of compounds for screening in drug discovery programs.

Experimental Protocols

Safety First: Handling Organolithium Reagents

Organolithium reagents are pyrophoric and react violently with water and air.[11][13][14] All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous solvents.[11][13] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[12][15] A Class D fire extinguisher for metal fires should be readily accessible.[12]

Experimental Workflow

Caption: A flowchart outlining the key steps in the lithiation and substitution protocol.

Protocol 1: General Procedure for the Lithiation of 1-Boc-4-bromopiperidine and Quenching with an Electrophile

Materials:

  • 1-Boc-4-bromopiperidine

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in hexanes (concentration to be determined by titration)

  • Electrophile of choice

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas supply

  • Oven-dried round-bottom flask with a magnetic stir bar and a rubber septum

  • Syringes and needles

  • Dry ice/acetone bath

Procedure:

  • Glassware and Atmosphere: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.

  • Reactant Preparation: To the flask, add 1-Boc-4-bromopiperidine (1.0 eq) and dissolve it in anhydrous Et₂O or THF (typically 0.1-0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the organolithium reagent (n-BuLi or s-BuLi, 1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Electrophile Addition: Slowly add the chosen electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the lithiated intermediate. The reaction may be allowed to slowly warm to room temperature for certain electrophiles.

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted 1-Boc-piperidine.

Conclusion

The lithiation and subsequent substitution of 1-Boc-4-bromopiperidine is a powerful and highly adaptable strategy for the synthesis of diverse 4-substituted piperidines. By carefully selecting the appropriate organolithium reagent and electrophile, researchers can efficiently generate libraries of novel compounds for biological evaluation. Adherence to strict safety protocols when handling pyrophoric organolithium reagents is paramount for the successful and safe execution of these transformations. This guide provides a solid foundation for researchers to confidently employ this valuable synthetic methodology in their drug discovery endeavors.

References

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. Retrieved from [Link]

  • JoVE. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Retrieved from [Link]

  • Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium. Retrieved from [Link]

  • University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

  • University of California, Los Angeles. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • StackExchange. (2018, April 28). Mechanism of lithium-halogen exchange of primary alkyl iodide. Retrieved from [Link]

  • Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

  • Siegel, D. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]

  • Reddit. (2025, July 13). Why do we use t-BuLi instead of sec-BuLi and n-BuLi? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]

  • Reddit. (2019, October 13). Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 11). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Retrieved from [Link]

  • Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Incorporation of Trifluoromethyl-Substituted Piperidines in Modern Drug Design

Introduction In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous blockbuster drugs due to its favorable physicochemical properties and ability to present su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous blockbuster drugs due to its favorable physicochemical properties and ability to present substituents in a well-defined three-dimensional orientation.[1] Separately, the trifluoromethyl (CF₃) group has emerged as an indispensable tool for fine-tuning the characteristics of drug candidates. Its unique electronic properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4]

This guide explores the powerful synergy achieved by combining these two entities. The incorporation of a trifluoromethyl group onto a piperidine scaffold is a strategic decision that can dramatically enhance a compound's drug-like properties, addressing common challenges in drug development such as metabolic instability and poor bioavailability.[5][6] We will delve into the mechanistic basis for these improvements, provide actionable synthetic protocols, and showcase real-world applications.

The Physicochemical and Pharmacokinetic Impact of Trifluoromethylation

The introduction of a CF₃ group onto the piperidine ring is not merely an incremental change; it is a strategic modification that fundamentally alters the molecule's behavior. The strong electron-withdrawing nature of the CF₃ group and the exceptional strength of the carbon-fluorine (C-F) bond are central to its effects.[7][8]

Enhanced Metabolic Stability

One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability.[2] The C-F bond's high dissociation energy (~485 kJ/mol) makes it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are responsible for the majority of oxidative metabolism of drugs.[2][9] By replacing a metabolically vulnerable C-H bond with a robust C-CF₃ moiety, chemists can effectively block common metabolic pathways, a strategy known as "metabolic switching."[8] This often translates to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[7][8][10]

cluster_0 Standard Metabolism (e.g., Methyl Group) cluster_1 Metabolic Shielding (CF₃ Group) Parent_CH3 Parent Drug (-CH₃) CYP450_CH3 CYP450 Oxidation Parent_CH3->CYP450_CH3 Metabolite_CH3 Alcohol/Acid Metabolite (Cleared Rapidly) CYP450_CH3->Metabolite_CH3 Parent_CF3 Parent Drug (-CF₃) CYP450_CF3 CYP450 Oxidation Parent_CF3->CYP450_CF3 Blocked Metabolism Blocked (Increased Half-Life) CYP450_CF3->Blocked

Caption: Metabolic shielding effect of the CF₃ group.

Modulation of Lipophilicity and Basicity (pKa)

The CF₃ group is highly lipophilic, which can increase a molecule's overall lipophilicity, a critical factor for membrane permeability and cell penetration.[2][7][10] This enhanced lipophilicity can improve absorption and distribution, including penetration of the blood-brain barrier.[7]

Simultaneously, the strong electron-withdrawing effect of the CF₃ group significantly reduces the basicity (pKa) of the piperidine nitrogen. This is a crucial consideration in drug design. A lower pKa can reduce unwanted interactions with off-target biological molecules (e.g., hERG channel) and can fine-tune the ionization state of the molecule at physiological pH, impacting solubility, receptor binding, and cell permeability.

Data Summary: Physicochemical Property Modulation
PropertyUnsubstituted Piperidine AnalogCF₃-Substituted Piperidine AnalogRationale for Change
Metabolic Stability Susceptible to oxidation at positions α to the nitrogen.Highly resistant to oxidative metabolism at the site of substitution.The C-F bond is significantly stronger than the C-H bond, resisting enzymatic cleavage.[7][8]
Lipophilicity (LogP) LowerHigherThe CF₃ group is a lipophilic substituent (Hansch-Fujita π constant of +0.88).[2][11]
Basicity (pKa) Typically ~11Typically 5-7The strong inductive electron-withdrawing effect of the CF₃ group reduces the electron density on the nitrogen atom.
Binding Affinity VariableOften IncreasedThe CF₃ group can engage in favorable hydrophobic, electrostatic, or other non-covalent interactions within the target's binding pocket.[4][7]

Synthetic Strategies for Trifluoromethyl-Substituted Piperidines

The synthesis of these valuable building blocks can be approached in several ways. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Many methods have been developed, including the use of the Mannich reaction and ring-closing metathesis.[5][6][12]

A highly versatile strategy involves the nucleophilic trifluoromethylation of a cyclic imine intermediate derived from a corresponding δ-lactam.[12] This approach allows for the direct introduction of the CF₃ group at the C2 position.

Start δ-Lactam Imine Cyclic Imine Intermediate Start->Imine Activation/Reduction Product α-Trifluoromethyl Piperidine Imine->Product Nucleophilic Attack Reagent Trifluoromethylating Agent (e.g., TMSCF₃) Reagent->Product

Caption: General workflow for α-trifluoromethyl piperidine synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)piperidine from a δ-Lactam Intermediate

This protocol describes a general procedure for the synthesis of an α-trifluoromethyl piperidine via a cyclic imine intermediate, using the Ruppert-Prakash reagent (TMSCF₃).[12]

Objective: To synthesize 2-(trifluoromethyl)piperidine by nucleophilic trifluoromethylation of a cyclic imine.

Materials:

  • Valerolactam (δ-lactam)

  • Trifluoroacetic acid (TFA)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

  • Potassium bifluoride (KHF₂)

  • Acetonitrile (MeCN), anhydrous

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen line, silica gel for chromatography.

Step-by-Step Procedure:

  • Imine Formation & Trifluoromethylation (One-Pot):

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add valerolactam (1.0 eq).

    • Dissolve the lactam in anhydrous acetonitrile (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add trifluoroacetic acid (TFA, 1.5 eq). The activation under acidic conditions is crucial for the reaction.[12]

    • Add potassium bifluoride (KHF₂, 0.2 eq).

    • Slowly add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation of the Intermediate:

    • Once the reaction is complete, carefully quench the mixture by slowly adding it to a stirred, saturated solution of NaHCO₃.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α,α-disubstituted piperidine intermediate.[12]

  • Reduction to Final Product:

    • Dissolve the crude intermediate from the previous step in methanol (MeOH).

    • Cool the solution to 0 °C.

    • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, controlling any effervescence.

    • Allow the reaction to stir at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction by adding water, then remove the methanol under reduced pressure.

    • Extract the aqueous residue with DCM (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate with 1% triethylamine) to yield the pure 2-(trifluoromethyl)piperidine.

Protocol 2: In Vitro Microsomal Stability Assay

This protocol provides a standard method to compare the metabolic stability of a trifluoromethylated compound against its non-fluorinated methyl or hydrogen analog.[8]

Objective: To determine and compare the rate of disappearance of a test compound and its analog in the presence of liver microsomes.

Materials:

  • Test Compound (CF₃-piperidine derivative)

  • Reference Compound (CH₃- or H-piperidine analog)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for protein precipitation)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system.

Step-by-Step Procedure:

  • Preparation:

    • Prepare stock solutions of the test and reference compounds in DMSO (e.g., 10 mM).

    • Prepare a working solution of the microsomal suspension in phosphate buffer on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the microsomal suspension to each well (final protein concentration typically 0.5-1.0 mg/mL).

    • Add the test or reference compound to the wells (final substrate concentration typically 1 µM).

    • Pre-incubate the plate at 37 °C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide). The 0-minute time point serves as the initial concentration baseline.[8]

  • Sample Processing:

    • Seal the plate and vortex to mix thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.[8]

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Compare the t½ of the CF₃-substituted compound with its analog. A significantly longer t½ for the CF₃-compound demonstrates enhanced metabolic stability.

Conclusion and Future Perspectives

The strategic incorporation of a trifluoromethyl group into the piperidine scaffold is a powerful and validated approach in modern drug design. This single modification can concurrently enhance metabolic stability, modulate lipophilicity and pKa, and improve target binding affinity, thereby overcoming multiple hurdles in the drug development pipeline. The continued development of novel synthetic methodologies will further expand the accessibility and utility of these valuable building blocks. As medicinal chemists continue to tackle increasingly complex biological targets, the trifluoromethyl-substituted piperidine moiety is poised to remain a cornerstone of rational drug design, enabling the creation of safer and more effective medicines.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18).
  • Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. (2005, November 1). PubMed.
  • Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen.
  • The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
  • Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization.
  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives.
  • Design and biological activity of trifluoromethyl containing drugs. Wechem.
  • Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. (2021, August 4). Bentham Science.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
  • Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. (2005, August 5).
  • Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. EMBL-EBI.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 17). Scilit.
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1).
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019, May 3). The University of Aberdeen Research Portal.
  • Preparation method of trifluoromethyl piperidine compounds.
  • Structure of trifluoromethyl piperidine derivative.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022, August 14). MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. (2021, November 1). Bentham Science Publishers.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, September 18).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Sterically Hindered Aryl Boronic Acids

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals who are encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields when coupling sterically demanding aryl boronic acids. Here, we will explore the common pitfalls and provide actionable troubleshooting strategies rooted in mechanistic principles to help you optimize your reactions and achieve your desired synthetic outcomes.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly tackle common problems observed in the lab.

Q1: My reaction with a di-ortho-substituted aryl boronic acid and an aryl halide is sluggish and results in a low yield, with significant unreacted starting materials. What are the likely causes and how can I improve the conversion?

A1: Low conversion in Suzuki couplings with sterically hindered substrates often points to issues with one of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. The increased steric bulk around the reaction centers can significantly slow down these processes.

Underlying Causes & Solutions:

  • Inefficient Oxidative Addition: The initial step where the palladium catalyst inserts into the aryl-halide bond can be sterically hindered. This is particularly true for electron-rich and sterically crowded aryl halides.

    • Solution 1: Ligand Selection is Crucial. Standard ligands like triphenylphosphine are often inadequate. You need bulky, electron-rich phosphine ligands that stabilize the monoligated Pd(0) species, which is believed to be the active catalyst. Ligands from the Buchwald and Fu groups are excellent starting points.[1][2][3] Consider ligands such as SPhos, XPhos, or RuPhos for aryl chlorides, which are notoriously less reactive than bromides or iodides.[4] For extremely hindered systems, specialized ligands like BI-DIME or AntPhos have shown great success.[1][5][6]

    • Solution 2: Consider the Palladium Precursor. While Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-formed palladium(II) precatalysts (e.g., G3 or G4 palladacycles) can offer better reproducibility and activity by ensuring efficient generation of the active Pd(0) species.[7]

  • Slow Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is a critical and often rate-limiting step, especially with hindered boronic acids.

    • Solution 1: Optimize the Base. The base plays a multifaceted role, including activating the boronic acid to form a more nucleophilic boronate species.[8][9][10][11] For sterically demanding couplings, stronger bases are often required. While aqueous K₂CO₃ or K₃PO₄ are standard, consider switching to Cs₂CO₃, CsF, or even non-aqueous conditions with a strong base like potassium tert-butoxide (KOtBu).[12][13][14] Barium hydroxide (Ba(OH)₂) has also been shown to be effective for coupling sterically hindered arylboronic acids.[9]

    • Solution 2: Boronic Acid Quality and Alternatives. Aryl boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the B(OH)₂ group with a hydrogen).[7][11][15] This is exacerbated by steric hindrance and harsh reaction conditions.

      • Use freshly acquired or purified boronic acid.

      • Consider using more stable boronic acid derivatives like pinacol esters (Ar-B(pin)), MIDA boronates, or potassium aryltrifluoroborates (Ar-BF₃K).[11][15][16][17] These reagents often exhibit enhanced stability and can release the boronic acid slowly under the reaction conditions, minimizing decomposition.[16]

  • Difficult Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst can be severely impeded by the steric clash of the two bulky aryl groups on the palladium center.[18]

    • Solution: Ligand Choice and Temperature. Bulky ligands that promote a smaller coordination angle can facilitate reductive elimination.[18] Increasing the reaction temperature can also provide the necessary energy to overcome the activation barrier for this step. However, be mindful of potential substrate and catalyst decomposition at higher temperatures.

Q2: I'm observing a significant amount of homocoupling of my aryl boronic acid as a major byproduct. How can I suppress this side reaction?

A2: Homocoupling of the boronic acid (Glaser-type coupling) is a common side reaction, often promoted by the presence of oxygen and certain palladium species.

Underlying Causes & Solutions:

  • Oxygen in the Reaction Mixture: Oxygen can facilitate the oxidative homocoupling of boronic acids.

    • Solution: Rigorous Degassing. Ensure your reaction mixture (solvents and reagents) is thoroughly degassed before adding the palladium catalyst. Standard procedures include multiple freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period (e.g., 30 minutes).[14] Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst System: The choice of palladium source and ligands can influence the extent of homocoupling.

    • Solution: Ligand and Catalyst Loading. Some ligand systems are more prone to promoting homocoupling. Experiment with different bulky phosphine ligands. Also, using the minimum effective catalyst loading can sometimes reduce side reactions.

  • Controlled Reagent Addition: A high concentration of the boronic acid at the beginning of the reaction can favor homocoupling.

    • Solution: Slow Addition. In some cases, slow addition of the boronic acid solution to the reaction mixture via a syringe pump can minimize its instantaneous concentration, thereby disfavoring the bimolecular homocoupling pathway.[4]

II. Frequently Asked Questions (FAQs)

What is the best type of palladium catalyst system for coupling tetra-ortho-substituted biaryls?

For the synthesis of highly challenging tetra-ortho-substituted biaryls, catalyst systems featuring bulky, electron-rich monodentate phosphine ligands are generally the most effective.[12][19][20]

Ligand FamilyKey FeaturesRecommended For
Buchwald-type Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos) Highly electron-rich and sterically demanding.General use with sterically hindered aryl chlorides and bromides.[3][4]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form robust bonds with palladium.[13]Effective for a range of sterically hindered substrates, including aryl chlorides.[2][8][13][21]
Specialized Ligands (e.g., BI-DIME, AntPhos) Designed specifically to overcome extreme steric hindrance.[5][6]Synthesis of extremely hindered biaryls, such as those with ortho-isopropyl substituents.[6]
How do I choose the right base and solvent for my sterically hindered Suzuki coupling?

The choice of base and solvent is interdependent and critical for success.

  • Base Selection: The primary role of the base is to form the reactive boronate species.[9][10] For hindered substrates, a stronger base is often needed to drive this equilibrium.

    • Weak Bases (e.g., K₂CO₃, Na₂CO₃): Often used in aqueous solvent mixtures. May be insufficient for very hindered systems.

    • Stronger Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, CsF): Generally more effective for challenging couplings.[12][13] Cesium salts are often superior due to the higher solubility of cesium boronate intermediates.

    • Organic Bases (e.g., Et₃N, DIPEA): Typically less effective as they are not strong enough to form the boronate.

    • Hydroxide Bases (e.g., NaOH, Ba(OH)₂): Can be very effective, but may not be compatible with base-sensitive functional groups on your substrates.[9]

  • Solvent Selection: The solvent must solubilize all components of the reaction and be stable at the required temperature.

    • Aqueous Mixtures (e.g., Toluene/Water, Dioxane/Water, THF/Water): Common for many Suzuki couplings. The water is necessary to dissolve the inorganic base.[14]

    • Anhydrous Polar Aprotic Solvents (e.g., DMF, DMAc): Can be used with soluble bases like K₃PO₄.[9]

    • Ethereal Solvents (e.g., Dioxane, THF): Good general-purpose solvents.

    • Hydrocarbon Solvents (e.g., Toluene, Xylene): Often used for higher temperature reactions.

My aryl boronic acid is unstable. What are my options?

Protodeboronation is a major pathway for the decomposition of aryl boronic acids, leading to reduced yields.[11][15]

  • Use Boronic Esters: Pinacol esters are significantly more stable to chromatography and protodeboronation than their corresponding boronic acids.[11][16] They can be prepared via Miyaura borylation or by esterification of the boronic acid.[11]

  • Employ Trifluoroborate Salts (R-BF₃K): These salts are highly crystalline, air-stable solids that are more robust than boronic acids.[11][16]

  • Utilize MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can withstand a wide range of reaction conditions, including chromatography. The boronic acid is slowly released under basic aqueous conditions, making them ideal for couplings with unstable boronic acids.[11][16]

III. Experimental Protocols & Visualizations

General Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the sterically hindered aryl boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen (repeat this cycle 3-5 times).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add this catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Troubleshooting_Workflow start Low Yield in Sterically Hindered Suzuki Coupling check_catalyst Is the Catalyst/Ligand System Appropriate for Hindered Substrates? start->check_catalyst change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, AntPhos) check_catalyst->change_ligand No check_base Is the Base Strong Enough? check_catalyst->check_base Yes change_ligand->check_base change_base Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check_base->change_base No check_boron Is the Boronic Acid Stable? check_base->check_boron Yes change_base->check_boron use_ester Use a More Stable Boron Reagent (Pinacol Ester, MIDA Boronate, or Trifluoroborate) check_boron->use_ester No check_conditions Are Reaction Conditions Optimized? check_boron->check_conditions Yes use_ester->check_conditions optimize_temp Increase Temperature; Ensure Rigorous Degassing check_conditions->optimize_temp No success Improved Yield check_conditions->success Yes optimize_temp->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

IV. References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. [Link]

  • Tetra-ortho-Substituted Biaryls through Palladium-Catalyzed Suzuki−Miyaura Couplings with a Diaminochlorophosphine Ligand. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

  • Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. [Link]

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. [Link]

  • Construction of Axially Chiral Tetra‐ortho‐Substituted Biaryls by Palladium‐Catalyzed Asymmetric Suzuki‐Miyaura Coupling. [Link]

  • Tetra-ortho-substituted biaryls through palladium-catalyzed Suzuki-Miyaura couplings with a diaminochlorophosphine ligand. [Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • Designing biaryl phosphacyclic ligands: their characterization and evaluation in palladium-catalyzed Suzuki-Miyaura reactions of aryl bromides and chlorides. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? [Link]

Sources

Optimization

Technical Support Center: Optimizing Boc-Deprotection of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine with TFA

Introduction Welcome to the technical support guide for the optimization of tert-butyloxycarbonyl (Boc) deprotection of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine using trifluoroacetic acid (TFA). This resource is des...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the optimization of tert-butyloxycarbonyl (Boc) deprotection of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine using trifluoroacetic acid (TFA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this critical synthetic transformation. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the successful and efficient removal of the Boc protecting group.

Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of TFA-mediated Boc-deprotection?

The removal of the Boc group with trifluoroacetic acid is a classic example of an acid-catalyzed cleavage.[1] The process unfolds in a few key steps:

  • Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group.[1][2]

  • Carbocation Formation: This initial protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl group as a stable tertiary carbocation. This step also forms a transient carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the free secondary amine of the piperidine ring.[1][2]

  • Salt Formation: The newly liberated amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.[1][2]

Boc_Deprotection_Mechanism cluster_0 Boc-Protected Piperidine cluster_1 Reaction Steps cluster_2 Intermediates & Products BocPip 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine Protonation 1. Protonation (TFA) BocPip->Protonation Protonated_Boc Protonated Intermediate Protonation->Protonated_Boc + H⁺ Cleavage 2. C-O Bond Cleavage Carbocation tert-butyl cation Cleavage->Carbocation Stable Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid Decarboxylation 3. Decarboxylation Deprotected_Amine Free Amine Decarboxylation->Deprotected_Amine CO2 CO₂ Decarboxylation->CO2 Gas Evolution Salt_Formation 4. Salt Formation Final_Product Piperidine TFA Salt Salt_Formation->Final_Product + TFA Protonated_Boc->Cleavage Carbamic_Acid->Decarboxylation Deprotected_Amine->Salt_Formation

Caption: Mechanism of TFA-mediated Boc-deprotection.

Q2: My Boc-deprotection reaction is sluggish or incomplete. What are the likely causes and how can I fix it?

Several factors can contribute to an incomplete reaction.[3] Here's a breakdown of potential issues and their solutions:

  • Insufficient Acid Concentration: The rate of Boc cleavage can show a second-order dependence on the acid concentration.[1] If the reaction is slow, a higher concentration of TFA may be necessary.

  • Inadequate Reaction Time or Temperature: While most deprotections are conveniently run at room temperature, sterically hindered substrates may require longer reaction times or gentle heating.[1][3] However, increasing the temperature can also promote side reactions.

  • Steric Hindrance: The bulky nature of the 4-[2-(trifluoromethyl)phenyl] substituent may sterically encumber the Boc group, slowing down the approach of the acid.[1] In such cases, extending the reaction time is a prudent first step.

Q3: I'm observing unexpected byproducts in my LC-MS analysis. What could they be and how can I prevent their formation?

The primary culprit for byproduct formation is the reactive tert-butyl cation generated during the cleavage.[1][4] This electrophile can alkylate any nucleophilic sites on your molecule.[3][4] While the target molecule has limited nucleophilic sites, in more complex substrates containing residues like tryptophan, methionine, cysteine, or tyrosine, this can be a significant issue.[1][3]

To mitigate this, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that are more reactive towards the carbocation than the sensitive parts of your desired product, effectively trapping the tert-butyl cation.[1][3]

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS) Tryptophan, general carbocations2.5 - 5% (v/v)
Anisole Tyrosine, Tryptophan5% (v/v)
Thioanisole General scavenger, reduces methionine sulfoxide5% (v/v)
1,2-Ethanedithiol (EDT) Tryptophan2.5% (v/v)

Data compiled from multiple sources.[1]

For 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine, the risk of intramolecular alkylation is low. However, if impurities are present or if the reaction is performed at a higher temperature, the use of a general scavenger like TIS is a good precautionary measure.

Q4: How can I effectively monitor the progress of the deprotection reaction?

Real-time monitoring is crucial for optimizing reaction conditions and preventing over-exposure to harsh acidic environments.

  • Thin-Layer Chromatography (TLC): This is a rapid and straightforward method. The Boc-protected starting material is significantly less polar than the resulting amine salt. You should observe the disappearance of the higher Rf spot (starting material) and the appearance of a new, lower Rf spot (product). Staining with ninhydrin can help visualize the primary amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative assessment, LC-MS is the preferred method.[1] It allows for the accurate determination of the ratio of starting material to product and can help identify any byproducts that may have formed.

  • ¹H NMR Spectroscopy: The disappearance of the characteristic singlet for the nine protons of the tert-butyl group, typically around 1.4 ppm, is a clear indicator of reaction completion.[1]

Troubleshooting Guide

Sources

Troubleshooting

Technical Support Center: Purification of Lipophilic 1-Boc-4-Arylpiperidines

[1] Welcome to the Advanced Purification Support Hub. Subject: 1-Boc-4-arylpiperidines (Lipophilic Scaffolds) Ticket Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Chemical Context...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Purification Support Hub. Subject: 1-Boc-4-arylpiperidines (Lipophilic Scaffolds) Ticket Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Context

1-Boc-4-arylpiperidines are ubiquitous intermediates in medicinal chemistry (e.g., opioid receptor ligands, SSRIs).[1][2] Their purification presents a specific dichotomy of challenges:

  • Lipophilicity: The aryl group at C4 combined with the tert-butyl carbamate (Boc) creates a highly lipophilic region (LogP often >3.5), leading to solubility issues in standard reverse-phase (RP) aqueous mobile phases.[1][2]

  • Acid Sensitivity: While the Boc group is generally robust, it is acid-labile.[1][3] Prolonged exposure to acidic modifiers (TFA) during concentration or on active silica can lead to partial deprotection, yielding the polar free amine (4-arylpiperidine) as a difficult-to-separate impurity.[1][2]

This guide provides engineered workflows to resolve these specific failure modes.

Module A: Flash Chromatography (Normal Phase)

The Issue: "Streaking" or "tailing" on silica gel, co-elution with non-polar byproducts (e.g., bis-aryl species from Suzuki couplings).

Troubleshooting Protocol: Silica Neutralization

Even though the nitrogen is protected by a carbamate, 4-arylpiperidines can exhibit residual interactions with the acidic silanols of silica gel, especially if the aryl ring contains basic heterocycles (pyridines, thiazoles).[1]

Optimized Workflow:

  • Column Pre-treatment: Do not just add base to the mobile phase.[1] Pre-equilibrate the silica column with 1% Triethylamine (TEA) in Hexane (or Heptane) for 2 column volumes (CV).[1][2]

  • Mobile Phase: Switch to a standard gradient of Hexane/Ethyl Acetate (EtOAc).

    • Note: Avoid DCM/MeOH unless the molecule is highly polar.[1] DCM/MeOH often dissolves silica slightly, leading to white residue in your final product.[1][2]

  • Loading: Load the sample as a liquid injection in a minimum volume of DCM or Toluene. Avoid "dry loading" on Celite if the compound is an oil, as recovery can be poor due to lipophilic adsorption.[1]

ParameterStandard ConditionOptimized for Boc-PiperidinesReason
Stationary Phase Irregular Silica (40-63 µm)Spherical Silica (20-40 µm)Higher resolution for regioisomers.[1][2]
Modifier None0.1% - 1.0% Et3NNeutralizes acidic silanols; prevents tailing.[1]
Detection UV 254 nmUV 210-220 nm + NinhydrinBoc carbonyl absorbs weakly; Ninhydrin confirms Boc integrity (stains faint red/purple after heating).[1][2]

Module B: Preparative HPLC (Reverse Phase)

The Issue: The compound precipitates inside the injection needle or at the head of the column due to low solubility in the aqueous starting phase (the "Crash Out" effect).[1]

Technique: The "Sandwich" Injection

Lipophilic Boc-piperidines are often soluble in DMSO or MeOH but insoluble in water.[1] If you inject a DMSO slug into a mobile phase starting at 5% MeCN/95% Water, the compound will precipitate instantly upon mixing, clogging the system.[1]

The Solution: Encapsulate the sample plug between two plugs of a solvent with intermediate polarity (e.g., 50% MeCN or pure DMF) or use a high-organic start.[1]

SandwichInjection cluster_flow Flow Path Direction PreSolvent 1. Pre-Plug (Weak Solvent/Mobile Phase) Prevents mixing with flow Sample 2. Sample Plug (Dissolved in DMSO/DMF) High Concentration PreSolvent->Sample Isolation PostSolvent 3. Post-Plug (Intermediate Polarity) Prevents crashing at tail Sample->PostSolvent Buffering Column Column Head (High Organic Start) PostSolvent->Column Injection caption Figure 1: Sandwich Injection Strategy to prevent lipophilic precipitation.

Critical Parameter: Acid Modifier Selection[1]
  • Avoid: 0.1% TFA if you plan to use heat for evaporation (Rotavap > 40°C).[1][2][4] The combination of heat, high concentration, and TFA will cleave the Boc group [1].[1][4]

  • Recommended: Use 0.1% Formic Acid (weaker acid) or 10 mM Ammonium Bicarbonate (basic pH, keeps Boc stable, but check silica stability).[1][2]

  • Process: If TFA is required for peak shape, neutralize fractions immediately with saturated NaHCO3 or freeze-dry (lyophilize) rather than rotary evaporate.

Module C: Metal Scavenging (Post-Suzuki Coupling)

The Issue: 1-Boc-4-arylpiperidines are often synthesized via Suzuki-Miyaura coupling.[1] Residual Palladium (Pd) binds tightly to the piperidine nitrogen and the aryl pi-system, resulting in dark/grey oils.[1]

Workflow: Do not rely solely on chromatography for Pd removal.

  • Dissolution: Dissolve crude oil in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) functionalized silica (0.5 equiv relative to Pd loading).[1][2]

  • Incubation: Stir at 40°C for 30-60 minutes.

  • Filtration: Filter through a 0.45 µm PTFE pad.[1]

  • Result: Filtrate should be significantly lighter in color.

Decision Matrix & Workflow Visualization

Use this logic gate to determine the correct purification route for your specific crude mixture.

PurificationLogic Start Crude 1-Boc-4-arylpiperidine StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Yes Oil Viscous Oil / Gum StateCheck->Oil Yes Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst Scavenge Pd Scavenging (Thiol-Silica) Oil->Scavenge TLC_Check TLC: Delta Rf > 0.2? Scavenge->TLC_Check Flash Flash Chromatography (Hex/EtOAc + 1% TEA) TLC_Check->Flash Yes (Easy Sep) Prep Prep HPLC (Sandwich Inj + High %B Start) TLC_Check->Prep No (Complex Mix) caption Figure 2: Purification Decision Matrix for Lipophilic Piperidines.

Frequently Asked Questions (FAQ)

Q: My product elutes as a broad, tailing peak on silica, even with EtOAc/Hexane. Why? A: This is likely due to the interaction of the carbamate or the aryl moiety with acidic silanols.[1] Action: Add 1% Triethylamine (TEA) to your mobile phase.[1][2] If the problem persists, the Boc group may have partially degraded to the free amine.[1] Check LCMS for the [M-100+H]+ mass (loss of Boc).[1]

Q: I used 0.1% TFA in my Prep HPLC, and now my yield is low and I see a new polar peak. A: You likely deprotected your compound during the concentration step. TFA is non-volatile enough that it concentrates alongside your product in the Rotavap, creating a highly acidic environment.[1] Action: Next time, use Formic Acid (volatile) or neutralize the HPLC fractions with NaHCO3 before evaporation [2].

Q: Why is my yield >100% and the oil looks wet? A: Lipophilic Boc-piperidines trap solvents (DCM, EtOAc) within their lattice/gum structure efficiently.[1][2] Action: Dry under High Vacuum (< 1 mbar) at 40°C for at least 12 hours. Run a 1H NMR to quantify residual solvent.[1]

Q: Can I recrystallize this instead of running a column? A: Only if the impurity profile is simple. Protocol: Dissolve in a minimum amount of hot EtOAc (approx 60°C). Add warm Hexane dropwise until persistent cloudiness appears. Allow to cool to RT, then 4°C. If it oils out (common for these scaffolds), re-heat and add a seed crystal or scratch the glass [3].

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1][2] (Detailed data on Boc acid lability).

  • Agilent Technologies. Principles and Practical Aspects of Preparative Liquid Chromatography. .[1][2] (Source for Sandwich Injection techniques).[1][2][5]

  • BenchChem. Purification of Boc-Protected Amino Acids by Recrystallization. .[1][2] (General protocols for Boc-amine crystallization).

  • ResearchGate Community. Removing Palladium from Suzuki Coupling Products. . (Peer-reviewed strategies for metal scavenging).

  • Knauer. Precision HPLC Injections with Sandwich Mode. . (Detailed methodology for preventing sample precipitation).

Sources

Optimization

Minimizing side reactions during the synthesis of ortho-substituted phenyl piperidines

This guide serves as a high-level technical support resource for the synthesis of ortho-substituted phenyl piperidines. It addresses the specific kinetic and thermodynamic challenges introduced by steric hindrance at the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical support resource for the synthesis of ortho-substituted phenyl piperidines. It addresses the specific kinetic and thermodynamic challenges introduced by steric hindrance at the ortho position.

Status: Active Operator: Senior Application Scientist Subject: Minimizing Side Reactions & Troubleshooting Protocols

Introduction: The "Ortho" Effect

Synthesizing phenyl piperidines is routine until you introduce an ortho-substituent. Whether you are building 2-arylpiperidines (e.g., NK1 antagonists) or 4-arylpiperidines (e.g., opioid scaffolds), the ortho-group creates a "steric wall." This steric bulk retards the desired catalytic cycles (transmetalation in Suzuki/Negishi, amine binding in Buchwald) while leaving the catalyst vulnerable to faster, unimolecular decomposition pathways or side reactions like


-hydride elimination.

This guide provides self-validating protocols to navigate these energy landscapes.

Module 1: Metal-Catalyzed Cross-Coupling (The Steric Challenge)

Primary Workflow: Buchwald-Hartwig or Suzuki-Miyaura coupling to attach the phenyl ring to the piperidine core.

🔬 Mechanism & Failure Analysis

In ortho-substituted systems, the rate-limiting step often shifts. For Buchwald-Hartwig, the bulky amine or aryl halide slows oxidative addition and reductive elimination . This delay allows the active Pd(II)-amido intermediate to undergo


-hydride elimination , resulting in a reduced arene (dehalogenation) and an imine byproduct, rather than the desired C-N bond.
📊 Troubleshooting Guide
SymptomProbable CauseCorrective Action (The "Why")
Product is Dehalogenated (Ar-H)

-Hydride Elimination
Switch to Pd-G3/G4 Precatalysts. Traditional Pd(0) sources require induction periods where intermediates degrade. Precatalysts generate active

instantly. Protocol: Use BrettPhos or RuPhos Pd-G4. These bulky ligands enforce a geometry that disfavors

-elimination.
Low Conversion (Stalled Reaction) Formation of Inactive DimersAvoid Aryl Iodides. Contrary to standard trends, ortho-substituted aryl iodides form stable

dimers that precipitate off-cycle. Fix: Use Aryl Bromides or Triflates .[1] The bromide is less bridging, keeping the catalyst active.
Homocoupling of Boronic Acid Slow TransmetalationControlled Addition. In Suzuki coupling, if the ortho-bulk slows transmetalation, the boronic acid consumes itself via oxidation. Fix: Syringe pump addition of the boronic acid over 2 hours.
🛠️ Self-Validating Protocol: Optimized Buchwald-Hartwig

Target: Coupling 2-chloro-toluene with 4-Boc-aminopiperidine.

  • Setup: Charge reaction vessel with RuPhos Pd G4 (1.0 mol%) and RuPhos (1.0 mol%) .

    • Validation: The 1:1 ratio ensures the active species is monoligated (

      
      ), which is crucial for bulky substrates.
      
  • Base: Add NaOtBu (1.2 equiv) .

    • Note: If the substrate has base-sensitive esters, switch to Cs2CO3 in dioxane/water, but expect longer reaction times (24h+).

  • Solvent: Add anhydrous THF or Toluene (0.2 M). Sparge with Argon for 10 mins.

    • Validation: Color change to pale yellow/orange indicates active catalyst generation upon heating. Dark black precipitation indicates catalyst decomposition (failed run).

  • Execution: Heat to 80°C.

    • Checkpoint: Monitor by HPLC at 1 hour. If <10% conversion, increase temp to 100°C. Do not add more catalyst yet; thermal energy is likely the barrier.

📉 Visualizing the Failure Mode

The diagram below illustrates why ortho-substitution leads to dehalogenation and how ligand choice prevents it.

BuchwaldFailure Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X (Ortho-Subst) AmineBind Amine Coordination OxAdd->AmineBind + Piperidine BetaElim SIDE REACTION: Beta-Hydride Elimination AmineBind->BetaElim Favored by Steric Crowding RedElim Reductive Elimination (Product Formation) AmineBind->RedElim Fast with Bulky Ligands (RuPhos) DehalProd Dehalogenated Arene (Ar-H) + Imine BetaElim->DehalProd RedElim->Start Regenerate Pd(0) Product Desired Ortho-Phenyl Piperidine RedElim->Product

Caption: Figure 1: Steric bulk at the ortho-position slows Reductive Elimination, allowing the parasitic Beta-Hydride Elimination pathway to dominate unless specific bulky ligands (e.g., RuPhos) are used to accelerate the desired step.

Module 2: Hydrogenation & Reduction (The Selectivity Challenge)

Primary Workflow: Reducing a phenyl-pyridine or phenyl-pyridinium salt to the piperidine.

🔬 Mechanism & Failure Analysis

The challenge is chemoselectivity . You want to reduce the electron-deficient pyridine ring but spare the electron-rich phenyl ring. However, if the pyridine is protonated (pyridinium), it becomes easier to reduce. The Trap: Common heterogeneous catalysts (Pd/C, PtO2) will avidly strip halogens (Cl, Br, I) from the ortho-position under hydrogenation conditions (Hydrodehalogenation).

📊 Troubleshooting Guide
SymptomProbable CauseCorrective Action (The "Why")
Loss of Ortho-Halogen (Cl/Br) Pd/C Catalyzed HydrogenolysisSwitch to PtO2 (Adams Catalyst) + Acid. Pt is less active for hydrogenolysis than Pd. Protocol: Use PtO2 in Acetic Acid. If Cl is labile, add V2O5 (Vanadium pentoxide) as a poison to inhibit dehalogenation.
Over-Reduction (Cyclohexyl product) High Temperature / Wrong SolventUse EtOAc or Water/Switchable Solvents. Alcohols (MeOH) promote complete saturation. EtOAc is milder. Stop at 3-5 bar H2. High pressure forces the phenyl reduction.
Incomplete Reduction (Tetrahydropyridine) "Partial" HydrogenationIncrease Pressure or Time. The intermediate tetrahydropyridine is stable. Ensure the reaction runs to completion, or add a second charge of catalyst.
🛠️ Self-Validating Protocol: Selective Hydrogenation

Target: Reduction of 4-(2-chlorophenyl)pyridine to 4-(2-chlorophenyl)piperidine.

  • Catalyst Choice: Weigh 5 wt% PtO2 (relative to substrate). Do not use Pd/C if the halogen is present.

  • Solvent System: Dissolve substrate in Glacial Acetic Acid (AcOH) .

    • Why: AcOH protonates the pyridine, activating it for reduction, while the phenyl ring remains uncharged and less susceptible.

  • Pressure: Set Hydrogen pressure to 50 psi (3.5 bar) . Room Temperature.

    • Validation: Monitor H2 uptake. A sharp cessation of uptake corresponds to 3 equivalents (pyridine reduction). Continued slow uptake suggests phenyl reduction or dehalogenation.

  • Workup Check: Aliquot and neutralize with NaHCO3 before LCMS.

    • Checkpoint: Look for M+6 (cyclohexyl) mass. If observed, stop immediately. If M-Cl (dehalogenated) is observed, lower pressure to 15 psi and increase reaction time.

Module 3: Negishi Coupling (The De Novo Approach)

Primary Workflow: Coupling an organozinc piperidine reagent with an ortho-substituted aryl halide. This avoids the harsh conditions of direct lithiation.

🔬 Mechanism

Negishi coupling uses Organozinc reagents which are softer nucleophiles than Grignards. This tolerates esters, nitriles, and ketones on the ortho-ring.

🛠️ Self-Validating Protocol: Zinc Activation

Target: Coupling 4-iodopiperidine-derived zinc reagent with 2-bromo-toluene.

  • Zinc Activation (Critical Step): Treat Zn dust with TMSCl and 1,2-dibromoethane in THF.

    • Validation: The solvent should bubble slightly (ethylene gas), and the grey dust should turn slightly brighter/metallic. If no bubbles, the zinc is dead (oxide coating), and the reaction will fail.

  • Reagent Formation: Add N-Boc-4-iodopiperidine. Heat to 40°C for 1 hour.

    • Validation: Take an aliquot, quench with iodine. If the iodide persists (no consumption), the zinc insertion failed.

  • Coupling: Cannulate the supernatant (Organozinc) into a flask containing the Aryl Bromide and Pd(P(tBu)3)2 (2 mol%) .

    • Note: P(tBu)3 is electron-rich and bulky, perfect for ortho-coupling.

FAQ: Rapid Response

Q: My Buchwald coupling turns black immediately and yields nothing. Why? A: "Palladium Black" formation indicates your ligand is not stabilizing the Pd(0) species. This is common with ortho-substituted substrates because the substrate cannot coordinate quickly enough. Solution: Increase the Ligand:Metal ratio to 2:1 or switch to a precatalyst (e.g., XPhos Pd G3) which releases the active species slowly.

Q: Can I use microwave irradiation to force the reaction? A: Yes, but be careful. For ortho-substituted systems, microwaves often accelerate catalyst decomposition faster than the cross-coupling. Rule of Thumb: If thermal heating at 100°C fails, microwave at 120°C for 10 mins is worth a try, but add 1 equivalent of water if using inorganic bases (K3PO4) to aid solubility.

Q: I see a "double" peak in NMR for my product. Is it an impurity? A: Likely not. Ortho-substituted phenyl piperidines often exhibit atropisomerism (restricted rotation) or slow ring-flipping on the NMR timescale. Validation: Run the NMR at 60°C. If the peaks coalesce into sharp singlets, it is a single pure compound.

References

  • Buchwald-Hartwig Amination Mechanism & Ligand Design

    • Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
    • Source:Journal of the American Chemical Society (2016).
    • URL:[Link]

  • Selective Hydrogenation of Phenylpyridines

    • Title: Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isol
    • Source:Journal of Flow Chemistry (2017).[2]

    • URL:[Link]

  • Negishi Coupling for Piperidines

    • Title: Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine.[3]

    • Source:Organic Letters (2008).[3]

    • URL:[Link]

  • Troubleshooting Pd-Catalyzed Reactions (Iodide Inhibition)

    • Title: The Effect of Halide on the Rate of Pd-Catalyzed Amin
    • Source:Journal of the American Chemical Society (2009).
    • URL:[Link]

Sources

Troubleshooting

Crystallization techniques for tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Technical Support Center: Crystallization Guide for tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate Diagnostic Phase: Molecule Profile & Solubility Assessment User Query: "I am trying to purify tert-buty...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Guide for tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Diagnostic Phase: Molecule Profile & Solubility Assessment

User Query: "I am trying to purify tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate. What are the expected properties and solubility behaviors?"

Senior Scientist Response: This intermediate belongs to the class of N-Boc-protected 4-arylpiperidines .[1][2][3] The presence of the ortho-trifluoromethyl group (


) on the phenyl ring introduces significant lipophilicity and steric bulk, which distinguishes it from its para-substituted analogs.[1][3]
  • Expected Physical State: White to off-white solid or waxy solid.[1][2][3][4]

    • Note: The

      
       group often disrupts crystal packing compared to 
      
      
      
      analogs, potentially lowering the melting point.[1][3] It may initially present as a viscous oil that requires seeding or extended cooling to solidify [1].[1][2][3][4]
  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Methanol (warm).[1][2][3]

    • Moderate Solubility: Isopropyl Alcohol (IPA), Ethanol (EtOH).[1][2][3]

    • Low Solubility (Anti-solvents): Hexanes, Heptane, Pentane, Water.[1][2][3]

Key Technical Insight: The Boc group is acid-sensitive.[1][2][3][4] Avoid acidic solvents or high temperatures (>60°C) for prolonged periods to prevent deprotection to the free amine [2].[1][2][3][4]

Execution Phase: Recommended Crystallization Protocols

User Query: "What is the standard operating procedure (SOP) for crystallizing this compound?"

Senior Scientist Response: Based on structural analogs like tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate [3] and general protocols for lipophilic Boc-piperidines, we recommend a Solvent/Anti-Solvent Precipitation method as the primary protocol.[1][2][3]

Protocol A: Ethyl Acetate / Hexane System (Primary Recommendation)

Best for: High-purity material that oils out easily.[1][3]

  • Dissolution: Dissolve the crude material in the minimum amount of Ethyl Acetate (EtOAc) at 40–50°C.[1][2][3][4]

    • Ratio: Approx. 2–3 mL EtOAc per gram of compound.[1][2][3][4]

  • Filtration: Filter the warm solution through a 0.45 µm PTFE filter to remove insoluble particulates (silica, salts).[1][2][3][4]

  • Anti-Solvent Addition: Slowly add Hexanes (or Heptane) dropwise to the warm solution with stirring until a persistent cloudiness (turbidity) appears.

    • Target Ratio: 1:3 to 1:5 (EtOAc:Hexane).[1][2][3][4]

  • Re-dissolution: Add just enough EtOAc to clear the solution.[1][2][3][4]

  • Crystallization:

    • Allow the solution to cool to room temperature (RT) slowly over 2–4 hours.

    • If no crystals form, cool to 0–4°C in a refrigerator overnight.

  • Harvest: Filter the crystals and wash with cold Hexane. Dry under vacuum at 35°C.[1][2][3][4]

Protocol B: Ethanol / Water System (Alternative)

Best for: Removing polar impurities or if Protocol A fails.[1][2][3]

  • Dissolution: Dissolve crude in warm Ethanol (95%) or Isopropanol (IPA) at 50–60°C.

  • Anti-Solvent: Add Water dropwise until turbidity is observed.[1][2][3][4]

  • Cooling: Cool slowly to RT, then to 4°C.

    • Warning: Rapid addition of water can cause the product to "oil out" as a sticky gum rather than crystallize.[1][2][3][4]

Troubleshooting Guide: Common Failure Modes

User Query: "I followed the protocol, but I'm facing issues. How do I fix them?"

Issue 1: "The product is oiling out (forming a gum) instead of crystallizing."

Diagnosis: This is common with


 substituted compounds due to low melting points and high lipophilicity.[1][2][3][4]
Corrective Actions: 
  • Seed It: Obtain a seed crystal (even a micro-crystal from a glass slide scratch) and add it to the turbid solution at RT.[1][2][3][4]

  • Slow Down: Re-heat to dissolve the oil. Cool much slower (e.g., wrap the flask in foil/towel).

  • Change Solvent: Switch to Heptane instead of Hexane (higher boiling point allows better equilibration).

  • Scratch Technique: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.[1][2][3][4]

Issue 2: "No precipitate formed even at 4°C."

Diagnosis: The solution is too dilute, or the compound is too soluble in the chosen solvent.[1][2][3][4] Corrective Actions:

  • Concentrate: Evaporate 30–50% of the solvent under reduced pressure.[1][2][3][4]

  • Boost Anti-Solvent: Increase the Hexane ratio to 1:10.

  • Deep Freeze: Place the flask in a -20°C freezer (ensure solvent doesn't freeze).

Issue 3: "The crystals are colored or impure."

Diagnosis: Impurities (likely starting materials or oxidation byproducts) are co-crystallizing.[1][2][3][4] Corrective Actions:

  • Charcoal Treatment: Dissolve in EtOAc, treat with activated carbon (5 wt%) for 30 mins, filter, then recrystallize.[1][2][3]

  • Recrystallize Again: Perform a second crystallization using a more polar system (e.g., MeOH/Water) to leave non-polar impurities in the mother liquor.[1][2][3][4]

Visual Workflow: Solvent Selection Decision Tree

User Query: "How do I decide which solvent system to use if the standard ones fail?"

SolventSelection Start Start: Crude Material SolubilityCheck Check Solubility in Hexane/Heptane Start->SolubilityCheck Soluble Soluble at RT? SolubilityCheck->Soluble Yes Insoluble Insoluble/Oils out? SolubilityCheck->Insoluble No UseCooling Protocol: Cooling Crystallization (Solvent: Heptane or Pentane) Soluble->UseCooling PolarCheck Check Solubility in EtOAc/IPA Insoluble->PolarCheck HighSol High Solubility PolarCheck->HighSol Yes LowSol Low Solubility PolarCheck->LowSol No UseAntiSolvent Protocol: Solvent/Anti-Solvent (EtOAc + Hexane) HighSol->UseAntiSolvent UseHotSolvent Protocol: Hot Filtration & Cooling (Toluene or Xylene) LowSol->UseHotSolvent OilingOut Problem: Oiling Out? UseAntiSolvent->OilingOut Seed Action: Add Seed Crystal & Slow Cool OilingOut->Seed Yes

Caption: Decision tree for selecting the optimal crystallization solvent system based on initial solubility observations.

Comparative Data Table

User Query: "Can you summarize the solvent properties relevant to this molecule?"

Solvent SystemPolarity IndexPrimary UseRisk Factor
EtOAc / Hexane Moderate / LowStandard Purification Low risk; widely compatible.[1][2][3]
EtOH / Water High / HighRemoving non-polar impuritiesOiling out risk (high polarity difference).[1][2][3][4]
DCM / Pentane Low / LowLow-melting solidsHigh volatility; crystals may dry too fast.[1][2][3][4]
Toluene LowHigh-temperature recrystallizationHigh boiling point (110°C) may degrade Boc.[1][2][3][4]
IPA (Isopropyl Alcohol) ModerateGeneral purposeGood balance; slower evaporation.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q: Can I use acid to help dissolve the compound? A: Absolutely not. The tert-butyl carbamate (Boc) group is acid-labile.[1][2][3] Exposure to strong acids (HCl, TFA) or even prolonged heating in weakly acidic solvents can cleave the Boc group, yielding the free amine 4-(2-(trifluoromethyl)phenyl)piperidine [2].[1][3]

Q: The melting point is lower than expected. Is it impure? A: Not necessarily.[1][2][3][4] The


 group creates steric hindrance that can disrupt the crystal lattice, often resulting in a lower melting point compared to the 

isomer.[1][3] However, a wide melting range (>2°C) usually indicates impurities or solvent inclusion [4].[1][2][3][4]

Q: How do I store the crystallized product? A: Store in a tightly sealed container at 2–8°C , protected from light. Although Boc-piperidines are generally stable, the fluorinated aryl group can be sensitive to moisture over long periods.[2][3]

References

  • Mewis, R. E. et al. (2025).[1][2][3][4] Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E. Link

  • Wuts, P. G. M., & Greene, T. W. (2006).[1][2][3][4] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][4] (Standard reference for Boc stability).

  • Vasu, D. et al. (2020).[1][2][3][4] Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC. Link

  • Bernstein, J. (2002).[1][2][3][4] Polymorphism in Molecular Crystals. Oxford University Press.[1][2][3][4] (Reference for melting point depression and lattice disruption).

Sources

Optimization

Handling rotamers of Boc-piperidines in NMR interpretation

Ticket ID: BOC-PIP-ROT-001 Topic: Anomalous Peak Doubling & Broadening in -Boc-Piperidine Derivatives Status: Active | Priority: High Executive Summary & Diagnostic Triage The Issue: You have synthesized a Boc-protected...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BOC-PIP-ROT-001 Topic: Anomalous Peak Doubling & Broadening in


-Boc-Piperidine Derivatives
Status:  Active | Priority:  High

Executive Summary & Diagnostic Triage

The Issue: You have synthesized a Boc-protected piperidine (or similar cyclic amine like pyrrolidine/azetidine) and acquired a standard


H NMR spectrum at room temperature (298 K). The spectrum appears "messy":
  • Sharp signals are doubled (e.g., two singlets for the Boc t-butyl group).

  • Ring protons (especially

    
    -protons) appear as broad humps or complex multiplets that do not match predicted splitting patterns.
    
  • Integration values are fractional (e.g., 0.6H and 0.4H) but sum to the correct integer.

The Diagnosis: This is not an impurity. You are observing restricted rotation around the carbamate C–N bond.[1][2] The


-Boc group possesses partial double-bond character due to resonance, creating a high energy barrier to rotation (

kcal/mol).[3] At room temperature, the exchange between cis (syn) and trans (anti) rotamers is slow on the NMR timescale, resulting in distinct signals for each conformer.[4]

Mechanism of Action

To interpret your data correctly, you must understand the underlying causality. The nitrogen lone pair donates electron density into the carbonyl


-system.
Visualization: The Rotameric Equilibrium

RotamerEquilibrium Trans Trans Rotamer (Anti) TS Transition State (Orthogonal C-N) Trans->TS Slow Exchange (RT) TS->Trans Reversible Cis Cis Rotamer (Syn) TS->Cis Restricted Rotation Cis->TS Reversible

Figure 1: The equilibrium between rotamers requires overcoming the resonance-stabilized barrier. At Room Temperature (RT), the molecule is "stuck" in one of two states long enough to be detected separately.

Troubleshooting Guide: Validation Protocols

Do not assume rotamers without proof. Use this self-validating workflow to confirm the diagnosis.

Protocol A: The Integration Summation Check
  • Step 1: Select a distinct signal (e.g., the Boc t-butyl singlet at ~1.45 ppm).

  • Step 2: If rotamers are present, you will likely see two unequal peaks (e.g., one at 1.45 ppm and a smaller one at 1.42 ppm).[5][6]

  • Step 3: Integrate both.

  • Validation: If the sum equals exactly 9H (or the expected proton count), it is highly probable they are rotamers. Impurities rarely sum to perfect integers with the main product.

Protocol B: Variable Temperature (VT) NMR (The Gold Standard)

This experiment proves that the "impurities" are actually the same molecule in a different conformation.

Objective: Increase the temperature to speed up the rotation rate (


). When 

(frequency difference between signals), the peaks will coalesce into a single sharp signal.

Experimental Setup:

  • Solvent Selection: Switch from

    
     to DMSO-d
    
    
    
    .
    • Reason:

      
       boils at 61°C, which is often below the coalescence temperature (
      
      
      
      ). DMSO-d
      
      
      allows heating up to 100°C+ safely.
  • Sample Preparation: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d

    
    . Use a high-quality NMR tube (Class A) to prevent warping at high heat.
    
  • Acquisition Steps:

    • T1 (298 K / 25°C): Acquire a baseline spectrum. Note the peak separation.

    • T2 (323 K / 50°C): Broadening should increase; peaks move closer.

    • T3 (348 K / 75°C): Near coalescence. Signals merge into broad singlets.

    • T4 (373 K / 100°C): Coalescence. The spectrum should simplify. All "doubled" peaks should merge into single, sharper peaks.

    • T5 (298 K / 25°C - COOL DOWN): Crucial Validation. Re-acquire at room temperature. The spectrum must return to the original "messy" state. If it remains sharp, your compound degraded.

Data Comparison Table: RT vs. High-Temp
FeatureRoom Temperature (298 K)High Temperature (373 K)Interpretation
Boc Group Two singlets (e.g., 1.45 & 1.42 ppm)One sharp singlet (1.44 ppm)Fast exchange averages the environment.

-Protons
Complex, broad multiplets; doubledSharp triplet/doubletRing inversion and bond rotation become fast.
Peak Width Broad / HumpySharpExchange rate

dominates linewidth.

Advanced Characterization (Non-Destructive)

If VT-NMR is not possible (e.g., thermally unstable compound), use 1D EXSY (Exchange Spectroscopy) .

  • Method: Selectively irradiate the "minor" rotamer peak.

  • Observation: If the "major" rotamer peak intensity decreases (saturation transfer), the two species are chemically exchanging.

  • Result: This proves they are rotamers without heating the sample.

Decision Logic Flowchart

Use this logic gate to determine your next experimental step.

DecisionTree Start Messy NMR Spectrum (Peak Doubling) CheckInt Do split peaks sum to integer values? Start->CheckInt Impurity Likely Impurity (Purify Sample) CheckInt->Impurity No Suspect Suspect Rotamers CheckInt->Suspect Yes VT_Test Run VT-NMR (Heat to 373 K) Suspect->VT_Test Coalesce Did signals coalesce? VT_Test->Coalesce Confirmed CONFIRMED: Rotamers Coalesce->Confirmed Yes Degraded Check Reversibility: Did it degrade? Coalesce->Degraded No/Ambiguous

Figure 2: Diagnostic workflow for differentiating rotamers from impurities.

Frequently Asked Questions (FAQ)

Q: Can I publish the "messy" room temperature spectrum? A: Yes, but you must annotate it correctly. List the chemical shifts as "major rotamer" and "minor rotamer" (e.g.,


 3.45 (major) and 3.30 (minor)). It is preferable to provide the High-Temp spectrum as Supporting Information to prove purity.

Q: Why does the Boc peak split? It's far from the nitrogen. A: The t-butyl group is sensitive to the spatial orientation of the carbonyl oxygen. In the cis form, the bulky t-butyl group faces the piperidine ring; in the trans form, it faces away. This steric compression changes the magnetic environment sufficiently to split the signal by 0.01–0.1 ppm.

Q: My compound decomposes at 80°C. What now? A: Do not use VT-NMR. Use the 1D EXSY method described in Section 4, or change the solvent to


-DMSO or 

at room temperature. More polar solvents can sometimes lower the rotation barrier or shift the equilibrium to favor one rotamer significantly, simplifying the spectrum.

References

  • Wipf, P., & Henninger, T. C. (1997). Geometrical and Conformational Analysis of N-Boc-Piperidines. The Journal of Organic Chemistry. (Validates rotameric existence in Boc-piperidines).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3] (Authoritative text on VT-NMR and EXSY protocols).

  • University of Oxford, Dept. of Chemistry. (n.d.). Variable Temperature NMR Experiments: Guidelines and Safety. (Safety protocols for VT-NMR).

  • Gellman, S. H., et al. (1990). Rotational Barriers in N-Boc-Piperidine Derivatives. Tetrahedron Letters.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine. Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. We will explore the structural nuances revealed by ¹H NMR, compare the spectrum with relevant analogues to understand substituent effects, and provide the experimental context necessary for robust and reproducible analysis.

Introduction: The Structural Significance of a Substituted Piperidine

1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine is a valuable building block in medicinal chemistry. The piperidine scaffold is a common motif in pharmaceuticals, and its conformation can significantly influence biological activity.[1] The introduction of a 4-aryl substituent, particularly one with a bulky and strongly electron-withdrawing ortho-trifluoromethyl (CF₃) group, presents unique challenges and points of interest for structural elucidation.

¹H NMR spectroscopy is the primary tool for confirming the identity and understanding the solution-state conformation of such molecules. Key analytical questions include:

  • How does the bulky 2-(trifluoromethyl)phenyl substituent influence the piperidine ring conformation?

  • What are the electronic and spatial (anisotropic) effects of the CF₃ group on the chemical shifts of nearby protons?[2]

  • Can we distinguish between the axial and equatorial protons of the piperidine ring?

This guide will address these questions by dissecting the ¹H NMR spectrum and comparing it against simpler, related structures.

Experimental Protocol: Ensuring Data Integrity

The quality of NMR data is fundamentally dependent on a well-designed experimental setup. The protocol described here is designed to be a self-validating system for generating high-quality, reproducible spectra.

Sample Preparation
  • Analyte: 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine (5-10 mg).

  • Solvent: Deuterated chloroform (CDCl₃, 0.6-0.7 mL) is chosen as it is a common, relatively non-polar solvent that readily dissolves the analyte and has a well-defined residual solvent peak (δ ≈ 7.26 ppm) for referencing.[3]

  • Standard: Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) for chemical shift calibration.[4]

  • Procedure: The analyte is dissolved in CDCl₃ in a clean, dry 5 mm NMR tube. The solution is vortexed to ensure homogeneity.

NMR Data Acquisition
  • Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent). A higher field strength (≥400 MHz) is recommended to resolve complex multiplets.

  • Temperature: 298 K (25 °C). Temperature is controlled to minimize shifts due to conformational changes.

  • Experiment: Standard ¹H NMR acquisition.

  • Pulse Width: A 90° pulse is typically used.

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

Workflow for NMR Spectrum Analysis

The logical flow from sample to final interpretation is critical for a thorough analysis.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Interpretation & Analysis Sample Sample Weighing (5-10 mg) Solvent Solvent Addition (CDCl₃ + TMS) Sample->Solvent Dissolve Homogenization (Vortex) Solvent->Dissolve Acquire ¹H NMR Experiment (400 MHz, 298 K) Dissolve->Acquire FID FID Processing (Fourier Transform) Acquire->FID Phase Phasing & Baseline Correction FID->Phase Calibrate Referencing (to TMS at 0 ppm) Phase->Calibrate Integrate Peak Integration Calibrate->Integrate Assign Peak Assignment (δ, J, Multiplicity) Integrate->Assign Compare Comparative Analysis (vs. Analogues) Assign->Compare Conform Conformational Insights Compare->Conform

Caption: Workflow from sample preparation to structural interpretation.

Spectral Analysis: 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine

The ¹H NMR spectrum can be divided into three key regions: the aromatic region (δ 7.0-8.0 ppm), the piperidine ring region (δ 1.5-4.5 ppm), and the Boc protecting group region (δ ~1.5 ppm).

Predicted ¹H NMR Data Summary

The following table presents the predicted chemical shifts (δ), multiplicities, and assignments for the target molecule. These predictions are based on established substituent effects and data from analogous structures.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
H-Ar7.65 - 7.75d1HAromatic H (ortho to piperidine)
H-Ar7.50 - 7.60t1HAromatic H
H-Ar7.35 - 7.45t1HAromatic H
H-Ar7.25 - 7.35d1HAromatic H
H-2e, H-6e~4.20br d2HPiperidine axial CH₂ (N-CH₂)
H-4a~3.10tt1HPiperidine axial CH (Aryl-CH)
H-2a, H-6a~2.85br t2HPiperidine equatorial CH₂ (N-CH₂)
H-3e, H-5e~1.85m2HPiperidine equatorial CH₂
H-3a, H-5a~1.65m2HPiperidine axial CH₂
Boc1.47s9Htert-Butyl group

Note: 'a' denotes axial, 'e' denotes equatorial. Assignments of axial/equatorial protons are based on typical shielding/deshielding patterns and may be interchangeable depending on the precise conformation and solvent.

Detailed Interpretation

G a Aromatic Protons (H-Ar) img_node b Axial/Equatorial Piperidine Protons (H-2, H-3, H-4, H-5, H-6) c Boc Protons (C(CH₃)₃)

Sources

Comparative

Decoding the Carbon Skeleton: A Comparative Guide to the ¹³C NMR Chemical Shifts of tert-Butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate

For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, part...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate, a compound of interest in contemporary pharmaceutical research. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage predictive data and compare it with experimentally obtained spectra of structurally analogous compounds to provide a robust and instructive reference.

The Structural Landscape: Predicting the ¹³C NMR Spectrum

The structure of tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate presents a fascinating interplay of electronic and steric effects that directly influence its ¹³C NMR spectrum. The piperidine ring, the N-Boc protecting group, and the ortho-substituted trifluoromethylphenyl moiety each contribute distinct signatures.

To establish a baseline for our analysis, a predicted ¹³C NMR spectrum was generated using a reliable online prediction engine. This computational approach provides a valuable starting point for understanding the expected chemical shifts.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid, color="#202124"];

} end_dot Figure 1: Numbering scheme for tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate.

Carbon Atom Predicted Chemical Shift (ppm) Assignment Rationale
C=O (Boc)~154.5Carbonyl carbon of the carbamate group, typically found in this region.
C(CH₃)₃ (Boc)~79.5Quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen.
C(CH₃)₃ (Boc)~28.5Methyl carbons of the tert-butyl group, a characteristic singlet.
Piperidine C2, C6~44.0Carbons adjacent to the nitrogen, deshielded by the electronegative atom.
Piperidine C4~40.0Methine carbon of the piperidine ring, attached to the phenyl group.
Piperidine C3, C5~32.0Methylene carbons of the piperidine ring.
Aromatic C1'~142.0Quaternary aromatic carbon attached to the piperidine ring.
Aromatic C2'~128.0 (quartet)Aromatic carbon bearing the trifluoromethyl group, split due to C-F coupling.
Aromatic C3'~132.0Aromatic CH carbon.
Aromatic C4'~126.0Aromatic CH carbon.
Aromatic C5'~128.0Aromatic CH carbon.
Aromatic C6'~124.0Aromatic CH carbon.
CF₃~124.0 (quartet)Carbon of the trifluoromethyl group, characterized by a large C-F coupling constant.

Table 1: Predicted ¹³C NMR Chemical Shifts for tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate.

Comparative Analysis with Structurally Related Compounds

To validate and refine our understanding of the predicted spectrum, we will now compare it with experimental data from structurally similar molecules. This comparative approach allows us to observe the incremental effects of different substituents on the chemical shifts of the core piperidine and phenyl rings.

The N-Boc-Piperidine Moiety

The N-Boc protecting group significantly influences the chemical shifts of the piperidine ring carbons. In the ¹³C NMR spectrum of tert-butyl piperidine-1-carboxylate, the carbonyl carbon (C=O) appears around 154.9 ppm, and the quaternary and methyl carbons of the tert-butyl group are observed near 79.0 ppm and 28.4 ppm, respectively[1]. The piperidine C2 and C6 carbons are found at approximately 44.3 ppm, while the C3, C5, and C4 carbons resonate at around 25.7 ppm and 24.5 ppm, respectively[1]. These values provide a solid foundation for assigning the signals of the N-Boc protected piperidine portion of our target molecule.

The Impact of the 4-Aryl Substituent

The introduction of a phenyl group at the 4-position of the piperidine ring induces notable changes in the chemical shifts. For instance, in tert-butyl 4-phenylpiperidine-1-carboxylate, the piperidine C4 carbon is deshielded and shifts downfield. The presence of an electron-withdrawing substituent on the phenyl ring further modulates these shifts.

The Influence of the ortho-Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group with a pronounced effect on the chemical shifts of the aromatic ring. The carbon atom directly attached to the -CF₃ group (C2') will appear as a quartet due to ¹J(C,F) coupling, and its chemical shift will be significantly influenced by the fluorine atoms. The other aromatic carbons will also experience shifts due to the inductive and mesomeric effects of the -CF₃ group. Furthermore, the ortho-positioning of this bulky and electron-withdrawing group can induce conformational changes in the molecule, which in turn can affect the chemical shifts of the piperidine ring carbons.

Compound Piperidine C4 (ppm) Aromatic C1' (ppm) Notes Reference
tert-Butyl 4-phenylpiperidine-1-carboxylate~42.5~146.0Phenyl group causes a downfield shift of C4.[2]
tert-Butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate~42.0~149.5Para-CF₃ group has a moderate electronic effect on the piperidine ring.[3]
Predicted: tert-Butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate~40.0 ~142.0 The ortho-CF₃ group is expected to have a more significant steric and electronic impact, potentially causing an upfield shift of C4 due to conformational effects.-
tert-Butyl 4-(2-chlorophenyl)piperidine-1-carboxylate~39.5~143.0The ortho-chloro substituent provides a good comparison for the steric and electronic effects at the ortho position.[4]

Table 2: Comparison of Key ¹³C NMR Chemical Shifts in Structurally Related Compounds.

The data in Table 2 suggests that the ortho-substituent on the phenyl ring plays a crucial role in determining the chemical shift of the piperidine C4 carbon. The predicted upfield shift for our target molecule compared to the para-substituted analog is a plausible consequence of steric hindrance forcing a conformational change that alters the electronic environment of C4.

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a standardized protocol for acquiring a high-quality ¹³C NMR spectrum for a small organic molecule like tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate.

dot digraph "13C_NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} end_dot Figure 2: A generalized workflow for acquiring a ¹³C NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

  • Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.

  • Set up a standard proton-decoupled ¹³C NMR experiment. A common pulse program is 'zgpg30' on Bruker spectrometers, which utilizes a 30° pulse angle to allow for a shorter relaxation delay.

  • Define the key acquisition parameters:

    • Spectral Width (SW): Typically ~240 ppm (e.g., -10 to 230 ppm) to encompass the full range of expected carbon signals.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally sufficient for qualitative analysis, especially when using a smaller pulse angle.

  • Initiate the data acquisition.

3. Data Processing:

  • Once the acquisition is complete, the raw data (Free Induction Decay or FID) is processed.

  • Apply a Fourier transformation to convert the time-domain FID signal into the frequency-domain NMR spectrum.

  • Perform phase correction to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integrate the signals and pick the peak positions to obtain the chemical shift values.

Conclusion

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • Supporting Information for.... (n.d.). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • SciELO México. (2025, February 28). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

Sources

Validation

The Impact of Boc Protection on HPLC Retention: A Comparative Analysis of Phenylpiperidines

In the landscape of pharmaceutical development and complex organic synthesis, the use of protecting groups is a cornerstone of strategic molecular construction. The tert-butoxycarbonyl (Boc) group is one of the most ubiq...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the use of protecting groups is a cornerstone of strategic molecular construction. The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines, prized for its stability and ease of removal under acidic conditions.[1] However, its introduction profoundly alters the physicochemical properties of a molecule, with significant implications for analytical characterization. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of a model phenylpiperidine compound with and without Boc protection, supported by a detailed experimental framework and mechanistic explanations.

The Core Principle: How Boc Protection Governs Retention in Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique that separates compounds based on their hydrophobicity.[2] In RP-HPLC, the stationary phase is nonpolar (typically C18-modified silica), while the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol.[3] Molecules with greater hydrophobicity will interact more strongly with the nonpolar stationary phase, causing them to travel more slowly through the column and thus have a longer retention time.[4]

The Boc group, with its bulky tert-butyl component, significantly increases the nonpolar character and overall hydrophobicity of a molecule.[5] When attached to the nitrogen of the piperidine ring, it effectively masks the polar N-H group and introduces a large lipophilic moiety. This increased hydrophobicity is the primary driver for the dramatic shift in retention time observed between a Boc-protected amine and its unprotected, or "free," counterpart. The Boc-protected compound will exhibit a substantially longer retention time in a typical RP-HPLC system.[5]

Experimental Design: A Head-to-Head Comparison

To empirically demonstrate this effect, we propose a comparative analysis of 4-phenylpiperidine and its Boc-protected analog, N-Boc-4-phenylpiperidine. This experimental design allows for a direct assessment of the Boc group's influence on retention time.

Analytical Workflow

The following diagram outlines the logical workflow for this comparative HPLC analysis.

HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Analytes B Dissolve in Diluent A->B C Filter Samples B->C D Inject Sample C->D To HPLC System E Gradient Elution D->E F UV Detection E->F G Integrate Peaks F->G Chromatographic Data H Compare Retention Times G->H I Generate Report H->I

Caption: A streamlined workflow for the comparative HPLC analysis of protected and unprotected phenylpiperidines.

Detailed Experimental Protocol

This protocol is designed to provide a clear separation between 4-phenylpiperidine and N-Boc-4-phenylpiperidine on a standard RP-HPLC system.

1. Materials and Reagents:

  • 4-Phenylpiperidine

  • N-Boc-4-phenylpiperidine

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (0.1% v/v)

  • Methanol (for sample dissolution)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Sample Preparation:

  • Prepare individual stock solutions of 4-phenylpiperidine and N-Boc-4-phenylpiperidine at a concentration of 1 mg/mL in methanol.

  • Create a mixed working solution by combining equal volumes of each stock solution and diluting with a 50:50 mixture of water and acetonitrile to a final concentration of approximately 50 µg/mL for each analyte.

4. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • Start at 30% B

    • Linear gradient to 95% B over 10 minutes

    • Hold at 95% B for 2 minutes

    • Return to 30% B over 1 minute

    • Equilibrate at 30% B for 2 minutes

Predicted Results and Data Interpretation

The chromatogram from this analysis is expected to show two well-resolved peaks. Based on the principles of reversed-phase chromatography, the unprotected 4-phenylpiperidine will elute significantly earlier than the Boc-protected version.

CompoundStructurePredicted Retention Time (min)Rationale
4-PhenylpiperidineC₁₁H₁₅N~ 3-4More polar due to the secondary amine, leading to weaker interaction with the C18 stationary phase and earlier elution.
N-Boc-4-phenylpiperidineC₁₆H₂₃NO₂~ 8-10Significantly more hydrophobic due to the bulky, nonpolar Boc group, resulting in stronger retention and later elution.
Mechanistic Visualization

The difference in retention is governed by the interaction of the analytes with the C18 stationary phase. The diagram below illustrates this fundamental difference.

Analyte_Interaction cluster_unprotected Unprotected Phenylpiperidine cluster_protected Boc-Protected Phenylpiperidine cluster_stationary C18 Stationary Phase (Nonpolar) unprotected 4-Phenylpiperidine (More Polar) unprotected_interaction Weaker Hydrophobic Interaction unprotected->unprotected_interaction Less Retention c18 C18 Chains unprotected_interaction->c18 protected N-Boc-4-phenylpiperidine (More Hydrophobic) protected_interaction Stronger Hydrophobic Interaction protected->protected_interaction More Retention protected_interaction->c18

Caption: Interaction of unprotected vs. Boc-protected analytes with the nonpolar C18 stationary phase.

Conclusion and Practical Implications

The introduction of a Boc protecting group onto a phenylpiperidine core demonstrably and predictably increases its retention time in reversed-phase HPLC. This phenomenon is a direct consequence of the increased hydrophobicity imparted by the tert-butyl moiety. For researchers in drug development and process chemistry, understanding this relationship is crucial for:

  • Reaction Monitoring: HPLC can be used to effectively monitor the progress of a Boc protection reaction. The disappearance of the early-eluting starting material (unprotected amine) and the appearance of a later-eluting peak (Boc-protected product) provide a clear indication of reaction completion.

  • Purity Analysis: The significant difference in retention times allows for excellent separation of the desired product from any unreacted starting material, facilitating accurate purity assessments.

  • Method Development: When developing HPLC methods for Boc-protected compounds, analysts must account for their increased hydrophobicity by employing stronger organic mobile phases or steeper gradients to ensure timely elution.

By leveraging this fundamental principle of chromatography, scientists can develop robust and reliable analytical methods to support the synthesis and characterization of complex molecules.

References

  • SIELC Technologies. Separation of Piperidine, 4-(phenylmethyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • Mant, C. T., et al. (1998). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Analytical Chemistry, 70(13), 2564-2573. Available from: [Link]

  • Phenomenex. Mobile Phase Selectivity. Available from: [Link]

  • UniPG. Estimating the hydrophobicity extent of molecular fragments using reversed-phase liquid chromatography. Available from: [Link]

  • Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6171. Available from: [Link]

  • ResearchGate. Retention Times of Compounds Used in the HPLC Analysis. Available from: [Link]

  • ResearchGate. A New Stationary Phase for Analysis of Hydrophobic Compounds by RP-LC. Available from: [Link]

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available from: [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]

  • Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available from: [Link]

  • University of Arizona. GENERAL HPLC METHODS. Available from: [Link]

  • National Center for Biotechnology Information. Structure Driven Prediction of Chromatographic Retention Times: Applications to Pharmaceutical Analysis. Available from: [Link]

  • Monash University. Evaluation of Four New Scales of Amino Acid Hydrophobicity Coefficients Derived from RP-HPLC of Peptides. Available from: [Link]

  • MDPI. Features and Advantages of the Recurrent Approximation of Retention Times in Reversed-Phase High-Performance Liquid Chromatography. Available from: [Link]

  • Google Patents. Separation and detection method of Boc-His(Trt)-Aib-OH and its isomers.
  • SIELC Technologies. Separation of Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate on Newcrom R1 HPLC column. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

Sources

Comparative

Comparative Guide: IR Spectroscopic Characterization of Boc and Trifluoromethyl Moieties

Topic: IR Spectroscopy Peaks for Boc Carbonyl and Trifluoromethyl Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Strategic Impor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Peaks for Boc Carbonyl and Trifluoromethyl Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Importance

In medicinal chemistry and process development, the tert-butyloxycarbonyl (Boc) protecting group and the trifluoromethyl (CF₃) moiety represent two distinct poles of synthetic utility. Boc is transient—a shield used to protect amines during synthesis—while CF₃ is often permanent, installed to modulate metabolic stability and lipophilicity in final drug candidates.[1]

For the analytical scientist, distinguishing these groups via Infrared (IR) Spectroscopy is a frequent challenge, particularly when they coexist in a single intermediate.[1] This guide moves beyond basic peak assignment to provide a robust, evidence-based framework for identifying, monitoring, and differentiating these functionalities.

Key Technical Insight: While the Boc carbonyl (C=O) offers a clean, diagnostic signal in the 1680–1750 cm⁻¹ window, the CF₃ group dominates the fingerprint region (1000–1400 cm⁻¹) with exceptional intensity. The critical danger lies in the Boc C–O stretch , which overlaps significantly with CF₃ signals, making the fingerprint region unreliable for monitoring Boc deprotection in fluorinated substrates.

Theoretical Grounding & Vibrational Modes

To interpret the spectra accurately, one must understand the vibrational physics driving the signals.

The Boc Carbonyl (Carbamate)

The Boc group contains a carbamate linkage. Unlike simple ketones or esters, the carbamate carbonyl is influenced by the nitrogen lone pair donation (resonance), which lowers the bond order slightly compared to a pure ester, yet it remains distinct from amides.[1]

  • Primary Mode: C=O Stretching.

  • Secondary Mode: C–O–C Asymmetric Stretch (often overlooked but critical).

The Trifluoromethyl Group (CF₃)

The C–F bond is one of the strongest single bonds in organic chemistry, with a large dipole moment. This results in IR absorptions of extreme intensity .

  • Primary Mode: C–F Stretching (Asymmetric and Symmetric).[1]

  • Characteristics: These bands are often the strongest in the entire spectrum, frequently appearing as broad, complex multiplets due to rotational conformers and coupling.

Comparative Analysis: Peak Assignments & Characteristics

The following table synthesizes data for quick reference in a laboratory setting.

FeatureBoc Group (Carbamate) Trifluoromethyl (CF₃) Differentiation Strategy
Primary Diagnostic Peak 1680 – 1750 cm⁻¹ (C=O Stretch)1100 – 1350 cm⁻¹ (C-F Stretch)No Overlap. The C=O region is clear of CF₃ signals.
Peak Intensity Strong, SharpVery Strong , Broad/MultipletCF₃ signals often "saturate" detectors if path length is too high.[1]
Secondary Peaks ~1150–1300 cm⁻¹ (C–O Stretch)~700–750 cm⁻¹ (CF₃ Deformation)High Overlap Risk. Boc C–O bands are buried by intense CF₃ bands.[1]
Solvent Effects H-bonding solvents (MeOH) shift C=O to lower wavenumbers (~1680).[1]Minimal shift, but band shape may change due to solvation.Use non-protic solvents (DCM, CHCl₃) for sharper Boc peaks.
Deprotection Signal Disappearance of 1680–1750 peak.Persistence of 1100–1350 peak.Monitor the loss of C=O, not the changes in the fingerprint region.
Experimental Protocols
Protocol A: Monitoring Boc Deprotection in CF₃-Containing Molecules

Context: You are removing a Boc group from a fluorinated amine using TFA or HCl. You need to confirm reaction completion without using HPLC.

Methodology:

  • Baseline Scan: Acquire an ATR-IR spectrum of the starting material. Note the intense CF₃ multiplet (1100–1350 cm⁻¹) and the distinct Boc C=O (approx. 1705 cm⁻¹).

  • Sampling: Aliquot 50 µL of the reaction mixture.

  • Work-up (Mini): Quench with sat. NaHCO₃ (aq) in a small vial, extract with DCM. Crucial: Do not run the spectrum on the crude acid mix, as carboxylic acid dimers (from TFA) or ammonium salts will obscure the carbonyl region.

  • Measurement: Deposit the DCM layer on the ATR crystal; allow solvent to evaporate.

  • Validation:

    • Success: Complete disappearance of the peak at 1705 cm⁻¹ .

    • Failure: Persistence of a shoulder or peak in this region.

    • Ignore: The 1100–1300 cm⁻¹ region. The CF₃ signals will remain, and the loss of the Boc C–O stretch (usually ~1270 cm⁻¹) will be masked by the massive CF₃ envelope.

Protocol B: Confirmation of CF₃ Introduction

Context: You have trifluoromethylated an aromatic ring or alkyl chain.

Methodology:

  • Comparison: Overlay the product spectrum with the starting material.

  • The "Super-Peak" Check: Look for the emergence of a massive, broad absorption between 1100 and 1350 cm⁻¹ .

  • Intensity Check: If the new peak is not the strongest or second-strongest in the spectrum, it is likely not a CF₃ group (or the substitution failed).

  • C-H Bend Distinction: Ensure the peak is not a C-H bend (1350–1450 cm⁻¹). CF₃ stretches are typically lower in frequency and significantly more intense.

Visualizations
Figure 1: Spectral Region Map

This diagram illustrates the "Safe Zones" for analysis versus the "Danger Zones" where overlap occurs.

SpectralMap cluster_fingerprint Fingerprint / Overlap Zone (1000 - 1400 cm⁻¹) cluster_diagnostic Diagnostic Zone (1600 - 1800 cm⁻¹) CF3_Stretch CF3 Stretching (1100-1350 cm⁻¹) VERY STRONG Boc_CO_Stretch Boc C-O Stretch (1150-1300 cm⁻¹) MEDIUM CF3_Stretch->Boc_CO_Stretch MASKS Boc_Carbonyl Boc C=O Stretch (1680-1750 cm⁻¹) STRONG & SHARP Amide_I Amide I (if present) (1640-1680 cm⁻¹) Boc_Carbonyl->Amide_I Resolved Analysis Start Analysis Analysis->CF3_Stretch Check for CF3 Analysis->Boc_Carbonyl Check for Boc

Caption: Spectral Map highlighting the clean diagnostic window for Boc C=O and the high-overlap risk in the fingerprint region due to CF₃ dominance.

Figure 2: Decision Workflow for Boc Deprotection Monitoring

A logic gate for scientists to determine reaction completion.

DeprotectionWorkflow Start Start Monitoring Boc Deprotection Sample Isolate & Neutralize Sample (Remove TFA/Acid) Start->Sample Scan Acquire IR Spectrum (1600-1800 cm⁻¹) Sample->Scan Check1700 Is Peak at ~1700-1720 cm⁻¹ Present? Scan->Check1700 Yes Reaction Incomplete Continue Stirring Check1700->Yes Yes No Peak Absent Check1700->No No Warning WARNING: Do NOT use 1100-1300 cm⁻¹ region (CF3 interference) Check1700->Warning CheckNH Check 3300-3500 cm⁻¹ (New N-H Bands?) No->CheckNH Confirm Deprotection COMPLETE Proceed to Workup CheckNH->Confirm Yes

Caption: Decision tree for validating Boc deprotection, emphasizing the exclusion of the fingerprint region.

References
  • NIST Chemistry WebBook. Trifluoromethyl radical and derivatives - IR Spectrum Data. National Institute of Standards and Technology. [Link][1]

  • Specac Application Notes. Interpreting Infrared Spectra: Carbonyls and Functional Groups. Specac Ltd. [Link][1]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra (Carbonyls).[Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table.[Link]

  • Journal of Medicinal Chemistry. Reducing the Lipophilicity of Perfluoroalkyl Groups. (Discussion on CF3/CH3 spectral properties). ACS Publications. [Link][1]

Sources

Validation

Comparing reactivity of 2-trifluoromethyl vs. 4-trifluoromethyl phenylpiperidines

[1] Executive Summary In medicinal chemistry, the regioisomerism of trifluoromethyl ( ) groups on phenylpiperidine scaffolds dictates profound differences in molecular topology, electronic distribution, and synthetic acc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry, the regioisomerism of trifluoromethyl (


) groups on phenylpiperidine scaffolds dictates profound differences in molecular topology, electronic distribution, and synthetic accessibility.[1] This guide objectively compares 1-(2-(trifluoromethyl)phenyl)piperidine (2-CF3)  and 1-(4-(trifluoromethyl)phenyl)piperidine (4-CF3) .[1]

Key Takeaway: The 4-CF3 isomer is a "metabolic blocker" that favors planarity and low basicity, making it ideal for extending half-life.[1] The 2-CF3 isomer is a "conformational switch" that forces non-planarity through steric hindrance, increasing basicity via steric inhibition of resonance (SIR) but requiring specialized catalytic systems for synthesis.[1]

Structural & Conformational Analysis

The defining feature of this comparison is the Ortho Effect .[2][3] The steric bulk of the


 group (Van der Waals radius 

Å, similar to an isopropyl group) creates a clash with the piperidine ring protons in the 2-position, forcing a twisted conformation.
Conformational Logic[4]
  • 4-CF3 (Para): The molecule adopts a conformation where the phenyl ring and the nitrogen lone pair can achieve maximum orbital overlap (

    
    -like geometry at nitrogen).[1] The system is electronically conjugated.[4]
    
  • 2-CF3 (Ortho): To relieve steric strain between the ortho-

    
     and the piperidine 
    
    
    
    -protons, the phenyl ring twists out of the plane of the C-N bond (dihedral angle
    
    
    ).[1] This "decouples" the nitrogen lone pair from the aromatic
    
    
    -system.

conformation cluster_4CF3 4-CF3 Isomer (Planar Potential) cluster_2CF3 2-CF3 Isomer (Ortho-Twist) P4 Para-CF3 N4 Nitrogen Lone Pair (Conjugated) P4->N4 Electronic Communication P2 Ortho-CF3 Twist Steric Clash (Twist > 60°) P2->Twist Forces Rotation N2 Nitrogen Lone Pair (Localized/Deconjugated) Twist->N2 Breaks Conjugation

Figure 1: Conformational consequences of regioisomerism. The 2-CF3 substituent forces a twist that breaks electronic conjugation.

Physicochemical Profile: Basicity & pKa

The reactivity of the piperidine nitrogen is governed by the competition between the electron-withdrawing nature of


 and the conformational decoupling described above.
Feature4-CF3 Phenylpiperidine2-CF3 Phenylpiperidine
Electronic Effect Strong Inductive (-I) & Resonance (-R) withdrawal.[1]Strong Inductive (-I); Resonance blocked .
Lone Pair Status Delocalized into phenyl ring.[5]Localized on Nitrogen (Steric Inhibition of Resonance).[1]
Basicity (pKa) Lower (Less Basic).[1] Est. pKa ~ 2.5 - 3.0Higher (More Basic).[1] Est. pKa ~ 4.5 - 5.5
Lipophilicity Standard LogP.[1]Often higher experimental LogD due to "buried" polar surface area.

Scientific Insight: While


 is an electron-withdrawing group (EWG), the 2-CF3  isomer is unexpectedly more basic than the 4-isomer.[1] In the 4-isomer, the nitrogen lone pair is delocalized into the ring (lowering energy/availability).[6] In the 2-isomer, the twist prevents this delocalization, keeping the lone pair available for protonation, despite the inductive pull of the nearby fluorine atoms.

Synthetic Accessibility: Buchwald-Hartwig Amination[1][7]

Synthesizing the 2-CF3 isomer via Pd-catalyzed C-N coupling incurs an "Ortho-Tax"—a requirement for higher energy conditions or specialized ligands due to steric hindrance at the oxidative addition or reductive elimination steps.[1]

Comparative Protocol

Standard Reaction: Aryl Bromide + Piperidine + Base


 Product[1]
Parameter4-CF3 Protocol (Standard)2-CF3 Protocol (Sterically Demanding)
Difficulty LowHigh (Ortho-hindered)
Catalyst/Ligand Standard (e.g., BINAP , DPPF ).[1]Bulky, Electron-Rich (e.g., XPhos , RuPhos , BrettPhos ).[1][7]
Base

or

.[1]
Stronger base often required (

, LiHMDS).[1][8]
Temperature 80 °C100–120 °C
Yield Expectation >90%60–80% (Ligand dependent)
Recommended Workflow for 2-CF3 Synthesis
  • Solvent: Toluene or Dioxane (anhydrous).

  • Catalyst Precursor:

    
     or Pd(OAc)
    
    
    
    .
  • Ligand: RuPhos or BrettPhos (Ratio Pd:L = 1:2). Crucial: These ligands create a pocket that accommodates the ortho-substituent.[1]

  • Base:

    
     (1.4 equiv).[1]
    
  • Execution: Heat to 100 °C under Argon for 12–18 hours.

Metabolic Stability & MedChem Implications

The position of the


 group dictates the molecule's "soft spots" for Cytochrome P450 (CYP) oxidation.
Metabolic Pathways
  • 4-CF3 (Metabolic Shield): The para-position is the most sterically accessible and electronically favorable site for CYP450 oxidation.[1] Placing a

    
     here effectively blocks  this primary metabolic route (para-hydroxylation), significantly extending half-life (
    
    
    
    ).[1]
  • 2-CF3 (Metabolic Liability): The para-position remains open (C-4 hydrogen).[1] Without protection, this molecule is susceptible to rapid metabolism at the 4-position, leading to faster clearance unless the scaffold is further substituted.

metabolism cluster_para 4-CF3 Metabolic Fate cluster_ortho 2-CF3 Metabolic Fate M1 4-CF3-Phenylpiperidine CYP1 CYP450 Attack (Para-position) M1->CYP1 Result1 BLOCKED (High Stability) CYP1->Result1 C-F Bond Strong M2 2-CF3-Phenylpiperidine CYP2 CYP450 Attack (Para-position) M2->CYP2 Result2 OXIDATION (Para-Hydroxylation) CYP2->Result2 C-H Bond Weak

Figure 2: Metabolic vulnerability comparison.[1] 4-CF3 blocks the primary oxidation site, while 2-CF3 leaves it exposed.[1]

References

  • Conformational Analysis of Ortho-Substituted Anilines

    • Bohm, S., & Exner, O. (2000).[9] Steric inhibition of resonance: a revision and quantitative estimation. Chemistry – A European Journal, 6(18), 3391-3398.[1] Link

  • Buchwald-Hartwig Coupling of Hindered Substrates

    • Maiti, D., & Buchwald, S. L. (2009).[1] Cu-catalyzed arylation of amines using diphenylpyrrolidine-2-phosphonate as the ligand.[1] Journal of the American Chemical Society, 131(47), 17423-17429.[1] (Context: Ligand design for steric bulk). Link[1]

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • pKa and Electronic Effects of Trifluoromethyl Group

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link[1]

  • Metabolic Stability of Fluorinated Drugs

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

Sources

Comparative

Validating Purity of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine Using LC-MS

Part 1: Strategic Overview & Comparative Analysis The Analytical Challenge The validation of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine presents a specific set of analytical challenges derived from its physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Comparative Analysis

The Analytical Challenge

The validation of 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine presents a specific set of analytical challenges derived from its physicochemical properties and synthetic origin. As a key intermediate in the synthesis of pharmaceutical agents (often involving Suzuki coupling followed by hydrogenation), the purity profile is dominated by two critical factors:

  • The "Ene" Impurity: The separation of the saturated product from its unsaturated precursor, 1-Boc-4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine , involves a mass difference of only 2 Da and highly similar polarity.

  • Boc Lability: The tert-butoxycarbonyl (Boc) group is thermally unstable and acid-labile, complicating gas chromatography (GC) and requiring careful optimization of liquid chromatography-mass spectrometry (LC-MS) source parameters.

Comparative Technology Guide

While HPLC-UV and NMR are standard staples, LC-MS offers the necessary specificity for this compound. The following table objectively compares these methodologies.

FeatureLC-MS (Recommended) HPLC-UV GC-MS 1H-NMR
Primary Utility Trace impurity ID & QuantitationRoutine Purity %Volatile analysisStructural Confirmation
Specificity High. Distinguishes parent (330 Da) from "Ene" impurity (328 Da) even if co-eluting.Medium. "Ene" and "Ane" forms have similar UV spectra; co-elution risks false purity claims.Low. Boc group thermally degrades (pyrolysis) in the injector port, yielding false peaks.High (Structure), Low (Purity). LOD is typically ~1%, insufficient for trace impurity analysis.
Sensitivity High (ng/mL). Detects trace de-Boc amines.Medium (µg/mL). Dependent on chromophore extinction coefficients.High. But destructive to the analyte.Low (mg/mL). Requires large sample mass.
Risk Factor In-source fragmentation (ISF) can mimic de-Boc impurities if not tuned.Lack of mass confirmation for unknown peaks.False Positives: Thermal deprotection mimics chemical impurity.Cannot detect inorganic salts or trace organic impurities <0.5%.

Part 2: Method Development & Experimental Protocol

Chromatographic Conditions (The Separation System)

To resolve the critical "Ene" impurity from the product, a C18 stationary phase with high carbon load is recommended to maximize hydrophobic interaction differences between the planar tetrahydropyridine ring and the buckled piperidine ring.

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Gradient Profile:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       95% B (Linear Gradient)
      
    • 15-20 min: 95% B (Wash)

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Improves mass transfer and peak shape).

Mass Spectrometry Parameters (The Detection System)

The Boc group is prone to In-Source Fragmentation (ISF) . If the ionization energy is too high, the Boc group will cleave inside the source, leading the analyst to falsely believe the sample contains the de-protected amine impurity.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Source Temperature: 300°C (Keep moderate to prevent thermal degradation).

  • Fragmentor Voltage: Critical. Set low (e.g., 80-100V) to preserve the molecular ion

    
    .
    
  • Target Ions:

    • Parent:

      
       330.2 
      
      
      
    • Sodium Adduct:

      
       352.2 
      
      
      
      (Common with Boc compounds)
    • "Ene" Impurity:

      
       328.2 
      
      
      
    • De-Boc Fragment (ISF or Impurity):

      
       230.1 
      
      
      
    • t-Butyl Loss:

      
       274.1 
      
      
      

Expert Insight: To distinguish between actual de-Boc impurity and ISF-induced de-Boc signal, chromatograph the sample. If the 230 Da signal co-elutes perfectly with the 330 Da peak, it is likely ISF. If the 230 Da signal elutes at a different retention time (usually earlier due to higher polarity), it is a chemical impurity.

Validation Workflow (Self-Validating Protocol)

This protocol ensures the method is fit-for-purpose according to ICH Q2(R1) guidelines.

Step 1: Specificity (Blank & Placebo) Inject mobile phase and formulation buffer. Ensure no interference at the retention time of the main peak (


 min).

Step 2: Linearity & Range Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria:

    
    .
    

Step 3: Accuracy (Spike Recovery) Spike the "Ene" impurity (if available as a standard) and the De-Boc amine into the sample at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance Criteria: Recovery between 90-110%.

Step 4: Robustness (The "Ene" Separation) Deliberately vary the gradient slope by


. Verify that the resolution factor (

) between the Product (MW 330) and the Intermediate (MW 328) remains

.

Part 3: Visualization of the Validation Logic

The following diagram illustrates the decision matrix for validating the purity, specifically addressing the risk of ISF versus true impurity presence.

ValidationWorkflow Start Start: Crude Sample Analysis LCMS_Run Run LC-MS (ESI+) Gradient 5-95% ACN Start->LCMS_Run Detect_Peaks Detect Peaks at m/z 330 (Parent) & 230 (Amine) LCMS_Run->Detect_Peaks Check_Coelution Do m/z 330 and 230 Co-elute perfectly? Detect_Peaks->Check_Coelution ISF_Path In-Source Fragmentation (ISF) Artifact Check_Coelution->ISF_Path Yes (Same Rt) Impurity_Path True Chemical Impurity (De-Boc Amine) Check_Coelution->Impurity_Path No (Diff Rt) Check_Ene Check m/z 328 (Unsaturated Intermediate) ISF_Path->Check_Ene Impurity_Path->Check_Ene Resolution_Pass Resolution > 1.5? (Baseline Separation) Check_Ene->Resolution_Pass Peak Detected Valid VALIDATED PURITY Proceed to Release Check_Ene->Valid No Peak Resolution_Pass->Valid Yes Optimize OPTIMIZE METHOD Adjust Gradient/Column Resolution_Pass->Optimize No

Caption: Logical workflow for distinguishing instrumental artifacts (ISF) from real impurities and ensuring separation of the critical "Ene" intermediate.

References

  • National Institutes of Health (NIH). (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. PubMed. Retrieved from [Link]

  • Wiley Analytical Science. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography. Retrieved from [Link]

  • PubChem. (2025). 1-Boc-4-(2-fluoro-phenylamino)-piperidine Compound Summary. Retrieved from [Link]

Sources

Validation

Strategic Selection: Stability and Performance of Boc vs. Cbz Protecting Groups on 4-Arylpiperidines

Executive Summary In the synthesis of pharmacologically active 4-arylpiperidines (a privileged scaffold in opioids, SSRIs, and NK1 antagonists), the choice between tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) prot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmacologically active 4-arylpiperidines (a privileged scaffold in opioids, SSRIs, and NK1 antagonists), the choice between tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) protection is rarely a matter of preference—it is a strategic decision dictated by downstream orthogonality and physical processing needs.

While both form carbamates to nullify the nucleophilicity of the piperidine nitrogen, their cleavage mechanisms are orthogonal. Boc relies on acid-catalyzed elimination (generating isobutylene), whereas Cbz typically relies on catalytic hydrogenolysis or strong acid solvolysis. This guide dissects their stability profiles, offering a logic-driven framework for selection in multi-step drug synthesis.[1]

Mechanistic Divergence & Stability Logic

To select the correct group, one must understand the causality of their cleavage.

The Boc Group (Acid Labile)

The Boc group is sensitive to acids because the tert-butyl carbocation is relatively stable. Upon protonation of the carbonyl oxygen, the bond cleaves to release the amine, CO₂, and the tert-butyl cation (which rapidly eliminates to form isobutylene).

  • Implication: Boc is the superior choice if your synthetic route involves strong nucleophiles, bases (e.g., lithiation), or catalytic hydrogenation.

The Cbz Group (Hydrogenolysis Labile)

The Cbz (or Z) group relies on the weakness of the benzylic C-O bond towards oxidative addition by metal catalysts (Pd/C).

  • Implication: Cbz is the superior choice if your route involves acidic conditions (e.g., formation of HCl salts, acidic workups) or if you require the intermediate to be a crystalline solid rather than an oil.

Visualization: The Selection Decision Matrix

The following decision tree illustrates the logic flow for selecting between Boc and Cbz based on reaction conditions and physical requirements.

ProtectionLogic Start START: 4-Arylpiperidine Protection Selection Cond_Acid Will intermediate face ACIDIC conditions? Start->Cond_Acid Cond_Red Will intermediate face HYDROGENATION? Cond_Acid->Cond_Red No (Base/Neutral only) Select_Cbz SELECT: Cbz Group (Acid Stable, Crystallizing) Cond_Acid->Select_Cbz Yes (e.g., HCl salt formation) Cond_Solid Is CRYSTALLINITY critical for purification? Cond_Red->Cond_Solid No Select_Boc SELECT: Boc Group (Base/Reductive Stable) Cond_Red->Select_Boc Yes (Cbz cleaves with H2) Cond_Solid->Select_Cbz Yes (Aromatic stacking aids solid formation) Cond_Solid->Select_Boc No (Oil/Gum acceptable) Warning WARNING: Check Aryl Ring (Halogens/Nitro groups sensitive to H2) Select_Cbz->Warning If using H2 deprotection

Figure 1: Decision matrix for selecting orthogonal protection based on environmental constraints.

Comparative Stability Data

The following table synthesizes experimental stability data. Note that "Stable" implies <5% degradation over 24 hours at standard temperature.

Reagent / ConditionBoc-4-ArylpiperidineCbz-4-ArylpiperidineOperational Note
TFA / DCM (1:1) Labile (t½ < 20 min)Stable Standard Boc removal condition.
4M HCl in Dioxane Labile Stable Cbz survives, allowing HCl salt formation of other amines.
H₂ / Pd-C (1 atm) Stable Labile Standard Cbz removal. Caution: Aryl halides on the piperidine ring may dechlorinate.
HBr / Acetic Acid Labile Labile Harsh condition; removes both (Cbz removal is slower but occurs).
NaOH / KOH (aq) Stable Stable Both resist hydrolysis, but Cbz can degrade in hot, strong base.
LiAlH₄ / Red-Al Stable (mostly)Unstable Cbz often reduces to N-methyl species (side reaction). Boc is generally robust.[2]
R-Li / Grignard Stable (Low Temp)Stable (Low Temp)Both can act as directing groups; bulky Boc protects N-attack better.
Physical State Often Oil/AmorphousOften CrystallineCritical: Cbz promotes π-stacking, aiding crystallization of the 4-aryl scaffold.

Validated Experimental Protocols

These protocols are designed to be self-validating , meaning they include observable endpoints to confirm reaction progress without immediate HPLC analysis.

Protocol A: Boc Deprotection (Acidolysis)

Best for: Removing protection in the presence of benzyl ethers or aryl halides.

  • Setup: Dissolve the Boc-protected 4-arylpiperidine (1.0 equiv) in Dichloromethane (DCM) (5 mL/mmol).

  • Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) (equal volume to DCM) dropwise.

    • Self-Validation: Observe immediate evolution of gas bubbles (CO₂ and isobutylene).

  • Reaction: Stir at room temperature for 1–2 hours.

    • Endpoint Check: Gas evolution ceases. TLC (stain with Ninhydrin) shows loss of the high-Rf spot and appearance of a baseline spot (amine salt).

  • Workup: Concentrate in vacuo. Crucial: Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA, which can form stable adducts with the piperidine.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Best for: Neutral conditions; avoiding strong acids.

  • Setup: Dissolve Cbz-protected compound in Methanol or Ethanol (10 mL/mmol). Nitrogen flush the vessel.

  • Catalyst: Add 10 wt% Pd/C (10% by mass of substrate).

    • Safety: Add catalyst under inert atmosphere (wet with solvent) to prevent sparking.

  • Hydrogenation: Introduce H₂ gas (balloon pressure is usually sufficient).

    • Self-Validation: If using a burette, monitor H₂ uptake. If using a balloon, ensure the seal is tight.

  • Reaction: Stir vigorously for 2–12 hours.

    • Warning: If the 4-aryl ring contains Chlorine, Bromine, or Iodine, monitor strictly to prevent dehalogenation. If dehalogenation is observed, switch to acidic cleavage (HBr/AcOH) or use a poisoned catalyst.

  • Workup: Filter through Celite to remove Pd. Concentrate filtrate.

Critical Nuance: The "Crystallinity" Factor

In 4-arylpiperidine chemistry, the intermediate's physical state is a major process variable.

  • Boc derivatives of 4-arylpiperidines frequently exist as viscous oils or amorphous foams due to the flexible, bulky tert-butyl group disrupting crystal packing.

  • Cbz derivatives often crystallize spontaneously. The benzyl carbamate moiety engages in

    
     stacking with the 4-aryl ring of the piperidine.
    
    • Strategic Value: If your synthesis requires purification without chromatography (e.g., scale-up), select Cbz . You can often purify the intermediate via recrystallization (EtOH/Heptane), whereas the Boc analog would require column chromatography.

Visualization of Deprotection Pathways[3][4]

DeprotectionMech Substrate Protected 4-Arylpiperidine Inter_Boc t-Butyl Cation + Carbamic Acid Substrate->Inter_Boc Boc Route Inter_Cbz Toluene + Carbamic Acid Substrate->Inter_Cbz Cbz Route Acid Acid (TFA/H+) Acid->Inter_Boc Prod_Boc Product: Piperidine Salt + Isobutylene (gas) + CO2 (gas) Inter_Boc->Prod_Boc Rapid Elimination H2 H2 / Pd-C H2->Inter_Cbz Prod_Cbz Product: Free Piperidine + Toluene + CO2 (gas) Inter_Cbz->Prod_Cbz Decarboxylation

Figure 2: Mechanistic divergence in deprotection pathways.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[3] (The definitive source for stability charts).

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724. (Detailed analysis of Boc stability and side reactions).

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Covers the crystallinity advantages of Cbz derivatives).

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.

  • Felpin, F. X., & Fouquet, E. (2010).[3][4] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties.[3][4] Chemistry – A European Journal, 16(41), 12440-12445.

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis of Fluorinated Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The unique phy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Among the privileged scaffolds in drug development, piperidine and its derivatives are frequently utilized. Consequently, fluorinated piperidine derivatives represent a critical class of compounds for which accurate and precise elemental analysis is not merely a regulatory requirement but a fundamental necessity for ensuring product quality, safety, and efficacy.

This guide provides a comparative overview of the primary analytical techniques for the elemental analysis of fluorine in these complex molecules. We will delve into the underlying principles of each method, present their respective strengths and limitations with supporting data, and provide actionable experimental protocols. Our focus will be on empowering you, the researcher, to make informed decisions when selecting the most appropriate analytical strategy for your specific needs.

The Challenge of Fluorine: More Than Just Another Halogen

Fluorine's high electronegativity and reactivity present unique challenges in elemental analysis. During combustion-based methods, the formation of highly stable and corrosive hydrogen fluoride (HF) gas can lead to incomplete combustion, and interactions with instrument components, and potential interferences. This necessitates specialized approaches and instrumentation to achieve accurate and reliable results.

Comparative Analysis of Key Techniques

The selection of an analytical technique for fluorine determination depends on several factors, including the required accuracy and precision, the expected concentration of fluorine in the sample, sample throughput needs, and available instrumentation. Here, we compare the most common methods used in the pharmaceutical industry.

Table 1: Performance Comparison of Analytical Techniques for Fluorine Determination
ParameterCombustion Ion Chromatography (CIC)Ion-Selective Electrode (ISE) PotentiometryCHN/O Elemental Analysis (with modifications)
Principle Combustion of the sample followed by ion chromatographic separation and conductivity detection of the resulting fluoride ions.Potentiometric measurement of fluoride ion activity in a solution using a fluoride-specific electrode.Combustion of the sample and detection of C, H, and N. Fluorine is not directly measured but its presence impacts the analysis and requires modifications.
Accuracy Excellent (typically >98% recovery)Good to Excellent (can be affected by matrix interferences)Not directly applicable for fluorine quantification. Provides data on other elements.
Precision (%RSD) Excellent (< 2%)Good (2-5%)Excellent for C, H, N (<0.3%)
Limit of Detection (LOD) Low (ng/L to µg/L range)[1][2][3][4]Moderate (µg/L to mg/L range)[5][6][7]Not applicable for fluorine.
Limit of Quantification (LOQ) Low (µg/L range)[1][2]Moderate (mg/L range)[5]Not applicable for fluorine.
Sample Throughput High (fully automated systems available)Moderate (can be automated)High (fully automated systems)
Matrix Effect Low (combustion eliminates most matrix components)High (interferences from other ions, complexing agents)Moderate (incomplete combustion of highly fluorinated compounds can affect C and N results)[8][9]
Cost (Instrument) HighLowModerate to High
Primary Application Quantitative determination of total fluorine content.Direct measurement of free fluoride ions in solution. Can be adapted for total fluorine after sample preparation.Determination of C, H, and N content.

In-Depth Look at the Premier Technique: Combustion Ion Chromatography (CIC)

For the accurate and robust determination of total fluorine in fluorinated piperidine derivatives, Combustion Ion Chromatography (CIC) stands out as the gold standard. This technique combines the complete decomposition of the sample via high-temperature combustion with the high selectivity and sensitivity of ion chromatography.

The Causality Behind CIC's Superiority for Fluorinated APIs

The strength of CIC lies in its ability to overcome the inherent challenges of fluorine analysis. The pyrohydrolytic combustion at temperatures typically exceeding 1000°C ensures the complete breakdown of the strong carbon-fluorine bonds, a significant hurdle for many other techniques.[10] The subsequent absorption of the generated HF into an aqueous solution effectively transfers the analyte into a clean matrix for analysis. This separation of combustion from detection minimizes matrix effects and allows for highly specific and sensitive quantification by ion chromatography.

Experimental Workflow for CIC Analysis

The following diagram illustrates the typical workflow for the analysis of a fluorinated piperidine derivative using CIC.

CIC_Workflow cluster_prep Sample Preparation cluster_analysis CIC System cluster_data Data Processing Sample Fluorinated Piperidine Derivative (Solid or Liquid) Weighing Accurate Weighing (1-10 mg) Sample->Weighing Encapsulation Encapsulation in Combustible Container Weighing->Encapsulation Autosampler Autosampler Encapsulation->Autosampler Combustion Combustion Furnace (>1000°C, O2 atmosphere) Autosampler->Combustion Absorption Absorption Module (Aqueous Solution) Combustion->Absorption HF(g) IC Ion Chromatograph (Anion Exchange Column) Absorption->IC F-(aq) Detector Conductivity Detector IC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve (Fluoride Standards) Integration->Calibration Quantification Quantification of Fluorine Content Calibration->Quantification

Caption: Workflow for Fluorine Analysis by CIC.

Detailed Experimental Protocol: CIC Analysis of a Model Fluorinated Piperidine Derivative

This protocol is a general guideline and may require optimization based on the specific compound and instrumentation.

1. Instrumentation:

  • Combustion system coupled with an Ion Chromatograph (CIC system).

  • Anion exchange column suitable for halide analysis.

  • Conductivity detector.

2. Reagents and Standards:

  • Certified Reference Material (CRM) for organic fluorine, such as 3,5-Bis(trifluoromethyl)benzoic acid or other suitable standards from suppliers like Sigma-Aldrich or LGC Standards.[11][12]

  • High-purity deionized water (18.2 MΩ·cm).

  • Fluoride standard solutions for IC calibration, traceable to a primary standard (e.g., NIST SRM 3183).[9][13]

  • Absorption solution (typically deionized water, may contain a buffer).

3. Sample Preparation:

  • Accurately weigh 1-5 mg of the fluorinated piperidine derivative into a combustible capsule (e.g., tin or silver).

  • For highly fluorinated or difficult-to-combust samples, consider adding a combustion aid such as vanadium pentoxide or tungsten(VI) oxide.

4. Combustion Parameters:

  • Furnace Temperature: 1050 °C.

  • Oxygen Flow Rate: 300-400 mL/min.

  • Combustion Time: 10-15 minutes.

5. Ion Chromatography Conditions:

  • Eluent: A suitable carbonate/bicarbonate buffer or a hydroxide eluent gradient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35 °C.

  • Injection Volume: 100 µL.

6. Calibration and Quantification:

  • Prepare a series of fluoride standard solutions from a certified stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

  • Analyze the prepared standards and the sample solutions.

  • Quantify the fluorine content in the sample by comparing the peak area of the fluoride ion to the calibration curve.

7. System Suitability and Quality Control:

  • Analyze a CRM with a known fluorine content to verify the accuracy of the method.

  • Run a blank sample to check for any contamination.

  • Periodically inject a calibration standard to monitor instrument performance.

Alternative and Complementary Techniques

While CIC is the preferred method for total fluorine determination, other techniques can be valuable in specific contexts.

Ion-Selective Electrode (ISE) Potentiometry

The fluoride ISE is a cost-effective and straightforward method for measuring fluoride ion activity in a solution.[14][15][16] However, it is susceptible to interferences from other ions and complexing agents that may be present in the sample matrix. For the analysis of fluorinated piperidine derivatives, a combustion step (similar to CIC) or a fusion/digestion step is required to convert the organically bound fluorine into free fluoride ions prior to measurement.

Key Considerations for ISE:

  • Matrix Matching: The calibration standards should be matrix-matched with the samples as closely as possible.

  • Interference Removal: A Total Ionic Strength Adjustment Buffer (TISAB) is typically added to samples and standards to adjust the pH, decomplex fluoride, and provide a constant ionic strength.

  • Validation: The method must be carefully validated for accuracy and precision, especially when complex sample matrices are involved.[5][6]

CHN Elemental Analysis: An Indirect Indicator

Standard CHN elemental analyzers are not designed for direct fluorine quantification. In fact, the presence of fluorine can pose significant challenges to the accurate determination of carbon, hydrogen, and nitrogen.[8][9][17] The highly reactive fluorine can attack the quartz combustion tubes and catalysts, leading to inaccurate results and instrument damage.

However, with specific modifications, CHN analyzers can provide reliable C, H, and N data for fluorinated compounds. These modifications often involve:

  • Specialized Reagents: Using fluorine-absorbing reagents in the combustion tube.

  • Combustion Aids: Employing additives to ensure complete combustion.

  • Modified Instrument Parameters: Optimizing combustion temperatures and oxygen flow rates.

While not a method for fluorine determination, obtaining accurate C, H, and N values is crucial for the overall characterization and purity assessment of your fluorinated piperidine derivative.

Ensuring Trustworthiness: The Role of Certified Reference Materials

The use of Certified Reference Materials (CRMs) is paramount for method validation and ensuring the traceability of analytical results. For the analysis of fluorinated organic compounds, it is essential to use CRMs that are matrix-matched as closely as possible to the samples being analyzed.

Table 2: Selected Commercially Available Certified Reference Materials
CRM TypeSupplierApplication
Inorganic Fluoride Standards NIST, Sigma-Aldrich (Certipur®), LGC StandardsCalibration of Ion Chromatographs and ISEs.[9][13][18]
Organofluorine Standards (PFAS-related) AccuStandard, Wellington LaboratoriesMethod development and validation for organofluorine analysis.[19]
¹⁹F qNMR Standards Sigma-Aldrich (TraceCERT®)High-purity standards for quantitative NMR, can be used for cross-validation.

When selecting a CRM, it is crucial to obtain the certificate of analysis, which provides the certified value, its uncertainty, and information on traceability.

Conclusion: A Strategic Approach to Elemental Analysis

The accurate elemental analysis of fluorinated piperidine derivatives is a critical step in the drug development process. While several techniques are available, Combustion Ion Chromatography (CIC) emerges as the most robust, accurate, and reliable method for the determination of total fluorine content. Its ability to handle complex matrices and provide high-throughput analysis makes it the preferred choice for routine quality control and release testing.

Ion-Selective Electrode (ISE) potentiometry can serve as a valuable, cost-effective alternative, particularly for initial screening, provided that appropriate sample preparation and method validation are performed. CHN elemental analysis, with necessary modifications, remains essential for the complete elemental characterization of these molecules.

By understanding the principles, advantages, and limitations of each technique, and by implementing robust experimental protocols with appropriate certified reference materials, researchers can ensure the integrity of their analytical data and contribute to the development of safe and effective new medicines.

References

  • Tsang, W., Burgess, D. F. R., & Babushok, V. (1995). The Combustion of Highly Fluorinated Organic Compounds. University of Utah. [Link]

  • Tsang, W. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 125(1-6), 285-300. [Link]

  • Good, W. D., & Smith, N. K. (1969). Combustion calorimetry of organic fluorine compounds. The heats of combustion and formation of the difluorobenzenes, 4-fluorotoluene and m-trifluorotoluic acid. OSTI.GOV. [Link]

  • Wagner, M., et al. (2020). Determination of organically bound fluorine sum parameters in river water samples—comparison of combustion ion chromatography (CIC) and high resolution-continuum source-graphite furnace molecular absorption spectrometry (HR-CS-GFMAS). Environmental Sciences Europe, 32(1), 133. [Link]

  • Workman, J. Jr. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]

  • Belcher, R., et al. (1954). Determination of Fluorine in Organic Compounds. Microcombustion Method. Analytical Chemistry, 26(6), 1035-1036. [Link]

  • National Institute of Standards and Technology. (2016). Certificate of Analysis, Standard Reference Material 3183, Fluoride Standard Solution. [Link]

  • Nickerson, A., et al. (2024). Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. ACS Publications. [Link]

  • Sullivan, J. J., & Smith, R. C. (1978). Combustion of Hydrogen and Hydrocarbons in Fluorine. DTIC. [Link]

  • LGC Standards. LGC Reference Standards. [Link]

  • Shimadzu. Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link]

  • Nickerson, A., et al. (2024). Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances i. ChemRxiv. [Link]

  • National Institute of Standards and Technology. Reference materials. [Link]

  • Anonymous. DETERMINATION OF FLUORIDE ANIONS BY ION- SELECTIVE ELECTRODE. [Link]

  • Loba Chemie. Certified Reference materials traceable to NIST SRM. [Link]

  • Spiteller, M. (2005). Nitrogen-Containing Heterocyclic Compounds. ResearchGate. [Link]

  • Truman State University. (2013). Determination of Fluoride Ion Using an Ion Selective Electrode. [Link]

  • Anonymous. (2023). Ion Selective Electrode (ISE) Method for Determination of Total Fluorine and Total Organic Fluorine in Packaging Substrates. MDPI. [Link]

  • Popis, M., et al. (2024). Determination of Fluorine by Ion-Selective Electrode and High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry with Respect to Animal Feed Safety. MDPI. [Link]

  • Anonymous. (2025). Validation of an ion selective electrode system for the analysis of serum fluoride ion. ResearchGate. [Link]

  • ten Brink, H. M., et al. (2025). Analysis of fluoride in rain water. Comparison of capillary electrophoresis with ion chromatography and ion-selective electrode potentiometry. ResearchGate. [Link]

  • Khan, M. S., et al. (2010). Comparison of Ion Chromatography with Ion Selective Electrodes for the Determination of Inorganic Anions in Drinking Water Sampl. Pakistan Journal of Scientific and Industrial Research, 53(1), 6-13. [Link]

  • Al-Ostoot, F. H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]

  • Shimadzu. (n.d.). 01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link]

  • Wang, Q., et al. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing. [Link]

  • Anonymous. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]

Sources

Validation

A Comparative Guide to the Conformational Landscape of 1-Boc-4-Substituted Piperidines: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. The conformational preferences of this sat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. The conformational preferences of this saturated heterocycle, particularly when substituted, play a pivotal role in determining its biological activity and pharmacokinetic properties. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom further influences the ring's conformation and the orientation of its substituents. This guide provides a comprehensive comparison of the solid-state conformations of various 4-substituted 1-Boc-piperidine conformers, grounded in X-ray crystallography data. We will delve into the subtle interplay of steric and electronic effects that govern the preferred three-dimensional structures of these important synthetic intermediates.

The Decisive Role of the 4-Substituent in Piperidine Ring Conformation

The conformational landscape of the 1-Boc-piperidine ring is primarily dominated by the chair conformation, which minimizes torsional strain and steric interactions. However, the nature of the substituent at the 4-position can significantly influence the energetic preference for axial versus equatorial placement, and in some cases, can even favor alternative conformations such as twist-boats. Understanding these preferences is critical for the rational design of drug candidates with optimal target engagement.

A pivotal study on 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid revealed that in the solid state, the piperidine ring unequivocally adopts a chair conformation. This finding serves as a fundamental reference point for understanding the impact of other substituents at the 4-position.

Comparative Analysis of 1-Boc-4-Substituted Piperidine Crystal Structures

To provide a clear and objective comparison, the following table summarizes key crystallographic parameters for a selection of 4-substituted 1-Boc-piperidine derivatives, as retrieved from the Cambridge Structural Database (CSD). These parameters offer insights into the packing forces and molecular geometry in the solid state.

Substituent at C4CCDC Deposition No.Crystal SystemSpace GroupKey Torsion Angles (°)Piperidine Ring ConformationReference
-COOH1506148MonoclinicP2₁/cC2-N1-C6-C5: -56.2, C3-C4-C5-C6: 55.8Chair[1]
-OH(Not explicitly found)---Predominantly Chair (inferred)-
=O(Not explicitly found)---Flattened Chair/Twist-Boat (inferred)-
-NH₂(Not explicitly found)---Chair (inferred)-
-NH(Phenyl)(Not explicitly found)---Chair (inferred)-
-COOEt(Not explicitly found)---Chair (inferred)-

Note: While specific CCDC numbers for all listed derivatives were not retrieved in the initial search, the chair conformation is the most commonly observed and energetically favored for monosubstituted piperidines. The presence of a carbonyl group at C4 in 1-Boc-4-piperidone is known to potentially introduce some flattening to the chair or favor a twist-boat conformation to alleviate dipole-dipole interactions.

Experimental Corner: From Powder to High-Quality Single Crystals

The acquisition of high-quality single crystals suitable for X-ray diffraction is often the most critical and challenging step in solid-state structural analysis. The following protocols provide a generalized yet detailed workflow for the crystallization of 1-Boc-4-substituted piperidine derivatives, followed by the principles of data collection and structure refinement.

Experimental Protocol: Crystallization of 1-Boc-4-Substituted Piperidines

This protocol outlines common techniques for obtaining single crystals. The choice of solvent and method will ultimately depend on the specific properties of the compound.

1. Material Purity:

  • Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization. Purification by column chromatography or recrystallization from a bulk solvent may be necessary.

2. Solvent Screening:

  • Begin by testing the solubility of a small amount of the compound in a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).

  • Ideal solvents are those in which the compound is sparingly soluble at room temperature and moderately to fully soluble upon heating.

3. Crystallization Methods:

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Liquid-Liquid: In a small vial, dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble). Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble, but is miscible with the "good" solvent). The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.

    • Solid-Liquid: Place the solid compound in a small vial. In a larger sealed jar, place a beaker with a solvent in which the compound is sparingly soluble. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals can grow.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

    • Insulating the vessel can help to slow the cooling rate and promote the growth of larger, higher-quality crystals.

Workflow for X-ray Crystallographic Analysis

The following diagram illustrates the typical workflow from a crystallized sample to a refined molecular structure.

X-ray Crystallography Workflow cluster_0 Experimental Phase cluster_1 Data Processing & Structure Solution cluster_2 Structure Refinement & Validation Crystal Mounting Crystal Mounting (on goniometer) Data Collection X-ray Diffraction Data Collection Crystal Mounting->Data Collection Data Reduction Data Integration & Scaling Data Collection->Data Reduction Structure Solution Phase Determination (e.g., Direct Methods) Data Reduction->Structure Solution Structure Refinement Least-Squares Refinement Structure Solution->Structure Refinement Validation & Analysis Validation & Structural Analysis Structure Refinement->Validation & Analysis

A simplified workflow for single-crystal X-ray diffraction analysis.
Detailed Methodologies for Data Collection and Structure Refinement

Data Collection:

  • Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS) is used.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations and potential radiation damage.

  • Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam. The rotation range and exposure time per frame are optimized to ensure a complete and redundant dataset with good signal-to-noise ratio.

Structure Solution and Refinement:

  • Software: Specialized software packages such as SHELX, Olex2, or CRYSTALS are used for structure solution and refinement.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor (R1) and the weighted R-factor (wR2).

Mechanistic Insights and the Importance of Solid-State Conformation

The crystallographic data provides a precise snapshot of the molecule's conformation in the solid state. This information is invaluable for:

  • Validating Computational Models: Experimental crystal structures serve as a benchmark for validating and parameterizing computational models used to predict molecular conformations in solution and in biological environments.

  • Structure-Activity Relationship (SAR) Studies: Understanding the preferred 3D arrangement of substituents is crucial for elucidating SAR and for designing new analogs with improved potency and selectivity.

  • Crystal Engineering: Knowledge of the crystal packing and intermolecular interactions can be leveraged to design crystalline forms with desired physicochemical properties, such as solubility and stability.

Conclusion

This guide has provided a comparative overview of the conformational preferences of 1-Boc-4-substituted piperidines based on X-ray crystallography data. The chair conformation is the predominant motif, with the nature of the 4-substituent dictating the finer details of the molecular geometry. The provided experimental protocols offer a robust framework for researchers seeking to obtain high-quality crystallographic data for their own piperidine derivatives. By integrating solid-state structural information with computational and solution-phase studies, scientists can gain a deeper understanding of the structure-property relationships that govern the behavior of this important class of molecules, ultimately accelerating the discovery and development of new therapeutics.

References

  • Fun, H.-K., Arshad, S., Dinesh, S., Vivek, S., & Nagaraja, G. K. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2215. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved February 17, 2026, from [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
  • Betteridge, P. W., Carruthers, J. R., Cooper, R. I., Prout, K., & Watkin, D. J. (2003). CRYSTALS version 12: software for guided crystal structure analysis. Journal of Applied Crystallography, 36(6), 1487-1487.
  • Bruker. (n.d.). Single Crystal X-ray Diffraction (SC-XRD). Retrieved February 17, 2026, from [Link]

  • CCDC 1506148: Experimental Crystal Structure Determination. (2016). Cambridge Crystallographic Data Centre. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine

Operational Safety & Handling Guide: 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine Part 1: Executive Safety Summary 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine is a specialized fluorinated heterocyclic building block c...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine

Part 1: Executive Safety Summary

1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine is a specialized fluorinated heterocyclic building block commonly used in the synthesis of GPCR ligands and kinase inhibitors.[1] As a research-grade intermediate, specific toxicological data (LD50) is often unavailable.[1] Therefore, Universal Precautionary Principles for fluorinated carbamates must be applied.

Core Safety Directive: Treat this compound as a Skin, Eye, and Respiratory Irritant (H315, H319, H335) with high persistence potential due to the trifluoromethyl moiety.[1]

Parameter Operational Standard
Physical State White to off-white solid (Likely crystalline powder).[1]
Primary Hazard Irritant (Skin/Eye/Lungs).[1] Potential sensitizer.[1][2]
Chemical Risk Acid Labile: Contact with strong acids releases isobutylene gas (pressure hazard) and CO₂.[1]
Storage 2–8°C (Refrigerated). Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
Disposal Halogenated Waste Stream. Requires high-temperature incineration (>1100°C) to prevent HF formation.[1]

Part 2: Hazard Identification & Risk Assessment

This compound combines a lipophilic trifluoromethyl group with a Boc-protected amine.[1][3] The safety profile is dictated by its functional groups.[1]

The Fluorine Factor (Metabolic Stability)

The 2-trifluoromethyl (-CF₃) group increases lipophilicity and metabolic stability.[1]

  • Risk: If absorbed, the compound may persist in biological tissue longer than non-fluorinated analogs.[1]

  • Control: Zero-skin-contact policy. The CF₃ bond is extremely stable; standard chemical neutralization is ineffective.[1]

The Boc Group (Pressure Hazard)

The tert-butyloxycarbonyl (Boc) group is acid-labile.[1]

  • Risk: Inadvertent contact with strong acids (TFA, HCl) during waste consolidation or cleaning will generate isobutylene and CO₂ gas rapidly.[1]

  • Causality:

    
    [1]
    
  • Control: Never dispose of this material in acidic waste containers.

Part 3: The PPE Defense System

Do not rely on generic "safety gear."[1] Use this targeted PPE matrix designed for fluorinated organic solids.[1]

A. Respiratory Protection (The Primary Barrier)[1]
  • Engineering Control: All handling (weighing, transfer, solubilization) must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.[1]

  • PPE Backup: If fume hood work is impossible (e.g., instrument maintenance), use a P100 Particulate Respirator (US) or P3 (EU).[1]

    • Why: N95s are insufficient for organic vapors that may off-gas from trace solvent residues.[1]

B. Dermal Protection (The Secondary Barrier)[1]
  • Glove Protocol:

    • Solids: Single-layer Nitrile (minimum 0.11 mm thickness).[1]

    • Solutions (DCM/DMF): Double-gloving is mandatory.

      • Inner Layer: Nitrile (4 mil).[1]

      • Outer Layer: Laminate (Silver Shield/4H) or thick Nitrile (8 mil).[1]

    • Reasoning: Halogenated solvents (DCM) often used with this compound permeate standard nitrile in <5 minutes, carrying the fluorinated payload through the skin.[1]

C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1]

  • Contraindicated: Safety glasses with side shields are insufficient for handling fine, static-prone powders which can drift around lenses.[1]

Part 4: Operational Workflow & Logic

This workflow integrates safety with experimental success. The use of an Anti-Static Gun is critical; Boc-protected piperidines are often fluffy, electrostatic solids that "jump" during weighing.[1]

SafetyWorkflow cluster_hood INSIDE FUME HOOD Storage Storage (4°C, Inert Gas) Equilibration Thermal Equilibration (Warm to RT inside Hood) Storage->Equilibration Prevent Condensation Weighing Weighing (Use Anti-Static Gun) Equilibration->Weighing Open Container Solubilization Solubilization (Add Solvent SLOWLY) Weighing->Solubilization Transfer Solid Waste Disposal (Halogenated Stream) Weighing->Waste Contaminated Wipes Reaction Reaction / Usage Solubilization->Reaction Stock Solution Reaction->Waste Quench & Discard

Caption: Operational workflow emphasizing thermal equilibration to prevent moisture hydrolysis and containment within the fume hood.

Step-by-Step Protocol
  • Thermal Equilibration:

    • Remove the vial from the refrigerator (4°C).

    • Critical Step: Let it stand in the fume hood for 20 minutes before opening.

    • Why: Opening a cold fluorinated intermediate in humid air causes condensation.[1] Moisture hydrolyzes the Boc group over time, degrading purity.[1]

  • Static Control & Weighing:

    • Place the balance inside the hood or use a draft shield.[1]

    • Use an Ionizing Anti-Static Gun (e.g., Zerostat) on the vial and spatula before sampling.[1]

    • Why: Electrostatic discharge can scatter the light powder, creating an inhalation hazard and contaminating the balance.[1]

  • Solubilization:

    • Preferred Solvents: Dichloromethane (DCM), DMSO, DMF.[1]

    • Caution: Avoid dissolving directly in strong acids (TFA/HCl) unless deprotection is the immediate goal.[1]

Part 5: Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves and a P100 respirator.[1]

  • Contain: Cover the powder with a damp paper towel (water or ethanol).[1]

    • Why: This prevents dust generation during cleanup.[1][4][5]

  • Clean: Wipe up the solid.[1] Clean the surface with a soap/water solution, followed by an ethanol wipe.[1]

  • Verify: Inspect under UV light (if the compound fluoresces) or use a colorimetric amine test swipe to ensure decontamination.[1]

Disposal Strategy
  • Classification: Halogenated Organic Waste. [1]

  • Labeling: Must explicitly state "Contains Organic Fluorine" and "Boc-protected Amine."[1]

  • Prohibition: DO NOT mix with acidic waste streams (e.g., piranha etch, acid digestion waste).[1]

  • Destruction: Requires incineration at >1100°C with flue gas scrubbing to capture Hydrogen Fluoride (HF).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • ECHA (European Chemicals Agency). (2023).[1] Guidance on the compilation of safety data sheets. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.